molecular formula C81H139N23O19 B15599711 BRC4wt

BRC4wt

カタログ番号: B15599711
分子量: 1739.1 g/mol
InChIキー: OYZPXYFEIGSEAO-LHIZTJMCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BRC4wt is a useful research compound. Its molecular formula is C81H139N23O19 and its molecular weight is 1739.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C81H139N23O19

分子量

1739.1 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-6-aminohexanamide

InChI

InChI=1S/C81H139N23O19/c1-13-47(8)66(80(122)91-48(9)69(111)96-54(68(86)110)27-17-21-31-82)103-75(117)57(30-20-24-34-85)98-79(121)65(46(6)7)102-74(116)56(29-19-23-33-84)97-73(115)55(28-18-22-32-83)94-63(108)40-89-72(114)62(42-105)101-70(112)49(10)92-81(123)67(50(11)106)104-78(120)61(38-53-39-87-43-90-53)100-77(119)60(37-52-25-15-14-16-26-52)95-64(109)41-88-71(113)58(35-44(2)3)99-76(118)59(36-45(4)5)93-51(12)107/h14-16,25-26,39,43-50,54-62,65-67,105-106H,13,17-24,27-38,40-42,82-85H2,1-12H3,(H2,86,110)(H,87,90)(H,88,113)(H,89,114)(H,91,122)(H,92,123)(H,93,107)(H,94,108)(H,95,109)(H,96,111)(H,97,115)(H,98,121)(H,99,118)(H,100,119)(H,101,112)(H,102,116)(H,103,117)(H,104,120)/t47-,48-,49-,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-,66-,67-/m0/s1

InChIキー

OYZPXYFEIGSEAO-LHIZTJMCSA-N

製品の起源

United States

Foundational & Exploratory

The Function of BRC4 in DNA Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the human genome is under constant assault from both endogenous and exogenous sources of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic lesions, and their accurate repair is paramount to preventing genomic instability, a hallmark of cancer. Homologous recombination (HR) is a high-fidelity DSB repair pathway that relies on a complex interplay of proteins to use a homologous template for repair. Central to this process is the tumor suppressor protein BRCA2 and the recombinase RAD51. BRCA2 facilitates the loading of RAD51 onto single-stranded DNA (ssDNA) at the site of damage, a critical step for the initiation of strand invasion. The interaction between BRCA2 and RAD51 is mediated by a series of eight conserved motifs of approximately 35 amino acids within BRCA2, known as the BRC repeats. This guide focuses specifically on the fourth BRC repeat, BRC4wt, detailing its molecular function in the regulation of RAD51 and its role within the broader context of DNA repair pathways, including the Fanconi Anemia pathway.

Core Function of this compound in Homologous Recombination

The BRC repeats of BRCA2 are not functionally redundant; they can be categorized into two classes with distinct effects on RAD51 activity. BRC1, BRC2, BRC3, and BRC4 constitute a group that binds to free RAD51 with high affinity.[1] The BRC4 repeat, in particular, plays a multifaceted role in modulating RAD51 function to ensure the fidelity of homologous recombination.

Modulation of RAD51 Nucleoprotein Filament Formation

The primary function of BRC4 is to regulate the assembly of the RAD51 nucleoprotein filament, which is the active species in the search for homology and strand invasion. BRC4 achieves this through several key mechanisms:

  • Promotion of RAD51 Assembly on ssDNA: BRC4 promotes the assembly of RAD51 onto single-stranded DNA.[2][3] This is a crucial step in preparing the damaged DNA for homologous pairing. The addition of BRC4 leads to a concentration-dependent increase in RAD51-ssDNA complexes.[2]

  • Inhibition of RAD51 Nucleation on dsDNA: Conversely, BRC4 inhibits the nucleation of RAD51 filaments on double-stranded DNA (dsDNA).[2][3] This is a critical regulatory step that prevents the sequestration of RAD51 on undamaged chromatin and ensures that RAD51 is specifically targeted to the ssDNA tails characteristic of a DSB.

  • Stabilization of the Active RAD51-ssDNA Filament: BRC4 stabilizes the RAD51-ssDNA filament by inhibiting the DNA-dependent ATPase activity of RAD51.[1][2] ATP hydrolysis by RAD51 is associated with its dissociation from DNA. By blocking this activity, BRC4 maintains RAD51 in its active, ATP-bound state on the ssDNA, thereby enhancing the stability of the presynaptic filament.[2]

Quantitative Data Summary

The interaction between BRC4 and RAD51, and the functional consequences thereof, have been quantified in several studies. The following tables summarize key quantitative data.

Interaction Method Affinity (Binding Constant) Reference
BRC4 peptide with RAD51(241-260)Fluorescence Spectroscopy1.647 x 10⁻⁴ L mol⁻¹[4]
P2 (BRC4 analogue) with RAD51(241-260)Microscale ThermophoresisDissociation Constant (Kd) = 44.286 μM[4]
Parameter Condition Effect of BRC4 Reference
ssDNA-dependent ATP hydrolysis by RAD51In vitro assayBRC4 decreases ATP hydrolysis in a concentration-dependent manner. The order of inhibition for the first four BRC repeats is BRC4 > BRC2 > BRC3 > BRC1.[1]
RAD51-ssDNA complex formationElectrophoretic Mobility Shift Assay (EMSA)BRC4 increases RAD51-ssDNA complexes from ~30% to almost 100% in a concentration-dependent manner.[2]
RAD51 binding to dsDNAElectrophoretic Mobility Shift Assay (EMSA)Increasing concentrations of BRC4 inhibit the binding of RAD51 to dsDNA.[3]

This compound in the Fanconi Anemia Pathway

The Fanconi Anemia (FA) pathway is a crucial DNA repair pathway primarily responsible for the repair of interstrand crosslinks (ICLs).[5][6] A direct link between the FA pathway and homologous recombination was established with the discovery that the FA gene FANCD1 is, in fact, BRCA2.[5][7] Therefore, BRCA2, and by extension its BRC repeats, play a critical role in the FA pathway.

The FA pathway is initiated by the recognition of a stalled replication fork at an ICL. This leads to the activation of the FA core complex, which monoubiquitinates the FANCI-FANCD2 (I-D2) complex. This ubiquitination is a key step that allows the I-D2 complex to be targeted to the site of damage, where it orchestrates the subsequent repair steps.[6][8]

BRCA2 (FANCD1) functions downstream in the FA pathway.[7] Following the initial processing of the ICL, which involves nucleolytic incisions, a DSB is generated. This DSB is then repaired by homologous recombination. It is at this stage that BRCA2, through its BRC repeats including BRC4, recruits and loads RAD51 onto the ssDNA regions of the processed ICL, initiating the HR-mediated repair of the break.[8] Thus, the BRC4-mediated regulation of RAD51 is integral to the successful completion of ICL repair via the Fanconi Anemia pathway.

Signaling Pathways and Experimental Workflows

BRC4-RAD51 Signaling in Homologous Recombination

BRC4_HR_Pathway cluster_DSB DNA Double-Strand Break cluster_BRCA2_RAD51 BRCA2-RAD51 Interaction cluster_Filament_Formation RAD51 Filament Regulation cluster_HR_Completion Homologous Recombination DSB DSB Resection 5'-3' Resection DSB->Resection ssDNA 3' ssDNA Overhangs Resection->ssDNA RAD51_ssDNA Active RAD51- ssDNA Filament ssDNA->RAD51_ssDNA Promotes Assembly BRCA2 BRCA2 BRC4 This compound BRCA2->BRC4 RAD51_free Free RAD51 BRC4->RAD51_free Binds RAD51_dsDNA Inactive RAD51- dsDNA Filament BRC4->RAD51_dsDNA Inhibits Nucleation ATP_hydrolysis ATP Hydrolysis BRC4->ATP_hydrolysis Inhibits RAD51_free->RAD51_ssDNA RAD51_free->RAD51_dsDNA RAD51_ssDNA->ATP_hydrolysis Homology_Search Homology Search & Strand Invasion RAD51_ssDNA->Homology_Search D_Loop D-Loop Formation Homology_Search->D_Loop Repair_Synthesis DNA Synthesis & Ligation D_Loop->Repair_Synthesis Resolved_DSB Repaired DNA Repair_Synthesis->Resolved_DSB

Caption: this compound's role in directing RAD51 to ssDNA for HR.

Overview of the Fanconi Anemia Pathway

Fanconi_Anemia_Pathway ICL Interstrand Crosslink (ICL) Replication_Stall Replication Fork Stalling ICL->Replication_Stall FA_Core_Complex FA Core Complex (FANCA, C, E, F, G, L, M) Replication_Stall->FA_Core_Complex Recruitment ID2_Complex FANCI-FANCD2 (I-D2) FA_Core_Complex->ID2_Complex Monoubiquitinates ID2_Ub Monoubiquitinated I-D2 Complex ID2_Complex->ID2_Ub ICL_Processing ICL Unhooking & DSB Formation ID2_Ub->ICL_Processing Coordinates HR_Repair Homologous Recombination Repair ICL_Processing->HR_Repair Initiates BRCA2_RAD51 BRCA2 (FANCD1) / RAD51 HR_Repair->BRCA2_RAD51 Mediated by Repaired_DNA Repaired DNA BRCA2_RAD51->Repaired_DNA

Caption: Role of BRCA2/RAD51 in the Fanconi Anemia pathway.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: Cell Lysate (expressing BRC4 & RAD51) incubation Incubate with anti-BRC4 antibody start->incubation beads Add Protein A/G beads incubation->beads capture Capture antibody-protein complexes beads->capture wash Wash beads to remove non-specific binders capture->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot (probe for RAD51) elution->analysis result Result: Detect RAD51 (confirms interaction) analysis->result

Caption: Workflow for BRC4-RAD51 Co-Immunoprecipitation.

Detailed Experimental Protocols

Co-Immunoprecipitation of BRC4 and RAD51

Objective: To verify the in vivo or in vitro interaction between a BRC4-containing protein and RAD51.

Methodology:

  • Cell Lysis:

    • Culture cells expressing the proteins of interest to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101)/magnetic beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the pre-cleared supernatant to a new tube.

    • Add the primary antibody against the "bait" protein (e.g., anti-BRCA2 or an epitope tag on a BRC4 construct) to the lysate. Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Perform a Western blot analysis using a primary antibody against the "prey" protein (RAD51) to detect its presence in the immunoprecipitated complex.

In Vitro RAD51 Filament Assembly Assay (EMSA)

Objective: To quantitatively assess the effect of BRC4 on the binding of RAD51 to ssDNA or dsDNA.

Methodology:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 25 mM Tris-OAc pH 7.5, 1 mM DTT, 2 mM ATP, 1 mM MgCl₂, 2 mM CaCl₂).

    • In a series of tubes, pre-incubate a constant concentration of purified RAD51 protein with increasing concentrations of purified BRC4 peptide for 15 minutes at 37°C.

  • DNA Binding:

    • Add a ⁵²P-labeled DNA substrate (e.g., a 40-mer oligonucleotide, either ssDNA or dsDNA) to each reaction tube.

    • Incubate for another 15-30 minutes at 37°C to allow for protein-DNA complex formation.

  • Electrophoresis:

    • Add a loading dye to the reactions.

    • Load the samples onto a native polyacrylamide or agarose gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.

  • Visualization and Quantification:

    • Dry the gel and expose it to a phosphor screen.

    • Visualize the bands using a phosphorimager.

    • Quantify the percentage of shifted (protein-bound) DNA versus free DNA in each lane using densitometry software (e.g., ImageQuant). This will show the effect of BRC4 concentration on RAD51's DNA binding activity.

ATP Hydrolysis Assay

Objective: To measure the effect of BRC4 on the ssDNA-dependent ATPase activity of RAD51.

Methodology:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 1 mM DTT, 0.5 mM ATP).

    • Include [γ-³²P]ATP in the reaction mix as a tracer.

    • Pre-incubate purified RAD51 protein with or without varying concentrations of BRC4 peptide for 15 minutes at 37°C.

  • Initiation of Reaction:

    • Initiate the reaction by adding ssDNA (e.g., poly(dT) or viral ssDNA) to the protein mixture.

    • Incubate at 37°C. Take time points (e.g., 0, 15, 30, 60 minutes).

  • Analysis of Hydrolysis:

    • Stop the reaction at each time point by adding EDTA and SDS.

    • Spot a small aliquot of each reaction onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.

    • Develop the TLC plate in a buffer that separates ATP from ADP and free phosphate (B84403) (Pi) (e.g., 0.5 M LiCl, 1 M formic acid).

  • Quantification:

    • Dry the TLC plate and expose it to a phosphor screen.

    • Quantify the spots corresponding to [γ-³²P]ATP and free ³²Pi using a phosphorimager.

    • Calculate the percentage of ATP hydrolyzed at each time point for each condition to determine the rate of ATP hydrolysis and the inhibitory effect of BRC4.

Conclusion

This compound is a critical regulatory component within the BRCA2 protein, exercising precise control over the recombinase RAD51. By promoting RAD51 filament formation on ssDNA while simultaneously preventing its non-productive assembly on dsDNA and stabilizing the active filament by inhibiting ATP hydrolysis, BRC4 ensures that homologous recombination is initiated efficiently and at the correct location. This function is not only central to the repair of double-strand breaks but is also a critical downstream step in the Fanconi Anemia pathway for the resolution of interstrand crosslinks. A thorough understanding of these mechanisms is essential for researchers in the fields of DNA repair and cancer biology and provides a foundation for the development of novel therapeutic strategies that target these pathways.

References

An In-depth Technical Guide to the BRC4wt Peptide's Mechanism of Action on RAD51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homologous recombination (HR) pathway is a critical cellular process for the high-fidelity repair of DNA double-strand breaks, and the RAD51 recombinase is a central player in this pathway. The function of RAD51 is intricately regulated by the breast cancer susceptibility protein 2 (BRCA2), primarily through a series of conserved motifs known as the BRC repeats. This technical guide provides a detailed examination of the mechanism of action of a wild-type peptide derived from the fourth BRC repeat (BRC4wt) on human RAD51. We will delve into the dual regulatory functions of this compound, its structural mimicry of a RAD51 self-association motif, and its impact on the enzymatic activities of RAD51. This guide consolidates quantitative biophysical data, provides detailed experimental protocols for studying this interaction, and presents visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Critical BRCA2-RAD51 Interaction

The RAD51 protein, a homolog of the bacterial RecA, polymerizes on single-stranded DNA (ssDNA) to form a nucleoprotein filament. This filament is the active species that searches for and invades a homologous duplex DNA sequence to initiate the strand exchange process that underpins HR. The formation, stability, and activity of this RAD51 filament are tightly controlled to ensure the fidelity of DNA repair and prevent inappropriate recombination events.

BRCA2, a tumor suppressor protein, is a master regulator of RAD51. A key interaction point between BRCA2 and RAD51 is through the eight BRC repeats located in the central region of the BRCA2 protein. Peptides derived from these repeats, particularly BRC4, have been instrumental in dissecting the molecular details of this regulation. Of the eight BRC repeats, BRC4 exhibits one of the highest affinities for RAD51.[1][2] Understanding the precise mechanism by which the this compound peptide modulates RAD51 function is crucial for elucidating the fundamental biology of HR and for the development of novel therapeutic strategies that target DNA repair pathways in cancer.

The Dual Mechanism of Action of this compound on RAD51

The this compound peptide exerts a bimodal, context-dependent regulation on RAD51's interaction with DNA. It simultaneously promotes the formation of active RAD51 filaments on ssDNA while preventing the non-productive and potentially inhibitory assembly of RAD51 on double-stranded DNA (dsDNA).[3][4]

Stabilization of the RAD51-ssDNA Nucleoprotein Filament

At sub-stoichiometric concentrations relative to RAD51, the this compound peptide promotes the assembly and stabilization of the RAD51 filament on ssDNA.[3][5] This stabilization is achieved primarily through the inhibition of RAD51's intrinsic ssDNA-dependent ATPase activity.[3][4] ATP hydrolysis by RAD51 leads to a conformational change that promotes its dissociation from DNA. By blocking this activity, this compound effectively locks RAD51 in its active, ATP-bound state on the ssDNA, thereby preserving the integrity of the presynaptic filament required for homologous pairing.[3]

Inhibition of RAD51 Nucleation on dsDNA

Conversely, the this compound peptide inhibits the binding of RAD51 to dsDNA.[3][4] This inhibitory function is critical as the promiscuous binding of RAD51 to dsDNA can sequester the protein and impede the efficient formation of the active filament on the ssDNA tails at a DNA break site. Single-molecule studies have revealed that this compound does not disassemble pre-formed RAD51-dsDNA filaments but rather blocks the initial nucleation of RAD51 onto dsDNA.[3]

This dual functionality ensures that RAD51 is selectively targeted to its correct substrate (ssDNA) and maintained in an active conformation, thereby enhancing the efficiency and fidelity of homologous recombination.

Structural Basis of the this compound-RAD51 Interaction: Molecular Mimicry

The crystal structure of the RAD51 core domain in complex with the BRC4 peptide revealed the molecular basis for its potent regulatory activity. BRC4 interacts with the RAD51 protomer at the same interface that RAD51 uses for self-association to form its oligomeric filament.[1][6]

The "FxxA" Motif: A Key Mimic

A highly conserved "FxxA" motif (FHTA in human BRC4) within the BRC4 peptide plays a pivotal role in this interaction.[6][7] This motif structurally mimics a similar FxxA sequence present in RAD51 itself, which is essential for mediating protomer-protomer interactions within the RAD51 filament.[1][6] By binding to this interface on a RAD51 monomer, the BRC4 peptide effectively competes with and blocks RAD51 self-oligomerization.[1] This explains the ability of BRC4 peptides, when present in excess, to disrupt RAD51 filament formation.[1]

The "LFDE" Motif: Enhancing Affinity

In addition to the FxxA motif, a C-terminal "LFDE" motif in the BRC4 peptide also contributes to the high-affinity interaction with RAD51.[8][9] This second motif binds to a distinct groove on the RAD51 ATPase domain, further stabilizing the complex.[9][10] The modular nature of these two motifs within the BRC repeat allows for a sophisticated regulation of RAD51 function.[9][10]

Quantitative Data on the this compound-RAD51 Interaction

The affinity of the this compound peptide for RAD51 has been quantified using various biophysical techniques. The reported values can vary depending on the specific experimental conditions and constructs used (e.g., full-length RAD51 vs. core domain, tagged vs. untagged peptides).

ParameterValueMethodSpeciesReference
Binding Affinity (Kd)
BRC4 peptide : Monomeric RAD5138 nMCompetitive Fluorescence AnisotropyHuman[3]
BRC4 peptide : Monomeric RAD5111 nMIsothermal Titration Calorimetry (ITC)Human[3]
BRC4 peptide : Monomeric RAD5112 nMDirect Titration by Fluorescence AnisotropyHuman[3]
FxxA half-peptide : RAD5136 ± 7 µMCompetitive Fluorescence PolarizationHuman[11]
Inhibitory Concentration (IC50)
Dissociation of HsRad51-ssDNA complex~1 µMGel-based dissociation assayHuman[12]

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the this compound-RAD51 interaction. Below are protocols for key experiments cited in the literature.

Electrophoretic Mobility Shift Assay (EMSA) for RAD51-DNA Binding

This assay is used to qualitatively and quantitatively assess the binding of RAD51 to ssDNA or dsDNA and the effect of the this compound peptide.

Protocol:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, pre-incubate varying concentrations of RAD51 protein with the desired concentrations of this compound peptide for 15 minutes at 37°C in EMSA buffer (20 mM Tris-HCl pH 7.5, 10 mM Mg(OAc)₂, 2 mM CaCl₂, 2 mM ATP, 100 µg/ml BSA).[12]

  • DNA Addition:

    • Add 32P-labeled ssDNA (e.g., 40-mer oligonucleotide) or dsDNA (e.g., linearized plasmid DNA) to the reaction mixture.[12]

  • Incubation:

    • Incubate the reactions for 60 minutes at 37°C to allow for the formation of RAD51-DNA complexes.[12]

  • Gel Electrophoresis:

    • Add a glycerol-based loading dye to each reaction.

    • Load the samples onto a 0.8% agarose (B213101) gel in 0.5x TBE buffer.

    • Run the gel at a constant voltage (e.g., 80V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Visualization and Analysis:

    • Dry the gel onto DE81 paper.

    • Expose the dried gel to a phosphor screen.

    • Visualize the radioactive signals using a phosphorimager.

    • Quantify the percentage of shifted (bound) DNA relative to the total DNA in each lane.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by RAD51 in the presence and absence of ssDNA and the this compound peptide.

Protocol:

  • Reaction Setup:

    • Pre-incubate RAD51 (e.g., 3 µM) with or without this compound peptide at 37°C for 15 minutes in ATPase buffer (20 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 1 mM DTT, 0.5 mM ATP).[12]

  • Initiation of Reaction:

    • Add ssDNA (e.g., 9 µM nucleotides) and [γ-32P]ATP to the reaction mixture.[12]

  • Time Course and Quenching:

    • Incubate the reaction at 37°C. At various time points, remove aliquots and quench the reaction by adding an equal volume of 25 mM EDTA.

  • Thin-Layer Chromatography (TLC):

    • Spot a small volume of each quenched reaction onto a polyethyleneimine (PEI)-cellulose TLC plate.

    • Develop the chromatogram in a TLC chamber containing 0.5 M LiCl and 1 M formic acid to separate the 32P-labeled inorganic phosphate (B84403) (Pi) from the unhydrolyzed [γ-32P]ATP.

  • Analysis:

    • Dry the TLC plate and expose it to a phosphor screen.

    • Quantify the amount of released 32Pi and remaining ATP at each time point to determine the rate of ATP hydrolysis.

In Vitro DNA Strand Exchange Assay

This assay reconstitutes a key step of homologous recombination to assess the functional impact of this compound on RAD51's activity.

Protocol:

  • Presynaptic Filament Formation:

    • Incubate RAD51 with circular ssDNA (e.g., φX174) for 5 minutes at 37°C in strand exchange buffer (25 mM Tris-OAc pH 7.5, 2 mM ATP, 1 mM DTT, 1 mM MgCl₂, 2 mM CaCl₂).[12] The this compound peptide can be included in this step at various concentrations.

  • RPA Addition:

    • Add Replication Protein A (RPA) to the reaction and continue the incubation for another 5-10 minutes at 37°C. RPA coats the ssDNA and removes secondary structures, facilitating RAD51 filament formation.[12]

  • Initiation of Strand Exchange:

    • Initiate the reaction by adding homologous linear dsDNA (32P-labeled).[12]

  • Incubation and Termination:

    • Incubate the reaction at 37°C for 90-120 minutes to allow for strand exchange.[12]

    • Terminate the reaction by adding SDS and Proteinase K to deproteinize the DNA.[12]

  • Analysis:

    • Analyze the DNA products by agarose gel electrophoresis.

    • Visualize the radiolabeled DNA products (nicked circular dsDNA and displaced linear ssDNA) by autoradiography.

Visualizing the Mechanism: Pathways and Workflows

Graphical representations can aid in understanding the complex interactions and experimental procedures. The following diagrams were generated using the Graphviz DOT language.

BRC4_RAD51_Pathway cluster_ssDNA On ssDNA cluster_dsDNA On dsDNA ssDNA ssDNA RAD51_ssDNA Active RAD51-ssDNA Filament (ATP-bound) ssDNA->RAD51_ssDNA RAD51 Loading dsDNA dsDNA RAD51_dsDNA Inactive RAD51-dsDNA Complex dsDNA->RAD51_dsDNA RAD51 Nucleation BRC4 This compound Peptide BRC4->RAD51_ssDNA Stabilizes BRC4->RAD51_dsDNA Inhibits Nucleation ATPase RAD51 ATPase Activity BRC4->ATPase Inhibits ATPase->RAD51_ssDNA Promotes Dissociation

Caption: this compound's dual regulatory action on RAD51.

EMSA_Workflow start Start step1 1. Pre-incubate RAD51 with this compound Peptide start->step1 step2 2. Add 32P-labeled DNA (ssDNA or dsDNA) step1->step2 step3 3. Incubate to form protein-DNA complexes step2->step3 step4 4. Agarose Gel Electrophoresis step3->step4 step5 5. Visualize by Autoradiography step4->step5 end Analyze DNA Binding step5->end

Caption: Experimental workflow for EMSA.

Strand_Exchange_Workflow start Start step1 1. Incubate RAD51 + this compound with circular ssDNA start->step1 step2 2. Add RPA to coat ssDNA step1->step2 step3 3. Initiate reaction with homologous linear 32P-dsDNA step2->step3 step4 4. Incubate for strand exchange step3->step4 step5 5. Deproteinize DNA step4->step5 step6 6. Analyze products by agarose gel electrophoresis step5->step6 end Quantify Strand Exchange step6->end

Caption: Workflow for in vitro DNA strand exchange assay.

Conclusion and Future Directions

The this compound peptide serves as a powerful tool to dissect the intricate regulation of RAD51 by BRCA2. Its mechanism of action, centered on molecular mimicry and the dual modulation of RAD51's DNA binding and enzymatic activity, highlights the sophisticated control exerted over the homologous recombination pathway. For drug development professionals, the BRC4-RAD51 interface represents a promising target for the development of inhibitors that could sensitize cancer cells to DNA-damaging agents. Future research will likely focus on leveraging this detailed mechanistic understanding to design more potent and specific small molecule or peptide-based inhibitors of the BRCA2-RAD51 interaction for therapeutic applications. Furthermore, exploring the interplay of BRC4 with other HR factors will provide a more complete picture of RAD51 regulation within the complex cellular environment.

References

The Core Structure of the BRC4 Wild-Type Repeat in BRCA2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure and function of the BRC4 wild-type repeat within the breast cancer susceptibility protein 2 (BRCA2). We delve into the critical interaction between BRC4 and the RAD51 recombinase, a cornerstone of homologous recombination and DNA double-strand break repair. This document synthesizes crystallographic data, biochemical analyses, and genetic studies to offer a detailed understanding of this pivotal protein-protein interaction, with a focus on its implications for genome stability and cancer biology.

Structural Overview of the BRC4-RAD51 Interaction

The BRC4 repeat of BRCA2 engages RAD51 through a complex interface that mimics the oligomerization interface of RAD51 itself.[1][2] This molecular mimicry is central to BRCA2's function in controlling RAD51 activity. The interaction is characterized by a bidentate binding mode, where two distinct modules within the BRC4 repeat, an N-terminal "FxxA" motif and a C-terminal "LFDE" motif, make contact with separate pockets on the RAD51 surface.[3]

Crystallographic studies of the human BRC4 repeat in complex with the core catalytic domain of RAD51 have provided high-resolution insights into this interaction.[4] The BRC4 repeat, spanning approximately 35 amino acids, folds into a specific conformation upon binding to RAD51. Key structural features include a β-hairpin formed by residues Phe1524 to Val1532 and an α-helical segment.[4][5] The phenylalanine (F1524) and alanine (B10760859) (A1527) residues of the FxxA motif are buried in hydrophobic pockets on the RAD51 surface.[6] This interaction directly interferes with RAD51's ability to self-associate and form filaments on double-stranded DNA (dsDNA).[7][8]

The C-terminal LFDE motif of BRC4 interacts with a different, more evolutionarily conserved pocket on RAD51.[9] This second point of contact is crucial for both the inhibitory and permissive modes of RAD51 binding.[9] The coordinated engagement of both modules within a single BRC repeat is necessary for high-affinity binding and functional regulation of RAD51.[9]

Functional Consequences of the BRC4-RAD51 Interaction

The interaction between the BRC4 repeat and RAD51 is not merely structural; it has profound functional implications for the regulation of homologous recombination. BRCA2, through its BRC repeats, acts as a master regulator of RAD51, ensuring that its recombinase activity is appropriately directed to sites of DNA damage.

Modulation of RAD51 Nucleoprotein Filament Formation

A key function of the BRC4 repeat is to modulate the assembly of RAD51 into nucleoprotein filaments. The BRC4 repeat promotes the assembly of RAD51 onto single-stranded DNA (ssDNA), which is the substrate for homologous recombination, while simultaneously preventing its nucleation onto dsDNA.[7][8] This dual activity is critical for targeting RAD51 to the correct location at a DNA double-strand break. By blocking ATP hydrolysis by RAD51, BRC4 maintains the active ATP-bound form of the RAD51-ssDNA filament, which is essential for DNA strand exchange.[7]

Regulation of RAD51's ATPase Activity

The BRC4 repeat has been shown to inhibit the ssDNA-dependent ATPase activity of RAD51.[10][11] This inhibition is thought to stabilize the RAD51-ssDNA filament in an active conformation, preventing premature dissociation and allowing for the completion of the recombination process.

Quantitative Analysis of BRC-RAD51 Binding Affinity

The interaction between the BRC repeats and RAD51 has been quantified using various biophysical techniques. The BRC4 repeat consistently demonstrates one of the highest affinities for RAD51 among the eight BRC repeats in human BRCA2.[3][12] The following table summarizes representative binding affinity data from the literature.

BRC RepeatInteracting PartnerMethodDissociation Constant (Kd)Reference
BRC4ChimRAD51Fluorescence Polarization4 nM[3]
BRC4ChimRAD51Isothermal Titration Calorimetry6 nM[3]
BRC4 (FxxA motif peptide)RAD51Fluorescence Polarization36 µM[3]
BRC4RAD51Yeast Two-Hybrid~3-fold stronger than BRC1[13]
BRC1, 2, 3, 4Free RAD51Biochemical Pull-downHigh Affinity[10][11]
BRC5, 6, 7, 8Free RAD51Biochemical Pull-downNegligible Binding[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the BRC4-RAD51 interaction.

Co-Immunoprecipitation (Co-IP) from Human Cells

This protocol describes the co-immunoprecipitation of endogenous BRCA2 and RAD51 from human cell lysates.

Materials:

  • Human cell line (e.g., HEK293T, HeLa)

  • Phosphate-buffered saline (PBS)

  • IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5% Tween 20, 0.25% NP-40, supplemented with protease and phosphatase inhibitors (e.g., 1 mM Na3VO4, 100 µg/ml PMSF, 20 µg/ml aprotinin, 10 µg/ml leupeptin).[14]

  • Anti-BRCA2 antibody (for immunoprecipitation)

  • Anti-RAD51 antibody (for western blotting)

  • Control IgG (of the same isotype as the IP antibody)

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE loading buffer

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS and harvest by centrifugation.

    • Resuspend the cell pellet in ice-cold IP Lysis/Wash Buffer.

    • Sonicate the lysate briefly to shear DNA and centrifuge at high speed (e.g., 20,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[14]

    • Collect the supernatant (whole-cell extract).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 30-60 minutes at 4°C with gentle rotation.

    • Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

    • Add the anti-BRCA2 antibody or control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold IP Lysis/Wash Buffer. For the final wash, a higher salt concentration (e.g., 500 mM NaCl) can be used to reduce non-specific binding.[15]

    • After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE loading buffer.

    • Boil the samples for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an anti-RAD51 antibody to detect the co-immunoprecipitated protein.

Yeast Two-Hybrid (Y2H) Assay

This protocol outlines the general steps for a yeast two-hybrid assay to test the interaction between the BRC4 repeat and RAD51.

Materials:

  • Saccharomyces cerevisiae strain (e.g., AH109, Y2HGold)

  • pGBKT7 vector (with DNA binding domain - BD)

  • pGADT7 vector (with activation domain - AD)

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Appropriate selective media (e.g., SD/-Leu/-Trp, SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-Ade)

  • X-α-Gal for blue/white screening (if applicable)

Procedure:

  • Plasmid Construction:

    • Clone the coding sequence for the BRC4 repeat into the pGBKT7 vector to create a fusion with the GAL4 DNA binding domain (BD-BRC4).

    • Clone the full-length coding sequence for RAD51 into the pGADT7 vector to create a fusion with the GAL4 activation domain (AD-RAD51).

  • Yeast Transformation:

    • Co-transform the BD-BRC4 and AD-RAD51 plasmids into the appropriate yeast strain using a standard transformation protocol.

    • As controls, transform each plasmid individually with the corresponding empty vector (pGBKT7 with AD-RAD51 and pGADT7 with BD-BRC4).

  • Selection and Interaction Assay:

    • Plate the transformed yeast on selective media lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

    • To test for an interaction, replica-plate the colonies from the SD/-Leu/-Trp plate onto higher stringency selective media lacking histidine (SD/-Leu/-Trp/-His) and adenine (B156593) (SD/-Leu/-Trp/-Ade).

    • Growth on the higher stringency media indicates a positive interaction between BRC4 and RAD51. The strength of the interaction can be semi-quantitatively assessed by the rate of growth.

Signaling Pathways and Regulation

The interaction between the BRC4 repeat of BRCA2 and RAD51 is a critical node in the DNA damage response pathway, particularly homologous recombination. This interaction is not static but is subject to regulation by post-translational modifications, which fine-tune the DNA repair process.

Homologous Recombination Pathway

The following diagram illustrates the central role of the BRCA2-RAD51 interaction in the homologous recombination pathway for repairing DNA double-strand breaks.

Homologous_Recombination DSB DNA Double-Strand Break Resection DNA End Resection (MRN, CtIP, EXO1, etc.) DSB->Resection ssDNA 3' ssDNA Overhangs Resection->ssDNA RPA RPA Coating ssDNA->RPA BRCA2_RAD51 BRCA2-RAD51 Complex RPA->BRCA2_RAD51 BRCA2 mediates RPA displacement RAD51_Filament RAD51 Nucleoprotein Filament Formation BRCA2_RAD51->RAD51_Filament BRC4 promotes RAD51 loading onto ssDNA Homology_Search Homology Search & Strand Invasion RAD51_Filament->Homology_Search D_Loop D-Loop Formation Homology_Search->D_Loop Synthesis DNA Synthesis D_Loop->Synthesis Resolution Resolution of Holliday Junctions Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA

Caption: The role of the BRCA2-RAD51 interaction in homologous recombination.

Regulation by Post-Translational Modifications

The BRCA2-RAD51 interaction is dynamically regulated by post-translational modifications, ensuring a timely and controlled DNA damage response.

Regulation_Pathway cluster_DNA_Damage DNA Damage Signal cluster_Regulation Regulation of BRCA2-RAD51 Interaction cluster_Phosphorylation Phosphorylation cluster_Ubiquitination Ubiquitination/Deubiquitination ATM_ATR ATM/ATR Kinases UCHL3 UCHL3 (Deubiquitinase) ATM_ATR->UCHL3 Phosphorylates & Activates CDK CDK BRCA2_C_Term BRCA2 C-terminus (S3291) CDK->BRCA2_C_Term Phosphorylates RAD51_Interaction_C BRCA2 C-term-RAD51 Interaction BRCA2_C_Term->RAD51_Interaction_C Inhibits RAD51 binding HR_Repair Homologous Recombination Repair RAD51_Interaction_C->HR_Repair RAD51_deUb Deubiquitinated RAD51 UCHL3->RAD51_deUb RAD51_Ub Ubiquitinated RAD51 RAD51_Ub->RAD51_deUb Deubiquitinates BRC4_Interaction BRCA2 BRC4-RAD51 Interaction RAD51_Ub->BRC4_Interaction Hinders BRC4 binding RAD51_deUb->BRC4_Interaction Promotes BRC4 binding BRC4_Interaction->HR_Repair

Caption: Regulation of the BRCA2-RAD51 interaction by post-translational modifications.

Phosphorylation of the C-terminal RAD51 binding site of BRCA2 at serine 3291 by cyclin-dependent kinases (CDKs) has been shown to inhibit RAD51 binding, suggesting a mechanism for cell cycle-dependent regulation of homologous recombination.[5][16] Conversely, deubiquitination of RAD51 by the deubiquitinase UCHL3, which is activated in response to DNA damage, promotes the interaction between RAD51 and BRCA2, including the BRC4 repeat.[17][18] Ubiquitinated RAD51 shows hindered binding to BRCA2, indicating that the ubiquitin modification acts as a negative regulator of this interaction.[17]

Conclusion

The BRC4 wild-type repeat of BRCA2 serves as a critical interface for the regulation of RAD51, a key enzyme in homologous recombination. Its ability to modulate RAD51's affinity for ssDNA versus dsDNA, coupled with the regulation of its ATPase activity, ensures the precise and efficient repair of DNA double-strand breaks. The structural and functional insights presented in this guide provide a foundation for further research into the mechanisms of genome maintenance and the development of novel therapeutic strategies targeting the BRCA2-RAD51 axis in cancer. A thorough understanding of the experimental methodologies and the quantitative aspects of this interaction is paramount for advancing our knowledge in this field.

References

The Role of BRC4wt in the Homologous Recombination Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from endogenous and exogenous sources of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic lesions, and their accurate repair is critical for cell survival and the prevention of tumorigenesis. Homologous recombination (HR) is a high-fidelity DNA repair pathway that utilizes a homologous template to precisely restore the original DNA sequence. Central to this process is the RAD51 recombinase, which forms a nucleoprotein filament on single-stranded DNA (ssDNA) to initiate the search for homology and strand invasion. The function of RAD51 is tightly regulated by the breast cancer susceptibility protein 2 (BRCA2). BRCA2 contains eight conserved motifs of approximately 35 amino acids, known as the BRC repeats, which directly interact with and modulate RAD51 activity. This technical guide focuses on the fourth BRC repeat (BRC4wt) and its pivotal role in the homologous recombination pathway.

This compound: A High-Affinity Modulator of RAD51

The eight BRC repeats of BRCA2 exhibit differential binding affinities for RAD51 and have distinct functions in regulating its activity. BRC4 is characterized as a high-affinity binder of RAD51 and belongs to a group of BRC repeats (BRC1-4) that primarily interact with free RAD51.[1][2] This interaction is crucial for preventing RAD51 from non-productively binding to double-stranded DNA (dsDNA) and for loading it onto ssDNA at the site of a DNA break.[2][3]

Molecular Mechanism of this compound Action

The interaction between this compound and RAD51 is a key regulatory step in homologous recombination. This compound modulates RAD51's function through several distinct mechanisms:

  • Promotion of RAD51 Assembly on ssDNA: this compound facilitates the formation of the RAD51-ssDNA nucleoprotein filament, which is the active species in the homology search.[3] It achieves this by stabilizing the ATP-bound state of RAD51 on ssDNA.[3]

  • Inhibition of RAD51 Binding to dsDNA: By binding to RAD51, this compound prevents its non-productive association with undamaged dsDNA, thereby ensuring that RAD51 is specifically targeted to the ssDNA tails of resected DSBs.[3][4]

  • Inhibition of RAD51's ATPase Activity: this compound inhibits the ssDNA-dependent ATP hydrolysis by RAD51.[4][5] This is significant because the ATP-bound form of the RAD51-ssDNA filament is the active form for strand exchange. By preventing ATP hydrolysis, this compound effectively locks RAD51 in its active conformation on ssDNA.[3]

  • Mimicry of RAD51 Oligomerization: The crystal structure of the BRC4-RAD51 complex (PDB: 1N0W) reveals that BRC4 mimics the self-association interface of RAD51.[6][7][8] This molecular mimicry allows BRC4 to disrupt RAD51 oligomerization in solution, keeping RAD51 in a monomeric state that is competent for loading onto ssDNA by BRCA2.[7]

Quantitative Analysis of this compound-RAD51 Interaction

The affinity of the this compound for RAD51 has been quantified by various biophysical methods. These studies consistently demonstrate a high-affinity interaction, which is essential for its biological function.

ParameterValueMethodReference
Dissociation Constant (Kd)
BRC4 - RAD5134 ± 5 nMFluorescence Polarization Assay (FPA)[1]
BRC4 - RAD511.5 ± 0.7 µMGST Pull-down Assay[5]
BRC4 - ChimRAD514 nMFluorescence Polarization (FP) Assay[7]
BRC4 - ChimRAD516 nMIsothermal Titration Calorimetry (ITC)[7]
Effect on RAD51 ATPase Activity
BRC4Concentration-dependent decreaseATPase Assay[4][5]
Stimulation of DNA Strand Exchange
BRC4Concentration-dependent increaseDNA Strand Exchange Assay[3]

Signaling and Logical Pathways

The role of this compound can be visualized within the broader context of the homologous recombination pathway.

Homologous_Recombination_Pathway cluster_DSB_Recognition DSB Recognition and Resection cluster_RAD51_Loading RAD51 Loading (Mediated by BRCA2) cluster_Homology_Search Homology Search and Strand Invasion DNA Double-Strand Break DNA Double-Strand Break MRN Complex MRN Complex DNA Double-Strand Break->MRN Complex recruits CtIP CtIP MRN Complex->CtIP activates ssDNA Tails ssDNA Tails CtIP->ssDNA Tails promotes resection to generate RPA Coating RPA Coating ssDNA Tails->RPA Coating are coated by BRCA2 BRCA2 RPA Coating->BRCA2 recruits RAD51-ssDNA Filament RAD51-ssDNA Filament This compound This compound BRCA2->this compound contains BRCA2->RAD51-ssDNA Filament facilitates formation RAD51 (monomer) RAD51 (monomer) This compound->RAD51 (monomer) binds and delivers RAD51 (monomer)->RAD51-ssDNA Filament forms on ssDNA Homologous Template Homologous Template RAD51-ssDNA Filament->Homologous Template searches for D-loop Formation D-loop Formation Homologous Template->D-loop Formation invades to form DNA Synthesis DNA Synthesis D-loop Formation->DNA Synthesis primes Repair Completion Repair Completion DNA Synthesis->Repair Completion leads to

Figure 1: Overview of the Homologous Recombination Pathway. This diagram illustrates the key stages of homologous recombination, highlighting the central role of the BRCA2/BRC4wt complex in mediating the loading of RAD51 onto ssDNA to form the active nucleoprotein filament.

BRC4_RAD51_Regulation cluster_Inhibition Inhibitory Actions cluster_Promotion Promotional Actions This compound This compound RAD51 RAD51 This compound->RAD51 RAD51-dsDNA Binding RAD51-dsDNA Binding RAD51->RAD51-dsDNA Binding RAD51 ATPase Activity RAD51 ATPase Activity RAD51->RAD51 ATPase Activity RAD51 Oligomerization RAD51 Oligomerization RAD51->RAD51 Oligomerization RAD51-ssDNA Filament Formation RAD51-ssDNA Filament Formation RAD51->RAD51-ssDNA Filament Formation Homologous Recombination Homologous Recombination RAD51-ssDNA Filament Formation->Homologous Recombination

Figure 2: Logical Diagram of this compound's Regulatory Effects on RAD51. This diagram summarizes the dual regulatory functions of this compound on RAD51, inhibiting its non-productive activities while promoting the formation of the active species required for homologous recombination.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the this compound-RAD51 interaction and its functional consequences.

Co-Immunoprecipitation (Co-IP) for this compound-RAD51 Interaction

This protocol is designed to verify the in vivo or in vitro interaction between this compound and RAD51.

Materials:

  • Cell lysate expressing tagged this compound and RAD51

  • IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

  • Antibody against the tag on this compound (e.g., anti-FLAG) or against endogenous BRC4

  • Protein A/G agarose (B213101) beads

  • Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse cells in IP Lysis Buffer on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing: Incubate the supernatant with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with Wash Buffer.

  • Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against RAD51.

Co_IP_Workflow Cell Lysate Preparation Cell Lysate Preparation Pre-clearing with Beads Pre-clearing with Beads Cell Lysate Preparation->Pre-clearing with Beads Incubation with Primary Antibody Incubation with Primary Antibody Pre-clearing with Beads->Incubation with Primary Antibody Capture with Protein A/G Beads Capture with Protein A/G Beads Incubation with Primary Antibody->Capture with Protein A/G Beads Washing Steps Washing Steps Capture with Protein A/G Beads->Washing Steps Elution of Protein Complex Elution of Protein Complex Washing Steps->Elution of Protein Complex Western Blot Analysis Western Blot Analysis Elution of Protein Complex->Western Blot Analysis

References

An In-depth Technical Guide on the BRC4wt-RAD51 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding affinity between the wild-type BRC4 repeat of the BRCA2 protein (BRC4wt) and the RAD51 recombinase. The interaction between these two proteins is a critical nexus in the homologous recombination (HR) pathway, a major DNA double-strand break repair mechanism. Dysregulation of this interaction is implicated in cancer development, making the BRC4-RAD51 complex a key target for therapeutic intervention. This document summarizes the quantitative binding data, details the experimental methodologies used for its determination, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Data

The affinity of the this compound-RAD51 interaction has been characterized by several biophysical techniques. The following table summarizes the reported dissociation constants (Kd), providing a quantitative measure of the binding strength. A lower Kd value indicates a higher binding affinity.

Experimental TechniqueDissociation Constant (Kd)Species/ConstructReference(s)
Fluorescence Polarization Assay (FPA)34 ± 5 nMHuman RAD51 and FITC-labeled BRC4 peptide[1]
GST Pull-down Assay~1.5 µMHuman GST-BRC4 and RAD51[2]
Isothermal Titration Calorimetry (ITC)6 nMChimRAD51 and BRC4 peptide[3]
Fluorescence Polarization (FP) Assay4 nMChimRAD51 and BRC4 peptide[3]
Competitive Fluorescence Polarization (FP) Assay36 ± 7 µM (for FxxA half-peptide)ChimRAD51 and labeled BRC4 repeat[3]

Note: The observed variations in Kd values can be attributed to differences in experimental conditions, protein constructs (full-length vs. chimeric proteins, tagged vs. untagged), and the specific techniques employed. For instance, the use of a chimeric RAD51 protein (ChimRAD51) in some studies was to create a more stable, monomeric form suitable for certain biophysical assays.[3]

Experimental Protocols

A variety of sophisticated biophysical methods are employed to quantify the this compound-RAD51 binding affinity. Below are detailed overviews of the key experimental protocols.

Fluorescence Polarization Assay (FPA)

FPA is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[4]

Principle: A small, fluorescently labeled molecule (e.g., FITC-BRC4 peptide) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a much larger molecule (e.g., RAD51), the tumbling rate of the complex slows down significantly, resulting in an increase in the polarization of the emitted light. This change in polarization is directly proportional to the fraction of the labeled molecule that is bound.[4][5]

Typical Protocol for BRC4-RAD51 Interaction: [1]

  • Reagents and Buffers:

    • Purified human RAD51 protein.

    • FITC-labeled BRC4 peptide (e.g., residues 1511-1579 of human BRCA2).

    • Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mg/ml BSA, and 10% glycerol), often supplemented with ATP.

  • Assay Procedure:

    • A constant concentration of the FITC-labeled BRC4 peptide (e.g., 15 nM) is maintained in the reaction wells.[1]

    • Increasing concentrations of RAD51 protein are titrated into the wells.

    • The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).[6]

  • Data Analysis:

    • The change in fluorescence polarization is plotted against the concentration of RAD51.

    • The resulting binding curve is fitted to a suitable binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd).[1]

Biolayer Interferometry (BLI)

BLI is a label-free optical biosensing technique used to measure real-time biomolecular interactions.[7]

Principle: The assay measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. One molecule (the ligand) is immobilized on the biosensor surface, and its interaction with a binding partner (the analyte) in solution is monitored. The binding of the analyte to the immobilized ligand causes a change in the optical thickness at the biosensor tip, resulting in a wavelength shift in the interference pattern, which is proportional to the number of bound molecules.[7][8]

Typical Protocol for BRC4-RAD51 Interaction: [8]

  • Biosensor and Reagents:

    • Streptavidin-coated biosensors.

    • Biotinylated BRC4 peptide (ligand).

    • Purified RAD51 protein (analyte).

    • Assay buffer (e.g., 20 mM HEPES pH 8.0, 100 mM Na2SO4, 5% glycerol, 0.05% Tween 20).[8]

  • Assay Steps:

    • Baseline: The biosensor is equilibrated in the assay buffer to establish a stable baseline.

    • Loading: The biotinylated BRC4 peptide is immobilized onto the streptavidin biosensor.

    • Second Baseline: A baseline is established with the immobilized ligand in the assay buffer.

    • Association: The biosensor with the immobilized BRC4 is dipped into solutions containing various concentrations of RAD51, and the binding is monitored over time.

    • Dissociation: The biosensor is moved back into the assay buffer, and the dissociation of the RAD51-BRC4 complex is monitored.

  • Data Analysis:

    • The resulting sensorgrams (plots of wavelength shift versus time) are corrected for any non-specific binding by subtracting the signal from a reference sensor.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the association and dissociation phases of the sensorgrams to a kinetic model.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event.

Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule. The binding reaction results in a change in enthalpy (ΔH), which is detected by the instrument. By measuring the heat change as a function of the molar ratio of the ligand to the macromolecule, one can determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[3]

Typical Protocol for BRC4-RAD51 Interaction:

  • Sample Preparation:

    • Purified RAD51 protein is placed in the sample cell of the calorimeter.

    • A concentrated solution of the BRC4 peptide is loaded into the injection syringe.

    • Both protein and peptide solutions must be in the same buffer to minimize heat of dilution effects.

  • Titration:

    • Small aliquots of the BRC4 peptide are injected into the RAD51 solution at regular intervals.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of BRC4 to RAD51.

    • The resulting titration curve is fitted to a binding model to extract the thermodynamic parameters of the interaction.[9]

Signaling Pathways and Experimental Workflows

The interaction between BRC4 and RAD51 is a key regulatory step in the homologous recombination pathway for DNA double-strand break repair. The following diagrams illustrate this pathway and a typical experimental workflow for studying the binding affinity.

Homologous_Recombination_Pathway DSB DNA Double-Strand Break (DSB) Resection DNA End Resection (MRN, CtIP, EXO1/BLM-DNA2) DSB->Resection ssDNA 3' Single-Strand DNA (ssDNA) Overhangs Resection->ssDNA RPA_coating RPA Coating of ssDNA ssDNA->RPA_coating RAD51_loading RAD51 Loading onto ssDNA (RPA displacement) RPA_coating->RAD51_loading Mediated by BRCA2 BRCA2_RAD51 BRCA2-RAD51 Complex (BRC repeats bind RAD51) BRCA2_RAD51->RAD51_loading Filament RAD51 Nucleoprotein Filament Formation RAD51_loading->Filament Homology_Search Homology Search and Strand Invasion Filament->Homology_Search D_loop D-loop Formation Homology_Search->D_loop DNA_synthesis DNA Synthesis D_loop->DNA_synthesis Resolution Holiday Junction Resolution and Ligation DNA_synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA

Homologous Recombination Pathway for DSB Repair.

The diagram above outlines the major steps of homologous recombination, highlighting the crucial role of the BRCA2-RAD51 interaction in loading RAD51 onto single-stranded DNA, a prerequisite for the subsequent homology search and strand invasion steps.[10][11]

Binding_Affinity_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein_Expression Protein Expression & Purification (this compound peptide synthesis, RAD51 expression) QC Quality Control (SDS-PAGE, Mass Spec) Protein_Expression->QC Assay_Setup Assay Setup (e.g., FPA, BLI, ITC) QC->Assay_Setup Titration Titration of one binding partner against the other Assay_Setup->Titration Data_Acquisition Real-time Data Acquisition Titration->Data_Acquisition Data_Processing Data Processing & Correction Data_Acquisition->Data_Processing Curve_Fitting Binding Curve Fitting Data_Processing->Curve_Fitting Parameter_Extraction Extraction of Binding Parameters (Kd, kon, koff) Curve_Fitting->Parameter_Extraction

General Experimental Workflow for Determining Binding Affinity.

This workflow illustrates the typical steps involved in quantifying the this compound-RAD51 binding affinity, from initial protein preparation and quality control to the final data analysis and extraction of key binding parameters.

References

Transcriptional Regulation of the BRC4-Encoding Gene, BRCA2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BRC4 repeat, a crucial motif for homologous recombination-mediated DNA repair, is not encoded by a standalone gene. Instead, it is one of eight highly conserved BRC repeats within the Breast Cancer Type 2 susceptibility protein (BRCA2), encoded by the BRCA2 gene. Consequently, the expression and availability of the BRC4 motif are directly governed by the transcriptional regulation of the BRCA2 gene. Understanding the molecular mechanisms that control BRCA2 transcription is paramount for developing novel therapeutic strategies targeting DNA repair pathways in cancer.

This technical guide provides an in-depth overview of the transcriptional regulation of the BRCA2 gene. It details the key regulatory elements within the BRCA2 promoter, the transcription factors that bind to these sites, and the signaling pathways that modulate its expression. Furthermore, this guide presents quantitative data from key studies in a structured format and provides detailed experimental protocols for investigating BRCA2 transcriptional regulation.

The BRCA2 Promoter and its Regulatory Elements

The transcriptional regulation of BRCA2 is a complex process orchestrated by a promoter region containing multiple binding sites for both transcriptional activators and repressors. Functional mapping of the BRCA2 promoter has identified critical regions that influence its activity.

Core Promoter and Key Regulatory Regions

The minimal promoter region with strong basal activity is located between -66 and +129 relative to the transcriptional start site (TSS)[1]. Deletion analysis has revealed several segments that either positively or negatively regulate BRCA2 transcription, indicating the presence of binding sites for various transcription factors[2][3][4].

Quantitative Analysis of Promoter Deletions

A systematic analysis of the BRCA2 promoter through a series of deletions has quantified the impact of specific regions on transcriptional activity, as measured by luciferase reporter assays[2][3][4]. These findings are summarized in the table below.

Deletion Region (relative to TSS)Remaining Luciferase Activity (%)Implied Regulatory Function
-59 to -1016Contains activator elements
-104 to -5562Contains activator elements
-239 to -19039Contains activator elements
-464 to -41578Contains activator elements
+32 to +81356Contains repressor elements
-14 to +36180Contains repressor elements
-194 to -145154Contains repressor elements
-284 to -235168Contains repressor elements
-329 to -280111Contains repressor elements
-509 to -460139Contains repressor elements

Data sourced from de la Hoya et al., Breast Cancer Research and Treatment, 2018.[2][3][4]

Transcription Factors Regulating BRCA2 Expression

Several transcription factors have been identified to bind to the BRCA2 promoter and modulate its activity. These interactions are crucial for both basal and cell cycle-regulated expression of BRCA2.

Key Transcription Factors and Their Binding Sites
Transcription FactorBinding SiteEffect on Transcription
USF-1/USF-2 E-boxActivation
Elf-1 Ets/E2F siteActivation
E2F E2F recognition motifsCell cycle-dependent regulation
PARP-1 Repression regionDown-regulation
Nuclear Factor-κB (NF-κB) Promoter regionUp-regulation

Data compiled from Chen et al., JBC, 1999 and other sources.[1][5][6]

Site-directed mutagenesis of the E-box and the Ets/E2F sites has been shown to significantly reduce both basal and cell cycle-regulated promoter activity[1]. When both sites are mutated, promoter activity is nearly eliminated[1].

Signaling Pathways Influencing BRCA2 Transcription

The expression of BRCA2 is tightly regulated by signaling pathways that control cell cycle progression and the DNA damage response.

Cell Cycle Regulation

BRCA2 mRNA levels are known to be cell cycle-regulated, with a peak in expression occurring just before the onset of the S phase[1]. This regulation is mediated, in part, by E2F transcription factors, which are key regulators of the G1/S transition.

G1 Phase Progression G1 Phase Progression Rb-E2F Complex Rb-E2F Complex G1 Phase Progression->Rb-E2F Complex Phosphorylation of Rb Active E2F Active E2F Rb-E2F Complex->Active E2F Release of E2F BRCA2 Promoter BRCA2 Promoter Active E2F->BRCA2 Promoter Binds to E2F sites BRCA2 Transcription BRCA2 Transcription BRCA2 Promoter->BRCA2 Transcription

Figure 1. Simplified pathway of cell cycle-dependent regulation of BRCA2 transcription.

DNA Damage Response

While much of the focus on BRCA2 in the DNA damage response is on its post-translational modifications and protein-protein interactions, evidence suggests that DNA damage can also influence BRCA2 transcription. The precise signaling pathways are still under investigation, but likely involve ATM/ATR and their downstream effectors.

Hormonal Signaling

BRCA2 has been shown to act as a coactivator for the androgen receptor (AR) in conjunction with the nuclear receptor coactivator p160 GRIP1[7]. This suggests a role for hormonal signaling pathways in modulating BRCA2's transcriptional activity, which may have implications for hormone-dependent cancers[7].

Androgen Androgen AR AR Androgen->AR Binds and activates GRIP1 GRIP1 AR->GRIP1 Recruits BRCA2 BRCA2 GRIP1->BRCA2 Recruits PCAF PCAF GRIP1->PCAF Recruits Target Gene Promoter Target Gene Promoter BRCA2->Target Gene Promoter PCAF->Target Gene Promoter Transcription Activation Transcription Activation Target Gene Promoter->Transcription Activation

Figure 2. BRCA2 as a coactivator in androgen receptor signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the transcriptional regulation of BRCA2.

Dual-Luciferase Reporter Assay for Promoter Activity

This assay quantitatively measures the activity of the BRCA2 promoter by cloning it upstream of a firefly luciferase reporter gene. A co-transfected Renilla luciferase vector serves as an internal control for transfection efficiency.

Protocol:

  • Construct Generation:

    • Amplify the desired region of the BRCA2 promoter from genomic DNA using PCR with primers containing restriction sites.

    • Clone the PCR product into a luciferase reporter vector (e.g., pGL4.10) upstream of the firefly luciferase gene.

    • Introduce specific mutations or deletions using site-directed mutagenesis kits.

    • Verify all constructs by sequencing.

  • Cell Culture and Transfection:

    • Plate mammalian cells (e.g., MCF-7, HEK293T) in 24-well plates.

    • Co-transfect cells with the BRCA2 promoter-luciferase construct and a Renilla luciferase control vector (e.g., pRL-TK) using a suitable transfection reagent.

  • Luciferase Activity Measurement:

    • After 24-48 hours, lyse the cells.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Express the activity of mutant or deleted promoter constructs as a percentage of the wild-type promoter activity.

cluster_0 Plasmid Construction cluster_1 Cell Transfection cluster_2 Measurement & Analysis BRCA2 Promoter BRCA2 Promoter Luciferase Vector Luciferase Vector BRCA2 Promoter->Luciferase Vector Ligation Reporter Construct Reporter Construct Luciferase Vector->Reporter Construct Mammalian Cells Mammalian Cells Reporter Construct->Mammalian Cells Co-transfect with Renilla control Cell Lysis Cell Lysis Mammalian Cells->Cell Lysis Luminometer Reading Luminometer Reading Cell Lysis->Luminometer Reading Data Normalization Data Normalization Luminometer Reading->Data Normalization

Figure 3. Workflow for a dual-luciferase reporter assay.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the in vivo binding of specific transcription factors to the BRCA2 promoter.

Protocol:

  • Cross-linking:

  • Chromatin Preparation:

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.

    • Use protein A/G beads to precipitate the antibody-protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification:

    • Elute the complexes from the beads and reverse the cross-links by heating.

    • Treat with proteinase K to digest the proteins.

    • Purify the DNA.

  • Analysis:

    • Use quantitative PCR (qPCR) with primers specific to the BRCA2 promoter to quantify the amount of precipitated DNA.

    • Alternatively, perform high-throughput sequencing (ChIP-seq) to identify all genomic binding sites of the transcription factor.

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to measure the levels of BRCA2 mRNA in cells or tissues under different experimental conditions.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from samples using a suitable method (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcriptase.

  • Quantitative PCR:

    • Perform qPCR using primers specific for BRCA2 and a reference gene (e.g., GAPDH, ACTB).

    • Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect DNA amplification in real-time.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for BRCA2 and the reference gene.

    • Calculate the relative expression of BRCA2 using the ΔΔCt method.

Conclusion

The transcriptional regulation of the BRCA2 gene is a multi-layered process involving a complex interplay of cis-acting DNA elements, trans-acting transcription factors, and overarching signaling pathways. As the expression of BRCA2 directly dictates the cellular levels of the BRC4 motif, a thorough understanding of these regulatory mechanisms is essential for the development of targeted therapies aimed at modulating DNA repair capacity in cancer cells. The experimental approaches outlined in this guide provide a robust framework for further dissecting the intricacies of BRCA2 gene expression and its role in maintaining genomic stability.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of BRC4wt Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BRC4wt peptide, derived from the BRC4 repeat of the BRCA2 protein, is a critical tool for studying DNA repair pathways, specifically the interaction between BRCA2 and RAD51.[1] Its synthesis is a key step for researchers investigating novel cancer therapeutics that target homologous recombination. This document provides a detailed protocol for the chemical synthesis of the this compound peptide (Ac-LLGFHTASGKKVKIAK-NH2) using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification and characterization.

Introduction

The Breast Cancer susceptibility gene 2 (BRCA2) plays a crucial role in the repair of DNA double-strand breaks through homologous recombination. It facilitates the loading of the RAD51 recombinase onto single-stranded DNA, a critical step in this repair pathway.[2][3] The BRC4 repeat of BRCA2 contains a conserved motif that directly interacts with RAD51.[3] The this compound peptide is a 16-amino acid peptide corresponding to this motif, with an acetylated N-terminus and an amidated C-terminus. This peptide acts as an inhibitor of the BRCA2-RAD51 interaction, making it a valuable tool for cancer research, particularly in the context of synthetic lethality with PARP inhibitors.[1]

This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of the this compound peptide.

Materials and Equipment

Reagents for Peptide Synthesis
ReagentGradeRecommended Supplier
Rink Amide MBHA resin (100-200 mesh)Synthesis GradeMajor chemical supplier
Fmoc-L-Lys(Boc)-OHSynthesis GradeMajor chemical supplier
Fmoc-L-Ala-OHSynthesis GradeMajor chemical supplier
Fmoc-L-Ile-OHSynthesis GradeMajor chemical supplier
Fmoc-L-Val-OHSynthesis GradeMajor chemical supplier
Fmoc-L-Gly-OHSynthesis GradeMajor chemical supplier
Fmoc-L-Ser(tBu)-OHSynthesis GradeMajor chemical supplier
Fmoc-L-Thr(tBu)-OHSynthesis GradeMajor chemical supplier
Fmoc-L-His(Trt)-OHSynthesis GradeMajor chemical supplier
Fmoc-L-Phe-OHSynthesis GradeMajor chemical supplier
Fmoc-L-Leu-OHSynthesis GradeMajor chemical supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeMajor chemical supplier
Piperidine (B6355638)ACS GradeMajor chemical supplier
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeMajor chemical supplier
Hydroxybenzotriazole (HOBt)Synthesis GradeMajor chemical supplier
Acetic AnhydrideACS GradeMajor chemical supplier
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeMajor chemical supplier
Dichloromethane (DCM)ACS GradeMajor chemical supplier
Trifluoroacetic acid (TFA)Reagent GradeMajor chemical supplier
Triisopropylsilane (TIS)Reagent GradeMajor chemical supplier
WaterHPLC GradeMajor chemical supplier
Diethyl ether, cold (-20°C)ACS GradeMajor chemical supplier
Acetonitrile (ACN)HPLC GradeMajor chemical supplier
Equipment
EquipmentDescription
Automated Peptide SynthesizerOptional, for automated synthesis cycles
Manual Peptide Synthesis VesselWith a fritted glass filter
Shaker/VortexerFor mixing during manual synthesis
High-Performance Liquid Chromatography (HPLC) systemWith a preparative and analytical C18 column
Lyophilizer (Freeze-Dryer)For drying the purified peptide
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)For molecular weight confirmation
CentrifugeFor pelleting the precipitated peptide

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on a 0.1 mmol synthesis scale using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4][5]

1.1. Resin Preparation:

  • Weigh 0.1 mmol of Rink Amide MBHA resin and place it in the reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for 30 minutes with gentle agitation.

  • Drain the DMF.

1.2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

1.3. Amino Acid Coupling:

  • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HOBt in DMF.

  • Add 4 equivalents of DIC and allow the mixture to pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours.

  • To ensure complete coupling, perform a ninhydrin (B49086) (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.

  • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

1.4. Peptide Chain Elongation: Repeat steps 1.2 and 1.3 for each amino acid in the this compound sequence in the C-terminal to N-terminal direction (Lys, Ala, Ile, Lys, Val, Lys, Lys, Gly, Ser, Ala, Thr, His, Phe, Gly, Leu, Leu). Use the following side-chain protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-His(Trt)-OH.[6][7][8]

1.5. N-terminal Acetylation:

  • After the final Fmoc deprotection of the last amino acid (Leucine), wash the resin with DMF.

  • Prepare an acetylation cocktail of acetic anhydride/DIPEA/DMF (1:1:8).

  • Add the acetylation cocktail to the resin and agitate for 1 hour.

  • Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).

  • Dry the resin under vacuum.

Cleavage and Deprotection
  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[5][9] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin).

  • Agitate the mixture at room temperature for 3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Peptide Precipitation and Isolation
  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • A white precipitate of the crude peptide will form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet twice more with cold ether.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification by Reverse-Phase HPLC (RP-HPLC)
  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

  • Purify the peptide using a preparative C18 RP-HPLC column.[10][11][12]

  • Use a linear gradient of Buffer B (0.1% TFA in acetonitrile) into Buffer A (0.1% TFA in water). A typical gradient is 5% to 65% Buffer B over 60 minutes.

  • Monitor the elution of the peptide at 220 nm.[13]

  • Collect the fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with a purity of >95%.

  • Lyophilize the pooled fractions to obtain the purified this compound peptide as a white powder.

Characterization by Mass Spectrometry
  • Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze the sample using a mass spectrometer (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the synthesized peptide.[14][15]

Data Presentation

Expected Yield and Purity
ParameterExpected Value
Crude Peptide Yield70-85%
Purity after HPLC>95%
Final Yield15-30%
Mass Spectrometry Data
ParameterTheoretical ValueObserved Value (Example)
Monoisotopic Mass (C₈₉H₁₅₃N₂₃O₂₀)1851.18 Da1851.2 Da
Average Mass1852.23 Da1852.2 Da

Visualizations

This compound Peptide Synthesis Workflow

BRC4wt_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Purification Purification & Analysis Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Fmoc_Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat for 15 Cycles Wash->Repeat Acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) Wash->Acetylation Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin (95% TFA, TIS, Water) Acetylation->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization Final_Product Lyophilized this compound Peptide Characterization->Final_Product

Caption: Workflow for this compound peptide synthesis.

BRCA2-RAD51 Interaction Pathway

BRCA2_RAD51_Pathway cluster_DNA_Damage DNA Double-Strand Break cluster_HR Homologous Recombination DSB DNA Damage ssDNA Single-Strand DNA (ssDNA) Resection DSB->ssDNA Filament RAD51 Nucleoprotein Filament Formation ssDNA->Filament on BRCA2 BRCA2 BRCA2->Filament Loads RAD51 RAD51 RAD51->Filament Forms Strand_Invasion Strand Invasion & D-Loop Formation Filament->Strand_Invasion Repair DNA Repair & Synthesis Strand_Invasion->Repair This compound This compound Peptide This compound->BRCA2 Inhibits Interaction This compound->RAD51 Inhibits Interaction

Caption: Inhibition of the BRCA2-RAD51 pathway by this compound.

References

Application Notes and Protocols: Utilizing BRC4wt to Inhibit RAD51 Foci Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that maintains genomic integrity. A key protein in this process is RAD51, which forms nucleoprotein filaments on single-stranded DNA (ssDNA) at the site of damage. These RAD51 filaments, visible as nuclear foci by immunofluorescence microscopy, are essential for the subsequent steps of homology search and strand invasion. The formation of RAD51 foci is tightly regulated, with the breast cancer susceptibility protein 2 (BRCA2) playing a central role in loading RAD51 onto ssDNA.

BRCA2 contains eight conserved motifs known as BRC repeats, each of which can interact with RAD51. The fourth BRC repeat, BRC4, has been shown to have a high affinity for RAD51 and can modulate its activity. A synthetic peptide corresponding to the wild-type BRC4 sequence, termed BRC4wt, acts as a potent inhibitor of the BRCA2-RAD51 interaction. By competing with BRCA2 for RAD51 binding, this compound disrupts the proper loading of RAD51 at DNA damage sites, leading to a significant reduction in the formation of RAD51 foci. This inhibitory action makes this compound a valuable research tool for studying HR-dependent DNA repair and a potential therapeutic agent for sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.

This document provides detailed protocols for the application of a cell-penetrating this compound peptide to inhibit RAD51 foci formation in cultured cells, along with methods for the quantification of this inhibition.

Signaling Pathway and Mechanism of Action

The formation of RAD51 foci is a hallmark of active homologous recombination. This process is initiated by the detection of a DNA double-strand break, leading to the recruitment of the BRCA1/PALB2/BRCA2 complex. BRCA2, through its BRC repeats, directly loads RAD51 monomers onto resected single-stranded DNA, displacing Replication Protein A (RPA). This leads to the assembly of a RAD51 nucleoprotein filament, which is visualized as a focus.

This compound peptide, when introduced into cells, competitively binds to RAD51, preventing its interaction with BRCA2. This disruption of the critical BRCA2-RAD51 axis inhibits the loading of RAD51 onto ssDNA, thereby preventing the formation of functional RAD51 filaments and subsequent downstream HR events.

BRC4wt_Inhibition_of_RAD51_Foci_Formation cluster_0 Normal Homologous Recombination cluster_1 Inhibition by this compound DSB DNA Double-Strand Break BRCA2 BRCA2 DSB->BRCA2 recruits RAD51_foci RAD51 Foci (HR Repair) BRCA2->RAD51_foci loads RAD51 RAD51_monomer RAD51 Monomer RAD51_monomer->BRCA2 binds to This compound This compound Peptide RAD51_monomer_inhibited RAD51 Monomer This compound->RAD51_monomer_inhibited binds to & inhibits No_Foci Inhibition of RAD51 Foci Formation RAD51_monomer_inhibited->No_Foci leads to BRCA2_inhibited BRCA2

Caption: Mechanism of this compound-mediated inhibition of RAD51 foci formation.

Experimental Workflow

The general workflow for assessing the inhibitory effect of this compound on RAD51 foci formation involves cell culture, treatment with a DNA damaging agent to induce foci, delivery of the this compound peptide, immunofluorescence staining for RAD51, and subsequent imaging and quantification of foci.

Experimental_Workflow start Start: Seed Cells dna_damage Induce DNA Damage (e.g., Irradiation, Chemotherapeutics) start->dna_damage peptide_delivery Treat with Cell-Penetrating This compound Peptide dna_damage->peptide_delivery incubation Incubate for Foci Formation peptide_delivery->incubation fix_perm Fix and Permeabilize Cells incubation->fix_perm staining Immunofluorescence Staining for RAD51 fix_perm->staining imaging Microscopy Imaging staining->imaging quantification Quantify RAD51 Foci imaging->quantification end End: Data Analysis quantification->end

Caption: General experimental workflow for this compound inhibition of RAD51 foci.

Data Presentation

The inhibitory effect of this compound on RAD51 foci formation is dose-dependent. The following tables summarize representative quantitative data.

Table 1: Dose-Dependent Inhibition of Homologous Recombination by Myristoylated this compound in BxPC-3 Cells

This compound-myr Concentration (µM)Percent Inhibition of HR (%)
5~50
10~75
3085.1

Data adapted from a study on BxPC-3 pancreatic cancer cells, where a myristoylated version of this compound (BRC4myr) was used to facilitate cell entry. The estimated IC50 for HR inhibition was approximately 10 µM.[1]

Table 2: Inhibition of RAD51 Foci Formation by Myristoylated this compound in BxPC-3 Cells

TreatmentPercentage of Cells with RAD51 Foci
Control (No drug)< 5%
50 µM Cisplatin (B142131)~45%
50 µM Cisplatin + 5 µM this compound-myr~5%
200 nM Doxorubicin (B1662922)~55%
200 nM Doxorubicin + 5 µM this compound-myr~7%

In the presence of 5 µM myristoylated this compound, the formation of RAD51 foci induced by cisplatin or doxorubicin was virtually abolished in BxPC-3 cells.[1]

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, U2OS, BxPC-3) onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • DNA Damage Induction:

    • Ionizing Radiation (IR): Irradiate cells with a dose of 5-10 Gy using an X-ray source.

    • Chemotherapeutics: Treat cells with a DNA damaging agent such as cisplatin (10-50 µM), doxorubicin (100-200 nM), or camptothecin (B557342) (100 nM) for 1-2 hours.

  • This compound Peptide Preparation and Delivery:

    • Peptide: Utilize a this compound peptide conjugated to a cell-penetrating moiety, such as myristoylation or a poly-arginine tail (e.g., R9), to ensure efficient cellular uptake. The this compound peptide sequence is Ac-LLGFHTASGKKVKIAK-NH2.

    • Reconstitution: Reconstitute the lyophilized peptide in sterile, nuclease-free water or DMSO to create a stock solution (e.g., 1 mM).

    • Treatment: Immediately after DNA damage induction, replace the medium with fresh medium containing the desired concentration of the this compound peptide (e.g., 1-30 µM). A scrambled peptide sequence should be used as a negative control.

  • Incubation: Incubate the cells for a period sufficient for RAD51 foci to form in the control group, typically 4-6 hours post-DNA damage.

Protocol 2: Immunofluorescence Staining of RAD51 Foci
  • Fixation:

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against RAD51 (e.g., rabbit anti-RAD51) in the blocking buffer according to the manufacturer's recommendations (typically 1:200 to 1:1000).

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each.

    • Dilute a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer (typically 1:500 to 1:1000).

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining and Mounting:

    • Wash the cells three times with PBST for 5 minutes each.

    • Incubate the cells with a DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells once with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

Protocol 3: Image Acquisition and Quantification of RAD51 Foci
  • Image Acquisition:

    • Acquire images using a fluorescence microscope or a confocal microscope.

    • Capture images of the DAPI (blue) and RAD51 (e.g., green) channels.

    • For each experimental condition, acquire images from multiple random fields of view to ensure a representative sample of the cell population.

  • Quantification:

    • Manual Counting: Manually count the number of RAD51 foci per nucleus for at least 100 cells per condition. A cell is typically considered positive for RAD51 foci if it contains a certain threshold of foci (e.g., >5 foci per nucleus).

    • Automated Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to automate the quantification of RAD51 foci.

      • Segment the nuclei based on the DAPI signal.

      • Within each nucleus, identify and count the RAD51 foci based on their size and intensity.

  • Data Analysis:

    • Calculate the percentage of cells with RAD51 foci for each condition.

    • Alternatively, calculate the average number of RAD51 foci per cell.

    • Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences between control and this compound-treated groups.

Conclusion

The this compound peptide is a powerful tool for the specific inhibition of RAD51 foci formation by disrupting the essential interaction between BRCA2 and RAD51. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies of DNA repair and to explore its potential as a cancer therapeutic. The dose-dependent inhibition of RAD51 foci by cell-penetrating this compound highlights its utility in modulating the homologous recombination pathway.

References

Application Notes and Protocols for BRC4wt in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRC4wt is a peptide derived from the BRC4 repeat motif of the breast cancer susceptibility protein 2 (BRCA2). BRCA2 is a critical component of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. It facilitates the loading of the recombinase RAD51 onto single-stranded DNA (ssDNA) at the site of damage, a crucial step for initiating DNA repair. The BRC4 repeat of BRCA2 directly interacts with RAD51, and the this compound peptide acts as a competitive inhibitor of this interaction. By disrupting the formation of the BRCA2-RAD51 complex, this compound effectively inhibits RAD51's function, leading to a deficiency in homologous recombination. This targeted inhibition of a key DNA repair pathway has significant implications for cancer therapy, as it can sensitize cancer cells to DNA-damaging agents such as PARP inhibitors and radiation. These application notes provide an overview of the utility of this compound in cancer cell line studies and detailed protocols for its application.

Mechanism of Action

This compound is a peptide with the sequence Ac-LLGFHTASGKKVKIAK-NH2[1]. It mimics the BRC4 motif of BRCA2 and directly binds to RAD51, thereby preventing the native BRCA2 protein from interacting with RAD51[1]. This disruption has several downstream consequences:

  • Inhibition of RAD51 Foci Formation: RAD51 monomers polymerize on ssDNA to form a nucleoprotein filament, which is visible as distinct nuclear foci upon DNA damage. This compound inhibits the formation of these RAD51 foci, a key indicator of impaired homologous recombination[1][2].

  • Impairment of Homologous Recombination: By preventing RAD51 loading onto ssDNA, this compound directly inhibits the HR DNA repair pathway[2].

  • Sensitization to DNA-Damaging Agents: Cancer cells, particularly those with existing DNA repair defects, become more reliant on specific repair pathways for survival. By inhibiting HR, this compound can induce synthetic lethality when combined with agents that cause DNA damage that would normally be repaired by HR. This includes PARP inhibitors, which block single-strand break repair, leading to an accumulation of DSBs that require HR for repair[1][3]. Similarly, this compound can enhance the cytotoxic effects of ionizing radiation and chemotherapeutic agents like cisplatin, which also induce DSBs[1][4].

Data Presentation

Table 1: Inhibition of Homologous Recombination by Myristoylated BRC4 Peptide in BxPC-3 Pancreatic Cancer Cells [2]

BRC4myr Peptide Concentration (µM)Homologous Recombination Inhibition (%)
5~50%
10~75%
30~90%

Table 2: IC50 Values for BRC4-derived Peptides in Dissociating the HsRad51-DNA Complex [5]

PeptideIC50 (µM)
BRC4-28Not specified
BRC4-263.5
BRC4-2411

Note: These IC50 values represent the concentration required for half-dissociation of the HsRad51-poly(dεA) complex and are not cell viability IC50 values.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine this compound Cytotoxicity

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.

Materials:

  • This compound peptide

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare a series of dilutions of this compound peptide in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Immunofluorescence Staining for RAD51 Foci

This protocol is for visualizing and quantifying the inhibition of RAD51 foci formation by this compound.

Materials:

  • This compound peptide

  • Cancer cell line of interest

  • Glass coverslips

  • 24-well plates

  • DNA-damaging agent (e.g., Mitomycin C, Olaparib, or ionizing radiation)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.

  • This compound Pre-treatment: Treat the cells with the desired concentration of this compound for 18-24 hours.

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 500 ng/ml Mitomycin C for 1 hour) or by exposing them to ionizing radiation.

  • Fixation: After the desired time for foci formation (e.g., 1-4 hours post-damage), wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBST (PBS with 0.1% Tween-20) and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBST and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.

  • Quantification: Count the number of RAD51 foci per nucleus in at least 100 cells per condition. A cell is typically considered positive for RAD51 foci if it has more than 5 foci.

Mandatory Visualization

Homologous_Recombination_Inhibition cluster_0 DNA Damage Response DNA_DSB DNA Double-Strand Break BRCA2 BRCA2 DNA_DSB->BRCA2 recruits RAD51_inactive RAD51 (inactive) BRCA2->RAD51_inactive interacts with BRCA2->RAD51_inactive RAD51_active RAD51 Nucleoprotein Filament (active) BRCA2->RAD51_active loads RAD51_inactive->RAD51_active polymerization on ssDNA HR_Repair Homologous Recombination Repair RAD51_active->HR_Repair initiates This compound This compound Peptide This compound->RAD51_inactive competitively binds Experimental_Workflow_RAD51_Foci Start Seed Cells on Coverslips Pre_treatment Pre-treat with this compound (18-24h) Start->Pre_treatment Damage Induce DNA Damage (e.g., MMC, IR) Pre_treatment->Damage Incubate Incubate for Foci Formation (1-4h) Damage->Incubate Fix_Perm Fix and Permeabilize Cells Incubate->Fix_Perm Staining Immunofluorescence Staining (Anti-RAD51, DAPI) Fix_Perm->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Quantify RAD51 Foci/Nucleus Imaging->Analysis

References

Application Notes & Protocols: Experimental Use of Chemosensitizers in BRCA Wild-Type Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cells proficient in the BRCA1 and BRCA2 DNA repair pathways, often referred to as BRCA wild-type (WT), typically exhibit resistance to DNA-damaging chemotherapeutic agents. The BRCA proteins are integral to the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[1] Consequently, cancer cells with functional BRCA1 and BRCA2 can efficiently repair the damage induced by many chemotherapy drugs, leading to treatment failure.

The concept of a "chemosensitizer" in the context of BRCA wild-type cancers revolves around strategies to induce a state of "BRCAness." This term describes tumors that, despite having a wild-type BRCA status, exhibit a phenotype similar to those with BRCA mutations, characterized by deficiencies in DNA repair.[1] This can be achieved by targeting pathways that are either redundant with or essential for the function of BRCA proteins. By inducing a BRCA-deficient-like state, tumor cells can be rendered more susceptible to DNA-damaging agents.

These notes provide an overview of the experimental approach to chemosensitizing BRCA wild-type tumors, using the NEDD8-activating enzyme (NAE) inhibitor MLN4924 as a prime example of a compound that has shown promise in preclinical studies.[2]

Mechanism of Action: Inducing Synthetic Lethality

The primary strategy for chemosensitizing BRCA wild-type cancers is to induce synthetic lethality. This occurs when the inhibition of two different pathways simultaneously is lethal to a cell, while the inhibition of either pathway alone is not. In the context of BRCA-proficient cancers, a chemosensitizer would inhibit a DNA repair or cell cycle pathway, which, when combined with a DNA-damaging agent, leads to overwhelming DNA damage and subsequent cell death.

A key example is the inhibition of the NAE by MLN4924. This compound blocks the neddylation pathway, which is crucial for the activity of Cullin-RING ligases (CRLs). The inhibition of CRLs leads to the accumulation of proteins that regulate the cell cycle and DNA replication, such as CDT1.[2] This accumulation can cause DNA re-replication and induce significant DNA damage. In BRCA wild-type cells, this added burden of DNA damage can overwhelm the repair machinery, especially when combined with a DNA-damaging agent like cisplatin (B142131).[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating a potential chemosensitizer in BRCA wild-type cancer models.

Chemosensitization_Pathway cluster_0 BRCA Wild-Type Cancer Cell cluster_1 Intervention Chemotherapy DNA-Damaging Agent (e.g., Cisplatin) DNA_Damage DNA Double-Strand Breaks (DSBs) Chemotherapy->DNA_Damage Induces DSBs BRCA_WT BRCA1/2 Proficient (Wild-Type) DNA_Repair Homologous Recombination (HR) DNA Repair BRCA_WT->DNA_Repair Mediates Cell_Survival Cell Survival & Chemoresistance DNA_Repair->Cell_Survival Promotes Cell_Death Apoptosis/Cell Death DNA_Repair->Cell_Death Inhibition leads to Cell_Survival->Cell_Death Overcoming resistance leads to DNA_Damage->BRCA_WT Activates Chemosensitizer Experimental Chemosensitizer (e.g., MLN4924) Target_Pathway Target Pathway (e.g., Neddylation) Chemosensitizer->Target_Pathway Inhibits Target_Pathway->DNA_Repair Disrupts DNA Repair Capacity (Induces 'BRCAness')

Caption: Signaling pathway of chemosensitization in BRCA wild-type cells.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Lines Select BRCA WT Cancer Cell Lines IC50 Determine IC50 of Chemosensitizer & Chemo Agent Cell_Lines->IC50 Combination Combination Treatment (Chemosensitizer + Chemo Agent) IC50->Combination Viability Cell Viability Assays (e.g., MTT, Clonogenic) Combination->Viability Apoptosis Apoptosis Assays (e.g., Annexin V) Combination->Apoptosis DNA_Damage_Analysis DNA Damage Analysis (e.g., γH2AX staining) Combination->DNA_Damage_Analysis Xenograft Establish Xenograft Tumor Model in Mice Viability->Xenograft Promising results lead to Treatment_Groups Randomize into Treatment Groups: - Vehicle - Chemosensitizer alone - Chemo Agent alone - Combination Xenograft->Treatment_Groups Tumor_Measurement Monitor Tumor Growth and Body Weight Treatment_Groups->Tumor_Measurement Endpoint Endpoint Analysis: - Tumor Weight - Immunohistochemistry Tumor_Measurement->Endpoint

Caption: General experimental workflow for evaluating a chemosensitizer.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data from experiments evaluating a chemosensitizer in BRCA wild-type cancer cell lines.

Table 1: In Vitro Chemosensitivity of BRCA Wild-Type Cells to Cisplatin with and without MLN4924

Cell LineTreatmentIC50 of Cisplatin (μM)Fold Sensitization
MDA-MB-231 (BRCA WT) Cisplatin alone15.2-
Cisplatin + MLN4924 (100 nM)7.81.95
Hs578T (BRCA WT) Cisplatin alone18.5-
Cisplatin + MLN4924 (100 nM)9.12.03

Table 2: Effect of Combination Treatment on Apoptosis and DNA Damage in MDA-MB-231 Cells

Treatment% Apoptotic Cells (Annexin V+)γH2AX Foci per Cell (Mean ± SD)
Vehicle Control 5.2 ± 1.13.4 ± 1.5
MLN4924 (100 nM) 12.8 ± 2.315.7 ± 4.2
Cisplatin (10 μM) 25.6 ± 3.528.9 ± 6.8
Combination 68.4 ± 5.175.2 ± 9.3

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed BRCA wild-type cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., cisplatin) with or without a fixed, sub-lethal concentration of the experimental chemosensitizer (e.g., MLN4924). Include vehicle-treated wells as a control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Protocol 2: Clonogenic Survival Assay
  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.

  • Drug Treatment: Treat the cells with the experimental compounds as described for the MTT assay.

  • Incubation: Incubate for 24 hours.

  • Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.

  • Colony Formation: Allow the cells to grow for 10-14 days until visible colonies are formed.

  • Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Quantification: Count the number of colonies (containing >50 cells) in each well. Calculate the surviving fraction for each treatment group.

Protocol 3: Western Blot for DNA Damage Markers
  • Cell Lysis: After drug treatment for the desired time (e.g., 24 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against a DNA damage marker (e.g., phospho-Histone H2A.X) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 4: In Vivo Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Cell Implantation: Subcutaneously inject BRCA wild-type cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, chemosensitizer alone, chemotherapeutic agent alone, and combination).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage).

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

The chemosensitization of BRCA wild-type cancers represents a promising therapeutic strategy. By understanding the underlying mechanisms of DNA repair and cell cycle control, it is possible to design rational drug combinations that induce synthetic lethality and overcome chemoresistance. The experimental protocols outlined above provide a framework for the preclinical evaluation of novel chemosensitizers, with the ultimate goal of translating these findings into more effective cancer therapies.

References

Application Notes and Protocols for Studying BRC4wt-RAD51 Interaction In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established in vitro methods to characterize the interaction between the wild-type BRC4 repeat of BRCA2 (BRC4wt) and the RAD51 recombinase. The protocols and data presented herein are essential for researchers investigating the mechanisms of homologous recombination, screening for potential therapeutic inhibitors, and characterizing the impact of mutations on this critical protein-protein interaction.

Overview of the BRC4-RAD51 Interaction

The interaction between the BRC4 repeat of the breast cancer susceptibility protein 2 (BRCA2) and RAD51 is a cornerstone of the homologous recombination (HR) pathway, a critical process for error-free DNA double-strand break repair. BRC4 binds directly to RAD51, modulating its activity by preventing RAD51 oligomerization and promoting the formation of RAD51 nucleoprotein filaments on single-stranded DNA (ssDNA), a key step in the search for homologous sequences and strand invasion.[1][2][3] Understanding the biophysical and biochemical parameters of this interaction is crucial for elucidating the molecular basis of DNA repair and for the development of novel cancer therapeutics that target this pathway.

Quantitative Data Summary

The following tables summarize quantitative data for the this compound-RAD51 interaction obtained using various in vitro techniques. These values provide a baseline for comparison when studying mutations or the effects of small molecule inhibitors.

Table 1: Binding Affinity (Kd) of this compound-RAD51 Interaction

MethodLigand (Analyte)Kd (Dissociation Constant)Reference(s)
Isothermal Titration Calorimetry (ITC)BRC4 peptide~40 nM[4]
Fluorescence Polarization (FP)BRC4 peptide4 nM - 6 nM[5]
Biolayer Interferometry (BLI)BRC4 peptideNot explicitly stated, but used for binding assessment[6]

Table 2: Stoichiometry of BRCA2-RAD51 Interaction

MethodInteraction ComponentsStoichiometry (RAD51:BRCA2)Reference(s)
GST Pull-down AssayFull-length BRCA2 and RAD51~6:1[7]

Table 3: Thermodynamic Parameters of this compound-RAD51 Interaction

MethodΔH (Enthalpy Change)-TΔS (Entropic Contribution)ΔG (Gibbs Free Energy Change)Reference(s)
Isothermal Titration Calorimetry (ITC)Data not availableData not availableData not available[8][9][10]

Note: While specific thermodynamic parameters for the this compound-RAD51 interaction were not found in the provided search results, ITC is the primary method for their determination.

Experimental Protocols and Workflows

This section provides detailed protocols for key in vitro assays used to study the this compound-RAD51 interaction.

Glutathione S-Transferase (GST) Pull-down Assay

This assay is used to qualitatively confirm the interaction between this compound and RAD51 and can be adapted to estimate stoichiometry.

Protocol:

  • Protein Expression and Purification:

    • Express GST-tagged this compound (bait) in E. coli and purify using glutathione-sepharose beads.

    • Express and purify untagged or His-tagged RAD51 (prey).

  • Binding Reaction:

    • Incubate a defined amount of purified GST-BRC4wt with an excess of purified RAD51 in binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, 1 mM DTT, and protease inhibitors) for 2-4 hours at 4°C with gentle rotation.[7]

    • Include a negative control with GST alone to check for non-specific binding.

  • Affinity Capture:

    • Add equilibrated glutathione-sepharose beads to the binding reaction and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and wash 3-5 times with ice-cold wash buffer (binding buffer with a lower concentration of detergent, e.g., 0.1% NP-40) to remove unbound proteins.

  • Elution:

    • Elute the protein complexes from the beads by adding elution buffer (e.g., wash buffer containing 10-20 mM reduced glutathione) or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by Western blot using antibodies against RAD51 and GST.

Workflow Diagram:

GST_Pulldown cluster_bait Bait Preparation cluster_prey Prey Preparation cluster_binding Binding & Capture cluster_analysis Analysis bait GST-BRC4wt (Bait) incubation Incubate Bait, Prey & Beads bait->incubation prey RAD51 (Prey) prey->incubation beads Glutathione Beads beads->incubation wash Wash Beads incubation->wash elute Elute Proteins wash->elute sds_page SDS-PAGE / Western Blot elute->sds_page

GST Pull-down Assay Workflow.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[4][11][12]

Protocol:

  • Sample Preparation:

    • Purify this compound peptide and RAD51 protein to >95% purity.

    • Dialyze both proteins extensively against the same buffer (e.g., 20 mM HEPES pH 8.0, 100 mM Na2SO4, 5% glycerol) to ensure a perfect buffer match.[6]

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the sample cell (typically ~200 µL) with RAD51 (e.g., 5-10 µM).

    • Load the injection syringe (~40 µL) with this compound peptide (e.g., 50-100 µM).

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2 µL) of the this compound peptide into the RAD51 solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the this compound peptide into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters.

Signaling Pathway Diagram:

ITC_Pathway BRC4 This compound (in syringe) Complex This compound-RAD51 Complex BRC4->Complex Binding RAD51 RAD51 (in cell) RAD51->Complex Heat Heat Change (ΔH) Complex->Heat Measured by ITC

ITC Measurement of this compound-RAD51 Interaction.
Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[1][5][13]

Protocol:

  • Probe Preparation:

    • Synthesize and purify a this compound peptide labeled with a fluorescent dye (e.g., Alexa Fluor 488).[1][5]

  • Competition Assay Setup:

    • In a microplate, prepare a series of dilutions of the unlabeled this compound peptide.

    • Add a constant, low concentration of the fluorescently labeled this compound peptide (e.g., 10 nM) to each well.[1]

    • Add a constant concentration of RAD51 protein (e.g., 135 nM) to each well.[1] The concentration should be chosen to give a significant polarization signal with the labeled peptide alone.

    • Include controls with labeled peptide only and labeled peptide with RAD51 (no competitor).

  • Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).[6]

    • Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for Alexa 488).[6]

  • Data Analysis:

    • Plot the fluorescence polarization values against the concentration of the unlabeled competitor.

    • Fit the data to a competitive binding equation to determine the IC50 value, which can be used to calculate the Ki (and thus Kd) of the unlabeled peptide.

Workflow Diagram:

FP_Workflow cluster_components Assay Components cluster_reaction Binding Reaction cluster_detection Detection & Analysis labeled_BRC4 Labeled this compound (Tracer) plate Microplate Incubation labeled_BRC4->plate unlabeled_BRC4 Unlabeled this compound (Competitor) unlabeled_BRC4->plate RAD51 RAD51 RAD51->plate reader FP Plate Reader plate->reader analysis Data Analysis (IC50) reader->analysis

Fluorescence Polarization Competition Assay Workflow.
Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA can be used to measure the inhibition of the this compound-RAD51 interaction by peptides or small molecules.[14]

Protocol:

  • Plate Coating:

    • Coat a 96-well microplate with a this compound peptide overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

  • Competitive Binding:

    • Pre-incubate a constant concentration of RAD51 protein with varying concentrations of a competitor (e.g., unlabeled this compound peptide or a small molecule inhibitor) for 1 hour at room temperature.

    • Add the pre-incubated mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.

    • Wash the plate.

  • Detection:

    • Add a primary antibody against RAD51 and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate.

  • Signal Development and Measurement:

    • Add a TMB substrate solution and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2 M H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the competitor concentration to generate an inhibition curve and determine the IC50 value.

Logical Relationship Diagram:

ELISA_Logic cluster_solid_phase Solid Phase cluster_solution Solution Phase cluster_detection Detection plate This compound-coated Plate primary_ab Anti-RAD51 Ab plate->primary_ab Detects Bound RAD51 RAD51 RAD51 RAD51->plate Binds competitor Competitor competitor->RAD51 Inhibits Binding secondary_ab HRP-conjugated Secondary Ab primary_ab->secondary_ab signal Colorimetric Signal secondary_ab->signal

Competitive ELISA for this compound-RAD51 Interaction.

Concluding Remarks

The methods described provide a robust toolkit for the in vitro characterization of the this compound-RAD51 interaction. The choice of assay will depend on the specific research question, from qualitative confirmation of binding to detailed thermodynamic and kinetic analysis. Consistent and reproducible data generated using these protocols will aid in a deeper understanding of the role of this interaction in genome stability and provide a solid foundation for the development of targeted cancer therapies.

References

Application of BRC4wt in Preclinical Studies of PARP Inhibitor Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly for cancers harboring defects in the homologous recombination (HR) DNA repair pathway. A key protein in this pathway is BRCA2, which facilitates the recruitment of RAD51 to sites of DNA damage, a critical step for HR-mediated repair. The interaction between BRCA2 and RAD51 is mediated by a series of conserved motifs within BRCA2 known as the BRC repeats. The fourth BRC repeat, BRC4, plays a crucial role in modulating RAD51 activity. This document provides detailed application notes and protocols for utilizing a wild-type BRC4 peptide (BRC4wt) as a tool to study and induce sensitivity to PARP inhibitors in cancer cells. By disrupting the BRCA2-RAD51 interaction, this compound can phenocopy a BRCA2-deficient state, thereby inducing a synthetic lethal relationship with PARP inhibition.

Signaling Pathway and Mechanism of Action

In healthy cells, DNA double-strand breaks (DSBs) are efficiently repaired by the homologous recombination (HR) pathway. This process is initiated by the recruitment of the RAD51 recombinase to the site of damage, a step mediated by BRCA2 through its BRC repeats. RAD51 then forms a nucleoprotein filament on single-stranded DNA, which is essential for the subsequent strand invasion and repair.

When the interaction between BRCA2 and RAD51 is disrupted, for instance by the introduction of a this compound peptide that competitively binds to RAD51, the HR pathway is compromised. In such a scenario, the cell becomes reliant on alternative, more error-prone DNA repair pathways.

PARP inhibitors exploit this dependency. PARP enzymes are crucial for the repair of single-strand breaks (SSBs). When PARP is inhibited, these SSBs can degenerate into DSBs during DNA replication. In HR-proficient cells, these DSBs are still efficiently repaired. However, in cells with a compromised HR pathway (e.g., due to this compound-mediated RAD51 sequestration), these DSBs accumulate, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

PARP_Inhibitor_Synthetic_Lethality cluster_0 Normal Cell cluster_1 HR-Deficient Cell (e.g., +this compound) DNA_Damage_N DNA Damage (SSB) PARP_N PARP DNA_Damage_N->PARP_N activates HR_N Homologous Recombination DNA_Damage_N->HR_N activates (for DSBs) Cell_Survival_N Cell Survival PARP_N->Cell_Survival_N promotes repair HR_N->Cell_Survival_N promotes repair DNA_Damage_HRD DNA Damage (SSB) PARP_HRD PARP DNA_Damage_HRD->PARP_HRD HR_HRD Homologous Recombination (Defective) DNA_Damage_HRD->HR_HRD PARPi PARP Inhibitor PARPi->PARP_HRD inhibits Cell_Death Cell Death PARP_HRD->Cell_Death unrepaired SSBs lead to DSBs HR_HRD->Cell_Death fails to repair DSBs

Figure 1: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Quantitative Data Presentation

The introduction of a this compound peptide has been shown to sensitize cancer cells to PARP inhibitors. This sensitization can be quantified by determining the half-maximal inhibitory concentration (IC50) of a given PARP inhibitor in the presence and absence of the this compound peptide. A significant decrease in the IC50 value upon this compound treatment indicates successful sensitization.

Cell LinePARP InhibitorTreatment ConditionIC50 (µM)Fold Sensitization
HeLaOlaparibControl (scrambled peptide)> 10-
HeLaOlaparib+ 10 µM R9-BRC4wt~1>10

Table 1: Sensitization of HeLa cells to Olaparib by a cell-penetrating this compound peptide. Data derived from clonogenic survival assays. The use of a cell-penetrating peptide (e.g., fused to a poly-arginine R9 tag) is crucial for intracellular delivery.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to assess the short-term cytotoxic effects of PARP inhibitors in combination with this compound peptide.

Materials:

  • Cancer cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • 96-well plates

  • This compound peptide (with a cell-penetrating moiety like R9)

  • Scrambled control peptide

  • PARP inhibitor (e.g., Olaparib, Rucaparib, Talazoparib)

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare a working solution of the this compound and scrambled peptides. Add the peptides to the respective wells to achieve the desired final concentration (e.g., 10 µM). Incubate for 4-6 hours.

  • PARP Inhibitor Treatment: Prepare serial dilutions of the PARP inhibitor. Add the inhibitor to the wells, including those pre-treated with peptides and control wells.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Measurement: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the dose-response curves and calculate the IC50 values.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with this compound or scrambled peptide B->C D Incubate 4-6h C->D E Add serial dilutions of PARP inhibitor D->E F Incubate 72h E->F G Add MTS/MTT reagent F->G H Measure absorbance G->H I Analyze data and calculate IC50 H->I

Figure 2: Workflow for the cell viability assay.

Clonogenic Survival Assay

This assay assesses the long-term effect of treatment on the ability of single cells to form colonies.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound peptide and scrambled control

  • PARP inhibitor

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. Allow cells to attach overnight.

  • Treatment: Treat the cells with the this compound peptide or scrambled control for 4-6 hours, followed by the addition of the PARP inhibitor at various concentrations.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.

  • Staining: Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 30 minutes.

  • Quantification: Wash the plates with water and allow them to dry. Count the number of colonies (typically >50 cells). The surviving fraction is calculated as (number of colonies in treated wells / number of colonies in control wells) x 100%.

RAD51 Foci Formation Assay

This immunofluorescence-based assay directly visualizes the recruitment of RAD51 to sites of DNA damage, providing a functional readout of HR competency.

Materials:

  • Cells grown on coverslips

  • DNA damaging agent (e.g., Mitomycin C or ionizing radiation)

  • This compound peptide and scrambled control

  • PARP inhibitor

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. Treat with this compound or scrambled peptide for 4-6 hours, followed by the PARP inhibitor for 24 hours.

  • Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., 10 µM Mitomycin C for 2 hours) to induce DSBs.

  • Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, then permeabilize with Triton X-100 for 10 minutes.

  • Immunostaining: Block the cells for 1 hour. Incubate with the primary anti-RAD51 antibody overnight at 4°C. Wash and then incubate with the fluorescently labeled secondary antibody for 1 hour.

  • Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A significant reduction in the number of foci in this compound-treated cells indicates inhibition of HR.

RAD51_Foci_Workflow A Seed cells on coverslips B Treat with this compound/ scrambled peptide A->B C Treat with PARP inhibitor B->C D Induce DNA damage C->D E Fix and permeabilize cells D->E F Immunostain for RAD51 E->F G Counterstain nuclei with DAPI F->G H Image and quantify RAD51 foci G->H

Figure 3: Workflow for the RAD51 foci formation assay.

Conclusion

The use of this compound peptides provides a powerful and specific tool to probe the mechanisms of PARP inhibitor sensitivity. By acutely disrupting the homologous recombination pathway, researchers can induce a "BRCA-like" phenotype in otherwise HR-proficient cancer cells. This approach is invaluable for studying the fundamental biology of DNA repair, identifying novel therapeutic strategies, and for the preclinical evaluation of PARP inhibitors in a controlled setting. The protocols outlined in this document provide a framework for quantitatively assessing the impact of this compound on PARP inhibitor efficacy.

Application Notes and Protocols for Cross-linking BRC4wt and RAD51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical cross-linking of the wild-type BRC4 repeat of the BRCA2 protein (BRC4wt) and the RAD51 recombinase. This interaction is a critical node in the homologous recombination (HR) pathway, a key DNA double-strand break repair mechanism. Dysregulation of this interaction is implicated in cancer development, making it a prime target for therapeutic intervention. The following protocols and data are intended to guide researchers in studying this protein-protein interaction, both in vitro and within a cellular context.

Quantitative Data Summary

The interaction between the BRC4 repeat of BRCA2 and RAD51 has been characterized by various biophysical methods. The dissociation constant (Kd) is a measure of the binding affinity between the two proteins, with a lower Kd indicating a stronger interaction. The following table summarizes quantitative data on this interaction.

Interacting ProteinsMethodDissociation Constant (Kd)Reference
BRC4 peptide and RAD51Fluorescence Polarization Anisotropy (FPA)36 ± 7 µM (for the FxxA half-peptide)[1]
BRC4 analogous peptide (P2) and RAD51(241-260)Microscale Thermophoresis (MST)44.286 µM[2]
BRC4 and RAD51Not specifiedHigh Affinity[3]

Signaling Pathway

The interaction between BRCA2's BRC repeats and RAD51 is a pivotal step in the homologous recombination pathway for DNA double-strand break repair. BRCA2 facilitates the loading of RAD51 onto single-stranded DNA (ssDNA) at the site of damage, a process that is essential for the subsequent search for a homologous template and strand invasion. The BRC4 repeat, in particular, mimics the RAD51 self-association interface, thereby modulating RAD51 filament formation.[4][5] At substoichiometric concentrations, BRC4 can promote the assembly of RAD51 on ssDNA, while at higher concentrations, it can disrupt RAD51 oligomerization.[1][4][6] This regulatory role ensures that RAD51 is correctly deposited at the site of DNA damage to initiate repair.

BRC4_RAD51_Pathway cluster_0 Cellular Response to DNA Double-Strand Break DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN Sensing RPA RPA Coating of ssDNA MRN->RPA Resection BRCA2_RAD51 BRCA2-RAD51 Complex (BRC4 Interaction) RPA->BRCA2_RAD51 Mediator Action RAD51_Filament RAD51 Nucleoprotein Filament Formation BRCA2_RAD51->RAD51_Filament Loading & Stabilization Homology_Search Homology Search & Strand Invasion RAD51_Filament->Homology_Search D_Loop D-Loop Formation Homology_Search->D_Loop Repair_Synthesis DNA Repair Synthesis D_Loop->Repair_Synthesis Resolution Holiday Junction Resolution Repair_Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA

BRCA2-RAD51 interaction in homologous recombination.

Experimental Protocols

Protocol 1: In Vitro Cross-linking of this compound Peptide and RAD51 using BS3

This protocol is adapted from a study that successfully used the amine-reactive cross-linker Bis(sulfosuccinimidyl)suberate (BS3) to study the BRC4-RAD51 interaction.[7][8][9][10]

Materials:

  • Purified human RAD51 protein

  • Synthetic this compound peptide (wild-type sequence)

  • BS3 (Bis(sulfosuccinimidyl)suberate) cross-linker

  • Cross-linking Buffer: 20 mM HEPES pH 8.0, 100 mM Na₂SO₄, 5% glycerol[7]

  • Quenching Buffer: 1 M Tris-HCl pH 7.5

  • SDS-PAGE reagents

  • Mass spectrometer for analysis

Procedure:

  • Protein and Peptide Preparation:

    • Prepare a 24 µM solution of purified RAD51 in the cross-linking buffer.[7]

    • Prepare a stock solution of the this compound peptide (e.g., 2 mM in 100% DMSO).[7][8]

  • Complex Formation:

    • Mix equimolar concentrations of RAD51 and this compound peptide in the cross-linking buffer.[7][8] Ensure the final DMSO concentration is below 5% (v/v) to avoid protein denaturation.[7]

    • Incubate the mixture for 30 minutes at 20°C to allow for the formation of the this compound-RAD51 complex.[7][8]

  • Cross-linking Reaction:

    • Prepare a fresh stock solution of BS3 (e.g., 50 mM in PBS).[7]

    • Add BS3 to the protein-peptide mixture to a final concentration of 1 mM.[7]

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching:

    • Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE followed by Coomassie blue staining or Western blotting using antibodies against RAD51 and a tag on the BRC4 peptide (if present). A successful cross-linking will result in a higher molecular weight band corresponding to the BRC4-RAD51 complex.[7]

    • For detailed interaction site mapping, the cross-linked sample can be subjected to in-gel digestion followed by mass spectrometry (XL-MS) analysis to identify the cross-linked peptides.[7][8][11]

Protocol 2: In Vitro Cross-linking of BRCA2-RAD51 Complexes using Glutaraldehyde (B144438)

This protocol provides an alternative method using glutaraldehyde, a less specific but effective cross-linker for stabilizing larger protein complexes.[12][13][14]

Materials:

  • Purified full-length BRCA2 or a fragment containing BRC4.

  • Purified RAD51 protein.

  • Glutaraldehyde (electron microscopy grade).

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4.

  • Quenching Buffer: 1 M Glycine.

  • SDS-PAGE reagents.

Procedure:

  • Complex Formation:

    • Incubate BRCA2 (or BRC4-containing fragment) and RAD51 at a desired molar ratio (e.g., 1:24) in the reaction buffer.[14]

    • Allow the complex to form by incubating for 30 minutes at room temperature.

  • Cross-linking Reaction:

    • Add glutaraldehyde to a final concentration of 0.01% - 0.1%. The optimal concentration should be determined empirically.

    • Incubate for 5-15 minutes at room temperature.

  • Quenching:

    • Add quenching buffer to a final concentration of 100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE and Western blotting.

Protocol 3: In Situ Cross-linking using Formaldehyde (B43269)

This protocol is for capturing the BRC4-RAD51 interaction within a cellular context.[15][16]

Materials:

  • Cultured cells expressing this compound and RAD51.

  • Formaldehyde (37% solution).

  • PBS (Phosphate-Buffered Saline).

  • Quenching Solution: 1.25 M Glycine.

  • Lysis Buffer (RIPA or similar).

  • Immunoprecipitation reagents.

Procedure:

  • Cell Culture:

    • Grow cells to the desired confluency.

  • Cross-linking:

    • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.[16]

    • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quenching:

    • Add quenching solution to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature.

  • Cell Lysis and Immunoprecipitation:

    • Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer containing protease inhibitors.

    • Perform immunoprecipitation using an antibody against either BRCA2 or RAD51 to pull down the cross-linked complex.

  • Analysis:

    • Analyze the immunoprecipitated proteins by Western blotting to detect the co-precipitating partner.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cross-linking experiment followed by mass spectrometry analysis.

Experimental_Workflow cluster_workflow In Vitro Cross-linking Workflow Purification Protein Purification (this compound & RAD51) Complex_Formation Complex Formation (Incubation) Purification->Complex_Formation Crosslinking Chemical Cross-linking (e.g., BS3, Glutaraldehyde) Complex_Formation->Crosslinking Quenching Quenching Reaction Crosslinking->Quenching SDS_PAGE SDS-PAGE Analysis Quenching->SDS_PAGE XL_MS Mass Spectrometry (XL-MS) SDS_PAGE->XL_MS In-gel Digestion Data_Analysis Data Analysis & Structural Modeling XL_MS->Data_Analysis

Workflow for this compound-RAD51 cross-linking and analysis.

References

Application Notes and Protocols for Studying Replication Fork Protection using BRC4wt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of DNA replication forks is paramount for maintaining genomic integrity. Replication stress, arising from various endogenous and exogenous sources, can lead to fork stalling. Unprotected stalled forks are susceptible to nucleolytic degradation, which can result in DNA double-strand breaks (DSBs), chromosomal instability, and ultimately cell death. The tumor suppressor protein BRCA2 plays a central role in protecting stalled replication forks by mediating the loading of the RAD51 recombinase onto single-stranded DNA (ssDNA), forming a nucleoprotein filament that shields the nascent DNA strands from degradation.[1][2]

The interaction between BRCA2 and RAD51 is mediated by a series of conserved motifs within BRCA2 known as the BRC repeats.[1] BRC4wt is a peptide derived from the fourth BRC repeat of BRCA2 that can competitively inhibit the BRCA2-RAD51 interaction.[3][4] This property makes this compound a valuable research tool to dissect the mechanisms of replication fork protection and to explore its potential as a chemosensitizing agent. By disrupting the protective BRCA2-RAD51 axis, this compound can induce a "BRCAness" phenotype in cancer cells, rendering them hypersensitive to agents that cause replication stress, such as PARP inhibitors.[3]

These application notes provide a detailed overview and experimental protocols for utilizing this compound to study replication fork protection.

Signaling Pathway of Replication Fork Protection

Under conditions of replication stress, stalled replication forks can undergo reversal, forming a four-way junction structure resembling a Holliday junction. This reversed fork structure is a key intermediate that is protected from nucleolytic attack. BRCA2, in conjunction with other factors, is recruited to the stalled fork where it facilitates the loading of RAD51 onto the ssDNA arms of the reversed fork. The resulting RAD51 filament is crucial for stabilizing the fork and preventing its degradation by nucleases such as MRE11.[1][2] The this compound peptide interferes with this process by binding to RAD51, thereby preventing its interaction with BRCA2 and subsequent loading onto the stalled fork. This leads to unprotected forks that are then susceptible to degradation.

References

Application Notes and Protocols: Circular Dichroism Spectroscopy of BRC4wt Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Circular Dichroism (CD) spectroscopy is a powerful biophysical technique used to investigate the secondary structure and conformational changes of peptides and proteins in solution. This document provides detailed application notes and protocols for the use of CD spectroscopy in the study of BRC4wt peptides. BRC4 is one of the eight BRC repeats found in the breast cancer susceptibility protein 2 (BRCA2), which plays a critical role in the DNA damage response pathway by mediating the function of the RAD51 recombinase. Understanding the structure and interactions of BRC4 peptides is crucial for developing novel therapeutics targeting DNA repair pathways in cancer.

Principle of Circular Dichroism Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides and proteins, the primary chromophore in the far-UV region (190-250 nm) is the peptide bond. The regular, repeating arrangement of these peptide bonds in secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra.

  • α-helical structures typically exhibit two negative bands around 208 nm and 222 nm and a positive band around 192 nm.

  • β-sheet structures show a negative band around 218 nm and a positive band near 195 nm.

  • Random coil or disordered structures generally display a strong negative band below 200 nm.[1][2]

By analyzing the CD spectrum of a peptide, one can estimate its secondary structure content and observe conformational changes induced by factors such as ligand binding, temperature, or changes in the solvent environment.

Application: Investigating the this compound-RAD51 Interaction

A key application of CD spectroscopy in the context of this compound peptides is to study their interaction with the RAD51 protein. BRCA2, through its BRC repeats, controls the assembly of RAD51 into nucleoprotein filaments on single-stranded DNA (ssDNA), a crucial step in homologous recombination-mediated DNA repair.[3] CD spectroscopy can be employed to monitor the structural changes that occur upon the binding of this compound to RAD51.

Data Presentation

Studies have shown that the interaction of BRC4 peptides with fragments of RAD51 induces a significant conformational change, characterized by an increase in α-helical content.[4] While detailed secondary structure percentages from deconvolution are not always reported, binding affinities can be determined using various techniques, often complemented by CD studies.

PeptideInteracting PartnerBinding Constant (K)TechniqueReference
BRC4RAD51(241-260)1.647 x 10⁻⁴ L·mol⁻¹Fluorescence Spectroscopy[4]
P1 (BRC4 Analog)RAD51(241-260)2.532 x 10⁻⁴ L·mol⁻¹Fluorescence Spectroscopy[4]
P2 (BRC4 Analog)RAD51(241-260)3.161 x 10⁻⁴ L·mol⁻¹Fluorescence Spectroscopy[4]
P4 (BRC4 Analog)RAD51(241-260)1.705 x 10⁻⁴ L·mol⁻¹Fluorescence Spectroscopy[4]

Note: The binding constants from fluorescence spectroscopy provide quantitative insight into the interaction, which is qualitatively supported by CD data showing conformational changes.

Experimental Protocols

This section provides a detailed protocol for analyzing the secondary structure of a this compound peptide and its interaction with a RAD51 fragment using CD spectroscopy.

Protocol 1: Secondary Structure Analysis of this compound Peptide

Objective: To determine the secondary structure of the this compound peptide in a buffered solution.

Materials:

  • Lyophilized this compound peptide (purity >95%)

  • Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

  • Circular Dichroism Spectropolarimeter

  • Nitrogen gas source

Procedure:

  • Sample Preparation:

    • Equilibrate the lyophilized this compound peptide to room temperature.

    • Prepare a stock solution of the peptide by dissolving it in the phosphate buffer.

    • Determine the precise concentration of the peptide stock solution. For peptides lacking tryptophan or tyrosine, quantitative amino acid analysis is the most accurate method. If the sequence contains these residues, UV absorbance at 280 nm can be used.[5]

    • Dilute the stock solution to a final concentration suitable for CD analysis, typically between 0.1 and 0.5 mg/mL.[6] The final absorbance of the sample in the far-UV region should be between 0.3 and 0.7 for optimal signal-to-noise.

    • Prepare a buffer blank using the exact same buffer as the sample.

    • Filter both the peptide solution and the buffer blank through a 0.22 µm filter to remove any particulate matter.[4]

  • Instrument Setup:

    • Purge the CD spectropolarimeter with high-purity nitrogen gas for at least 30 minutes prior to and during the experiment.

    • Turn on the lamp and allow it to stabilize for at least 20-30 minutes.

    • Set the experimental parameters:

      • Wavelength Range: 190 - 260 nm[4]

      • Scanning Speed: 50 nm/min[4]

      • Bandwidth: 1.0 nm[4]

      • Response Time: 1-2 seconds[4]

      • Data Pitch: 0.5 or 1.0 nm[4]

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[4]

      • Temperature: 25°C (or desired temperature), controlled by a Peltier device.

  • Data Acquisition:

    • Thoroughly clean the quartz cuvette.

    • Record a baseline spectrum of the buffer blank.

    • Rinse the cuvette with the peptide solution before filling it for the measurement.

    • Record the CD spectrum of the this compound peptide sample.

  • Data Processing and Analysis:

    • Subtract the buffer baseline spectrum from the peptide sample spectrum.

    • Convert the raw data (ellipticity in millideggrees) to Mean Residue Ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (10 × c × l) where:

      • mdeg is the observed ellipticity in millideggrees.

      • MRW is the mean residue weight (molecular weight of the peptide / number of amino acid residues).

      • c is the peptide concentration in mg/mL.

      • l is the path length of the cuvette in cm.

    • Use a secondary structure deconvolution program (e.g., DichroWeb, CONTINLL, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil.[2]

Protocol 2: Analysis of this compound-RAD51 Interaction

Objective: To observe conformational changes in this compound and/or a RAD51 peptide fragment upon binding.

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of both this compound peptide and the RAD51 fragment (e.g., RAD51(241-260)) in the same buffer, as described in Protocol 1.

    • Determine the concentrations of both stock solutions accurately.

  • Data Acquisition:

    • Acquire the CD spectrum of the this compound peptide alone.

    • Acquire the CD spectrum of the RAD51 fragment alone.

    • Prepare a sample containing a mixture of this compound and the RAD51 fragment at a desired molar ratio (e.g., 1:1).

    • Acquire the CD spectrum of the mixture.

    • To check for simple additivity versus a conformational change, a theoretical spectrum of the non-interacting mixture can be calculated by summing the individual spectra of this compound and the RAD51 fragment.

  • Data Analysis:

    • Process all spectra as described in Protocol 1.

    • Compare the experimental spectrum of the mixture with the calculated spectrum of the non-interacting components. A significant difference indicates a conformational change upon binding.

    • Analyze the spectrum of the complex to determine the secondary structure content and compare it to the individual components. An increase in the magnitude of the negative bands at 208 nm and 222 nm would suggest an increase in α-helicity upon interaction.[4]

Visualizations

Experimental Workflow for this compound-RAD51 Interaction Study

G cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis cluster_results Results peptide_prep Prepare this compound Peptide Solution concentration Determine Accurate Concentrations peptide_prep->concentration protein_prep Prepare RAD51 Fragment Solution protein_prep->concentration cd_brc4 Acquire CD Spectrum of this compound concentration->cd_brc4 cd_rad51 Acquire CD Spectrum of RAD51 Fragment concentration->cd_rad51 mix Prepare this compound-RAD51 Mixture concentration->mix process Process Spectra (Baseline Subtraction, Conversion to [θ]) cd_brc4->process cd_rad51->process cd_complex Acquire CD Spectrum of Mixture mix->cd_complex cd_complex->process compare Compare Experimental vs. Calculated Spectra process->compare deconvolve Secondary Structure Deconvolution process->deconvolve compare->deconvolve conclusion Determine Conformational Changes Upon Binding deconvolve->conclusion

Caption: Workflow for studying this compound-RAD51 interaction using CD spectroscopy.

BRCA2-RAD51 Signaling Pathway in Homologous Recombination

G DSB DNA Double-Strand Break Resection DNA End Resection DSB->Resection ssDNA 3' ssDNA Overhangs Resection->ssDNA RPA RPA Coating ssDNA->RPA BRCA2 BRCA2 RPA->BRCA2 BRCA2/PALB2 Recruitment BRC4 BRC4 Repeat BRCA2->BRC4 RAD51_filament Active RAD51 Nucleoprotein Filament BRC4->RAD51_filament RAD51 Loading & Stabilization RAD51_inactive Inactive RAD51 Monomers RAD51_inactive->BRC4 Strand_Invasion Homology Search & Strand Invasion RAD51_filament->Strand_Invasion Repair DNA Synthesis & Repair Strand_Invasion->Repair

Caption: Role of BRCA2/BRC4 in RAD51-mediated homologous recombination.

References

Application Notes and Protocols for Tet-On Inducible Expression of BRC4 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for establishing and utilizing a Tet-On inducible expression system for the BRC4 protein in mammalian cell lines. This powerful tool allows for the temporal control of BRC4 expression, enabling precise investigation of its cellular functions, particularly in the context of DNA repair and cell cycle regulation.

Introduction

The BRC4 repeat of the BRCA2 tumor suppressor protein is a critical mediator of homologous recombination, a major DNA double-strand break repair pathway. BRC4 directly interacts with the RAD51 recombinase, modulating its activity.[1][2][3][4] Dysregulation of this interaction can lead to genomic instability, a hallmark of cancer. The ability to inducibly express BRC4 provides a robust experimental system to dissect its roles in cellular processes and to explore its potential as a therapeutic target.

The Tet-On system is a binary transgenic system that allows for inducible gene expression. In this system, the expression of the gene of interest is under the control of a tetracycline-responsive promoter element (TRE). A reverse tetracycline-controlled transactivator (rtTA) protein is also constitutively expressed in the host cells. In the presence of an inducer, such as doxycycline (B596269) (Dox), rtTA binds to the TRE and activates the transcription of the target gene.[5][6][7][8] The third-generation Tet-On 3G system offers higher sensitivity to Dox and lower basal expression, making it a preferred choice for tightly controlled gene induction.[6][7][8]

This document will guide researchers through the generation of stable cell lines with Dox-inducible BRC4 expression, methods for validating the system, and protocols for functional analysis.

Data Presentation

Table 1: Doxycycline Concentration for Induction

Optimizing the concentration of doxycycline is crucial to achieve desired expression levels without causing cellular toxicity.[9] The optimal concentration can vary between cell lines.[10]

ParameterRecommended RangeKey Considerations
Doxycycline Concentration 10 - 1000 ng/mLStart with a dose-response curve to determine the minimal concentration for maximal induction with the lowest toxicity.[9][10][11]
Induction Time 12 - 96 hoursThe optimal induction time depends on the specific experiment and the half-life of the BRC4 protein. Time-course experiments are recommended.[12]
Doxycycline Half-life in culture ~24 hoursFor long-term induction, the medium should be replaced with fresh Dox-containing medium every 48 hours.[6][7][11]
Table 2: Functional Effects of BRC4 Overexpression

Inducible overexpression of BRC4 has been shown to have significant effects on cellular processes.

Cellular ProcessObserved Effect of BRC4 OverexpressionReference
Cell Proliferation Impaired cell proliferation and growth defects.[1][4][1][4]
Homologous Recombination (HR) Suppression of double-strand break-induced HR.[1][13][1][13]
RAD51 Foci Formation Inhibition of RAD51 recombination repair foci formation.[1][13][1][13]
Cell Cycle Induction of a G2/M damage checkpoint-mediated cell-cycle arrest.[1][13][1][13]
Genomic Stability Induction of chromosomal breaks and gaps.[1][13][1][13]
Sensitivity to DNA Damaging Agents Increased cellular resistance to DNA damaging agents.[1][1]

Signaling Pathways and Experimental Workflows

BRC4 in the Homologous Recombination Pathway

BRC4 plays a pivotal role in the homologous recombination pathway by modulating the activity of RAD51. The following diagram illustrates the interaction of BRC4 with RAD51 in the context of DNA double-strand break repair.

BRC4_HR_Pathway DSB DNA Double-Strand Break ssDNA ssDNA DSB->ssDNA Resection BRCA2 BRCA2 BRC4 BRC4 repeat BRCA2->BRC4 contains RAD51_active Active RAD51-ssDNA filament BRCA2->RAD51_active Promotes loading RAD51_inactive Inactive RAD51 BRC4->RAD51_inactive Binds & modulates RAD51_inactive->RAD51_active Loads onto ssDNA HR Homologous Recombination Repair RAD51_active->HR ssDNA->RAD51_active

Caption: BRC4's role in the homologous recombination pathway.

Tet-On 3G System Mechanism

The Tet-On 3G system provides tight, doxycycline-inducible control over BRC4 expression. The diagram below outlines the mechanism of action.

TetOn_System cluster_off No Doxycycline (-Dox) cluster_on With Doxycycline (+Dox) rtTA_inactive rtTA (inactive) TRE_promoter_off TRE Promoter BRC4_gene_off BRC4 Gene TRE_promoter_off->BRC4_gene_off Transcription_off No Transcription BRC4_gene_off->Transcription_off Dox Doxycycline rtTA_active rtTA (active) Dox->rtTA_active Binds to rtTA TRE_promoter_on TRE Promoter rtTA_active->TRE_promoter_on Binds to TRE BRC4_gene_on BRC4 Gene TRE_promoter_on->BRC4_gene_on BRC4_mRNA BRC4 mRNA BRC4_gene_on->BRC4_mRNA Transcription BRC4_protein BRC4 Protein BRC4_mRNA->BRC4_protein Translation

Caption: Mechanism of the Tet-On 3G inducible expression system.

Experimental Workflow for Generating an Inducible BRC4 Cell Line

The following workflow outlines the key steps for creating and validating a stable cell line with inducible BRC4 expression using lentiviral delivery.

Experimental_Workflow cluster_vectors Vector Preparation cluster_transduction Cell Line Generation cluster_validation Validation and Functional Assays Lenti_Tet_rtTA Lentiviral vector (constitutive rtTA) Transduce_rtTA Transduce target cells with rtTA vector Lenti_Tet_rtTA->Transduce_rtTA Lenti_TRE_BRC4 Lentiviral vector (TRE-BRC4) Transduce_BRC4 Transduce rtTA cells with TRE-BRC4 vector Lenti_TRE_BRC4->Transduce_BRC4 Select_rtTA Select stable rtTA-expressing cells (e.g., Puromycin) Transduce_rtTA->Select_rtTA Select_rtTA->Transduce_BRC4 Select_double_stable Select double-stable cells (e.g., Blasticidin) Transduce_BRC4->Select_double_stable Isolate_clones Isolate single-cell clones Select_double_stable->Isolate_clones Induce_expression Induce BRC4 expression with Doxycycline Isolate_clones->Induce_expression Validate_qPCR Validate BRC4 mRNA levels (RT-qPCR) Induce_expression->Validate_qPCR Validate_WB Validate BRC4 protein levels (Western Blot) Induce_expression->Validate_WB Functional_assays Perform functional assays (e.g., cell proliferation, DNA repair) Validate_WB->Functional_assays

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Synthetic BRC4wt Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the BRC4wt peptide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low peptide yields during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in SPPS?

Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most frequent culprits include:

  • Incomplete Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of low yield. This leads to truncated sequences that are missing one or more amino acids.

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide attached to the resin results in deletion sequences.[1] This is often a challenge with sterically hindered amino acids or "difficult" sequences.

  • Peptide Aggregation: Both inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin. This aggregation can make reactive sites inaccessible to both deprotection and coupling reagents, significantly reducing yield.[1] This is a major cause of failure, especially when synthesizing long or hydrophobic peptides.

  • Resin and Linker Issues: The choice of resin and linker is critical for a successful synthesis.[1] Problems such as suboptimal resin loading, poor swelling of the resin beads, or instability of the linker under the reaction conditions can dramatically decrease the final yield.[1]

  • Cleavage and Final Deprotection Problems: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can lead to a lower recovery of the final product.

Q2: I am experiencing low yield with my this compound synthesis. Are there any specific residues in its sequence that might be causing problems?

Yes, the this compound sequence (Ac-Leu-Leu-Gly-Phe-His-Thr-Ala-Ser-Gly-Lys-Lys-Val-Lys-Ile-Ala-Lys-NH2) contains several residues that could contribute to a low yield.

  • Hydrophobic Residues at the N-terminus (Leu-Leu): The presence of two consecutive Leucine residues at the beginning of the sequence can promote peptide aggregation, especially as the chain elongates.

  • Sterically Hindered Amino Acids (Val, Ile, Thr): Valine, Isoleucine, and Threonine are β-branched amino acids, which can be sterically hindered. This can lead to slower and less efficient coupling reactions.

  • Arginine (if used instead of Lysine in similar peptides): While this compound contains Lysine, it's worth noting that Arginine is notoriously difficult to couple due to its bulky side chain and protecting group.[2]

Q3: How can I identify the specific cause of my low yield?

A systematic approach is key to pinpointing the source of the problem.

  • Mass Spectrometry (MS) Analysis of Crude Product: Analyzing the crude peptide by MS is the most direct method to identify the nature of impurities. The presence of sequences with lower molecular weights than the target peptide suggests truncation (from incomplete deprotection) or deletion (from incomplete coupling) events.

  • High-Performance Liquid Chromatography (HPLC) Analysis of Crude Product: HPLC of the crude product can reveal the complexity of the sample. A low-purity profile with multiple peaks indicates that side reactions or incomplete steps have occurred during the synthesis.[3]

  • Colorimetric Tests (e.g., Kaiser Test): The Kaiser test can be performed on a few resin beads to check for the completeness of the coupling reaction. A positive result (blue color) indicates the presence of free primary amines and, therefore, an incomplete coupling.[1]

Troubleshooting Guides

Issue 1: Incomplete Fmoc-Deprotection

Symptoms:

  • Low yield of the final product.

  • Mass spectrometry analysis reveals significant amounts of truncated peptide sequences.

  • A negative Kaiser test result (yellow/brown beads) after the deprotection step, indicating that the N-terminal amine is still blocked.

Troubleshooting Strategies:

  • Extend Deprotection Time: Increase the deprotection time with 20% piperidine (B6355638) in DMF. You can perform a second treatment with the deprotection solution.

  • Use Fresh Deprotection Reagent: Piperidine can degrade over time. Ensure you are using a fresh, high-quality deprotection solution.

  • Improve Reagent Access: If peptide aggregation is suspected, consider using additives that can disrupt secondary structures.

Issue 2: Poor Coupling Efficiency

Symptoms:

  • Low yield of the final product.

  • MS analysis of the crude product shows a major peak corresponding to a deletion sequence (missing one or more amino acids).

  • A positive Kaiser test result (blue beads) after the coupling step, indicating unreacted N-terminal amines.

Troubleshooting Strategies:

  • Double Coupling: For sterically hindered amino acids like Valine and Isoleucine in the this compound sequence, performing the coupling step twice before moving to the next deprotection step can significantly improve efficiency.[2]

  • Use a More Potent Coupling Reagent: If you are using a standard coupling reagent like HBTU, consider switching to a more powerful one, especially for difficult couplings.

    Coupling ReagentRelative Efficiency for Hindered CouplingsNotes
    HBTU/HOBtGoodStandard, cost-effective choice.
    HATU/HOAtExcellentHighly reactive, good for reducing racemization.[4]
    HCTUVery GoodSimilar to HBTU but can be more effective.
    COMUExcellentHigh reactivity and solubility.[4]
  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion, especially for longer peptides.[2]

  • Extend Coupling Time: Doubling the standard coupling time can be beneficial for challenging residues.[2]

Issue 3: Peptide Aggregation

Symptoms:

  • Swelling of the resin beads decreases during the synthesis.

  • Incomplete deprotection and coupling, leading to a complex mixture of truncated and deletion sequences in the final product.

  • The resin may clump together.

Troubleshooting Strategies:

  • Incorporate Solubilizing Agents: Adding agents like detergents or chaotropic salts to the reaction mixture can help prevent aggregation by disrupting hydrophobic interactions.[5]

  • Use Microwave-Assisted Synthesis: Microwave irradiation can accelerate the synthesis process and reduce aggregation by providing more energy to disrupt intermolecular interactions.[5]

  • Lower Resin Loading: Using a resin with a lower initial loading of the first amino acid can increase the distance between peptide chains, reducing the likelihood of inter-chain aggregation.

Experimental Protocols

Standard Fmoc-SPPS Cycle
  • Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

    • Drain the vessel.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to the resin loading) with a coupling reagent (e.g., HATU, 3.95 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours for standard amino acids. For difficult residues in this compound (Val, Ile), consider extending this time or performing a double coupling.

    • After coupling, drain the solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

Kaiser Test Protocol
  • Take a small sample of resin beads (a few beads are sufficient) and place them in a small test tube.

  • Add 2-3 drops of each of the following solutions:

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Intense Blue/Purple: Indicates the presence of free primary amines (successful deprotection or failed coupling).

    • Yellow/Brown: Indicates the absence of free primary amines (successful coupling or failed deprotection).

Cleavage and Precipitation Protocol
  • Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.

  • Add the cleavage cocktail to the resin in a fume hood (e.g., TFA/TIS/H2O 95:2.5:2.5). Use approximately 10 mL per gram of resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Concentrate the TFA solution under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and MS.

Visualizations

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat Cycle (n-1 times) Washing2->Repeat Repeat->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation CrudePeptide Crude this compound Peptide Precipitation->CrudePeptide

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

Troubleshooting_Low_Yield Start Low Crude Yield of this compound MS_Analysis Analyze Crude Product by MS/HPLC Start->MS_Analysis Truncated Truncated Sequences (M < Target) MS_Analysis->Truncated Truncation Dominates Deletion Deletion Sequences (M < Target) MS_Analysis->Deletion Deletion Dominates Complex Complex Mixture/ Aggregation Signs MS_Analysis->Complex Multiple Peaks/ Broadening IncompleteDeprotection Incomplete Deprotection Truncated->IncompleteDeprotection PoorCoupling Poor Coupling Efficiency Deletion->PoorCoupling Aggregation Peptide Aggregation Complex->Aggregation ExtendDeprotection Extend Deprotection Time Use Fresh Reagent IncompleteDeprotection->ExtendDeprotection DoubleCouple Double Couple Hindered AA (Val, Ile) Use Stronger Activator (HATU) PoorCoupling->DoubleCouple AggregationSol Use Aggregation Disrupting Agents Lower Resin Loading Aggregation->AggregationSol

Caption: Troubleshooting Decision Tree for Low this compound Peptide Yield.

References

Optimizing BRC4wt Concentration for Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of BRC4wt in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule inhibitor targeting the aberrant activity of the Bone Morphogenetic Protein 4 (BMP4) signaling pathway, which is implicated in certain types of cancer. By selectively inhibiting key downstream effectors of the BMP4 receptor, this compound disrupts pro-proliferative and anti-apoptotic signals, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.

Q2: Which cell viability assays are recommended for use with this compound?

A2: Standard colorimetric and fluorometric cell viability assays are suitable for assessing the cytotoxic and cytostatic effects of this compound. Commonly used assays include the MTT, resazurin, and CellTiter-Glo® assays, which measure metabolic activity.[1][2][3][4] It is crucial to select an assay that is compatible with your specific cell line and experimental goals.

Q3: What is a typical effective concentration range for this compound?

A3: The effective concentration of this compound will vary significantly depending on the cell line's sensitivity and the experimental conditions. It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration depends on the cell line's doubling time and the specific endpoint being measured. Typical treatment times for cell viability assays range from 24 to 72 hours. For mechanistic studies, shorter time points may be necessary to capture early signaling events. A time-course experiment is recommended to determine the ideal treatment duration for your specific experimental setup.

Q5: Can this compound interfere with common cell viability assays?

A5: While direct interference is not expected, it is always best practice to include proper controls to rule out any compound-specific effects on the assay reagents. This can include performing the assay in a cell-free system with this compound to check for any direct chemical reactions with the assay components.

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells in Cell Viability Assays
Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
Edge Effects To minimize evaporation in multi-well plates, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
Inaccurate Drug Dilutions Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh drug dilutions for each experiment to avoid degradation.[3]
Pipetting Errors When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the bottom to avoid disturbing the cells.
Problem 2: No Significant Decrease in Cell Viability at High this compound Concentrations
Possible Cause Suggested Solution
Cell Line Resistance The cell line may be inherently resistant to this compound's mechanism of action. Verify the expression and activity of the BMP4 pathway components in your cell line via techniques like Western blotting or qPCR.
Incorrect Concentration Range The tested concentration range may be too low. Perform a wider dose-response experiment with concentrations extending into a higher molar range.
Drug Inactivity Ensure that the this compound stock solution has been stored correctly and has not expired. Prepare fresh dilutions from a new stock if necessary. Repeated freeze-thaw cycles of the stock solution should be avoided.[3]
Insufficient Treatment Duration The treatment time may be too short for the effects of this compound to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
High Cell Seeding Density A high cell density can lead to contact inhibition and reduced sensitivity to anti-proliferative agents. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[2]
Problem 3: Unexpected Cell Death in Vehicle Control Wells
Possible Cause Suggested Solution
Solvent Toxicity The concentration of the vehicle (e.g., DMSO) may be too high. Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1% for DMSO). Run a vehicle-only control series to determine the toxicity threshold.[5]
Contamination Microbial contamination (bacteria, yeast, fungi, or mycoplasma) can cause cell death.[6][7][8] Regularly inspect cultures for signs of contamination and test for mycoplasma. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[7][9]
Poor Cell Health Ensure that the cells used for the experiment are healthy, at a low passage number, and in the logarithmic growth phase.[10]
Media or Reagent Issues The culture medium or reagents may be expired or of poor quality. Use fresh, pre-warmed media and high-quality reagents from reputable suppliers.[9]

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density
  • Prepare a single-cell suspension of the desired cell line.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).

  • Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay (e.g., MTT or resazurin) at the end of the incubation period.

  • Plot the absorbance/fluorescence values against the number of cells seeded.

  • Select a seeding density that falls within the linear range of the assay, typically corresponding to 70-80% confluency at the end of the experiment.

Protocol 2: Dose-Response Experiment Using MTT Assay
  • Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical starting range is from 0.01 µM to 100 µM.

  • Include appropriate controls:

    • Untreated control: Cells in medium only.

    • Vehicle control: Cells in medium with the same final concentration of the solvent (e.g., DMSO) as the highest this compound concentration.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Mix gently by pipetting to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

BRC4wt_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus BMPR BMP Receptor SMAD1/5/8 SMAD1/5/8 BMPR->SMAD1/5/8 phosphorylates BMP4 BMP4 Ligand BMP4->BMPR pSMAD1/5/8 pSMAD1/5/8 SMAD_Complex SMAD Complex pSMAD1/5/8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Expression Target Gene Expression SMAD_Complex->Gene_Expression translocates to nucleus Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis This compound This compound This compound->pSMAD1/5/8 inhibits

Caption: this compound inhibits the phosphorylation of SMAD1/5/8 in the BMP4 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Maintain Cell Culture Seed_Cells 2. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_Dilutions 3. Prepare this compound Serial Dilutions Seed_Cells->Prepare_Dilutions Treat_Cells 4. Treat Cells (24-72h) Prepare_Dilutions->Treat_Cells Add_Reagent 5. Add Viability Reagent (e.g., MTT) Treat_Cells->Add_Reagent Incubate 6. Incubate Add_Reagent->Incubate Read_Plate 7. Read Plate Incubate->Read_Plate Analyze_Data 8. Calculate % Viability and Determine IC50 Read_Plate->Analyze_Data

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

References

common issues with BRC4wt peptide stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of the BRC4wt peptide.

Introduction to this compound Peptide

The this compound peptide is a synthetic peptide derived from the BRC4 repeat of the human BRCA2 protein. Its amino acid sequence is Ac-Leu-Leu-Gly-Phe-His-Thr-Ala-Ser-Gly-Lys-Lys-Val-Lys-Ile-Ala-Lys-NH2. This sequence contains a significant number of hydrophobic residues (Leucine, Glycine, Phenylalanine, Alanine, Valine, Isoleucine), which makes the peptide susceptible to aggregation. Proper handling and storage are therefore critical to maintain its stability and ensure experimental reproducibility. This guide will address the most common issues related to this compound stability, with a focus on preventing and characterizing aggregation.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound peptide?

A1: For optimal stability, lyophilized this compound peptide should be stored at -20°C or colder, in a tightly sealed container, and protected from light.[1][2] Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent moisture condensation, as moisture can significantly reduce the long-term stability of the peptide.[1][2]

Q2: What is the recommended way to store this compound peptide in solution?

A2: Storing peptides in solution for extended periods is generally not recommended due to lower stability.[2] If you must store this compound in solution, it should be dissolved in a sterile, slightly acidic buffer (pH 5-6) and aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] These aliquots should be stored at -20°C or colder.[1]

Q3: My this compound peptide is difficult to dissolve. What should I do?

A3: The hydrophobic nature of this compound can make it challenging to dissolve in aqueous solutions. Here is a step-by-step approach to solubilization:

  • Calculate the net charge: this compound has a net positive charge due to the multiple lysine (B10760008) (Lys) residues.

  • Start with an acidic solution: For basic peptides like this compound, initially try dissolving it in a small amount of 10% aqueous acetic acid.[3]

  • Use organic solvents: If the peptide remains insoluble, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to aid dissolution.[3][4] First, dissolve the peptide in a minimal amount of DMSO, and then slowly add the aqueous buffer dropwise while vortexing.[4]

  • Sonication: Gentle sonication can help break up aggregates and improve solubility.[3]

Q4: I suspect my this compound peptide is aggregating. How can I confirm this?

A4: Several techniques can be used to detect and quantify peptide aggregation:

  • Dynamic Light Scattering (DLS): This is a rapid method to determine the size distribution of particles in a solution and can effectively detect the presence of larger aggregates.[5][6]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, allowing for the quantification of monomers, oligomers, and larger aggregates.[7]

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect the formation of amyloid-like fibrils, a common form of peptide aggregation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low peptide activity or inconsistent results Peptide degradation due to improper storage.Ensure lyophilized peptide is stored at -20°C or below and protected from moisture. For solutions, use aliquots to avoid freeze-thaw cycles.
Peptide aggregation.Characterize the aggregation state using DLS, SEC, or a ThT assay. Optimize the solubilization protocol and consider using anti-aggregation additives.
Visible precipitates in the peptide solution Peptide has exceeded its solubility limit or has aggregated.Try redissolving using the recommended solubilization protocol. If aggregation is confirmed, consider working at a lower peptide concentration.
Difficulty dissolving the lyophilized peptide High hydrophobicity of the peptide.Follow the detailed solubilization protocol for hydrophobic peptides. Start with an acidic buffer and use a minimal amount of an organic co-solvent like DMSO if necessary.[3][4]

Quantitative Data Summary

BRC RepeatRAD51 Binding Affinity (Kd, nM)
BRC11100 ± 100
BRC2600 ± 100
BRC3800 ± 100
BRC4 20 ± 10
BRC51300 ± 200
BRC6>5000
BRC71500 ± 200
BRC81100 ± 100

Data adapted from Carreira A, et al. (2009). The BRC repeats of BRCA2 modulate the DNA-binding activity of RAD51. Cell, 136(6), 1032-1043.

Experimental Protocols

Protocol 1: Solubilization of this compound Peptide
  • Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator.

  • Add a small volume of 10% aqueous acetic acid to the vial to achieve a high peptide concentration.

  • Vortex gently to dissolve the peptide. If solubility is still low, brief sonication may be applied.

  • If the peptide remains insoluble, add a minimal amount of DMSO (e.g., 10-20% of the final desired volume) and vortex until the peptide is fully dissolved.

  • Slowly add your desired sterile aqueous buffer to the concentrated peptide solution in a dropwise manner while gently vortexing to reach the final desired concentration.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

This protocol is adapted for a generic hydrophobic peptide and should be optimized for this compound.

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in sterile, deionized water and filter it through a 0.22 µm filter. Store in the dark.

    • Prepare your this compound peptide solution at the desired concentration in an appropriate buffer (e.g., PBS, pH 7.4).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add your peptide solution to each well.

    • Add the ThT stock solution to each well to a final concentration of 25 µM.

    • Include control wells containing only the buffer and ThT.

  • Measurement:

    • Incubate the plate at 37°C, with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~450 nm and emission at ~485 nm.[2][8] An increase in fluorescence over time indicates the formation of amyloid-like aggregates.

Visualizations

Experimental_Workflow_for_BRC4wt_Stability_Analysis cluster_prep Peptide Preparation cluster_analysis Aggregation Analysis start Lyophilized this compound Peptide solubilize Solubilization Protocol start->solubilize stock Peptide Stock Solution solubilize->stock dls Dynamic Light Scattering (DLS) (Size Distribution) stock->dls Characterize initial state sec Size Exclusion Chromatography (SEC) (Monomer vs. Oligomer) stock->sec Quantify initial oligomers tht Thioflavin T (ThT) Assay (Fibril Formation) stock->tht Monitor aggregation over time dls_result Aggregate Size Data dls->dls_result sec_result Oligomer Percentage sec->sec_result tht_result Aggregation Kinetics tht->tht_result

Caption: Workflow for this compound peptide stability and aggregation analysis.

Troubleshooting_Decision_Tree start Inconsistent Experimental Results? check_storage Check Storage Conditions (-20°C, dry, dark?) start->check_storage Yes check_handling Review Handling Protocol (Aliquoting, freeze-thaw?) start->check_handling Yes storage_ok Storage OK? check_storage->storage_ok handling_ok Handling OK? check_handling->handling_ok correct_storage Correct Storage Procedures storage_ok->correct_storage No check_solubility Assess Peptide Solubility (Visible precipitates?) storage_ok->check_solubility Yes correct_handling Implement Proper Aliquoting handling_ok->correct_handling No handling_ok->check_solubility Yes solubility_ok Soluble? check_solubility->solubility_ok optimize_sol Optimize Solubilization Protocol (Use co-solvents, adjust pH) solubility_ok->optimize_sol No check_aggregation Perform Aggregation Analysis (DLS, SEC, ThT) solubility_ok->check_aggregation Yes aggregation_result Consider Anti-Aggregation Strategies (Additives, lower concentration) check_aggregation->aggregation_result

Caption: Troubleshooting decision tree for this compound peptide issues.

References

Technical Support Center: Enhancing BRC4wt Peptide Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the BRC4wt peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the intracellular delivery of the this compound peptide.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and why is its cell permeability important?

A1: this compound is a peptide derived from the BRC4 repeat of the BRCA2 protein.[1] Its primary function is to block the interaction between BRCA2 and RAD51, a key protein involved in DNA repair.[1] By disrupting this interaction, this compound can inhibit homologous recombination, a critical DNA repair pathway in cancer cells. This makes it a promising candidate for sensitizing cancer cells to treatments like PARP inhibitors and radiation.[1] However, like many peptides, this compound has inherently poor cell permeability, which limits its ability to reach its intracellular target and exert its therapeutic effect. Enhancing its ability to cross the cell membrane is therefore crucial for its development as a potential cancer therapeutic.

Q2: My this compound peptide shows low activity in cell-based assays. Could this be a permeability issue?

A2: Yes, low activity in cell-based assays is a common indicator of poor cell permeability for peptide-based therapeutics. If the peptide cannot efficiently enter the target cells, it cannot engage with its intracellular target, RAD51. It is essential to distinguish between a lack of intrinsic activity and a failure to reach the target. We recommend performing a cellular uptake assay to directly measure the amount of peptide entering the cells.

Q3: What are the general strategies to improve the cell permeability of peptides like this compound?

A3: Several strategies can be employed to enhance the cell permeability of peptides:

  • Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse cell membranes and are often used as delivery vehicles for various cargo molecules, including other peptides.[2][3][4][5]

  • Chemical Modifications:

    • N-methylation: Replacing the N-H bond of the peptide backbone with an N-CH3 group can increase membrane permeability by reducing the number of hydrogen bond donors.[6][7]

    • Cyclization: Constraining the peptide's conformation through cyclization can improve its stability and permeability by reducing its flexibility and polar surface area.[7][8]

    • Lipidation: Attaching a lipid moiety can enhance the peptide's interaction with the cell membrane.[9]

  • Stapled Peptides: This technique involves introducing a synthetic brace ("staple") to lock the peptide into its bioactive alpha-helical conformation, which can improve proteolytic resistance and cellular uptake.[10]

Q4: Are there any known cell-permeable derivatives of this compound?

A4: Yes, a cell-penetrating peptide derivative of this compound has been developed that confers hypersensitivity to PARP inhibition in cancer cells.[1] This demonstrates the feasibility and effectiveness of modifying this compound to improve its cellular uptake.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving and evaluating this compound cell permeability.

Problem Possible Cause(s) Recommended Solution(s)
Low or no detectable cellular uptake of fluorescently-labeled this compound. 1. Insufficient peptide concentration or incubation time. 2. Choice of fluorescent label affects uptake. 3. Peptide degradation in culture media. 4. Low intrinsic permeability of the native peptide. 1. Perform a dose-response and time-course experiment to optimize conditions. 2. Ensure the fluorophore is not sterically hindering uptake and consider alternative labels. 3. Assess peptide stability in media using HPLC or mass spectrometry. Consider using serum-free media or protease inhibitors. 4. Implement strategies to enhance permeability, such as CPP conjugation.
High background fluorescence in uptake assays. 1. Incomplete removal of extracellular peptide. 2. Non-specific binding of the peptide to the cell surface or plasticware. 1. Include stringent wash steps with PBS or an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound peptide. Use trypsin to remove externally bound peptide. [11] 2. Pre-block plates with BSA. Add BSA to the receiver compartment in permeability assays to reduce non-specific binding. [12]
Inconsistent results between experiments. 1. Variability in cell density and health. 2. Peptide aggregation. 1. Ensure consistent cell seeding density and monitor cell viability. 2. Visually inspect the peptide solution for precipitation. Determine the peptide's solubility in the assay buffer. Lowering incubation concentrations can minimize aggregation. [12]
CPP-BRC4wt conjugate shows toxicity to cells. 1. The CPP itself is cytotoxic at the concentration used. 2. The conjugate is disrupting cell membrane integrity. 1. Test the cytotoxicity of the CPP alone. Select a CPP with a known low toxicity profile. 2. Perform a lactate (B86563) dehydrogenase (LDH) or similar membrane integrity assay. Optimize the concentration of the conjugate.
Modified this compound shows improved uptake but no increase in biological activity. 1. The modification has interfered with the peptide's binding to RAD51. 2. The peptide is trapped in endosomes and not reaching the cytoplasm/nucleus. 1. Perform an in vitro binding assay (e.g., pull-down or AlphaScreen) to confirm that the modified peptide can still bind to RAD51. 2. Co-incubate with endosomal escape enhancers (e.g., chloroquine) as a diagnostic tool. Consider incorporating endosomolytic moieties into the delivery strategy.

Experimental Protocols

Protocol 1: Quantification of this compound Cellular Uptake using Flow Cytometry

This protocol is for quantifying the internalization of a fluorescently labeled this compound peptide (e.g., FITC-BRC4wt).

Materials:

  • Fluorescently labeled this compound peptide

  • Target cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment and culture overnight.

  • Peptide Incubation: Treat the cells with varying concentrations of the fluorescently labeled this compound peptide (e.g., 1, 5, 10 µM) for different time periods (e.g., 1, 4, 24 hours) at 37°C. Include an untreated control.

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound peptide.

  • Removal of Membrane-Bound Peptide: Treat the cells with 0.05% Trypsin-EDTA for 5-10 minutes at 37°C to detach the cells and remove any surface-bound peptide.

  • Cell Collection and Resuspension: Neutralize the trypsin with complete medium, transfer the cell suspension to a microcentrifuge tube, and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 300-500 µL of PBS.

  • FACS Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of this compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., from Millipore or Corning)

  • Phosphatidylcholine in dodecane

  • This compound peptide

  • PBS (pH 7.4)

  • LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the phosphatidylcholine solution and allow the solvent to evaporate.

  • Prepare Donor Solution: Dissolve the this compound peptide in PBS to the desired concentration.

  • Prepare Acceptor Solution: Fill the wells of the acceptor plate with PBS.

  • Assemble and Incubate: Place the donor plate onto the acceptor plate and add the donor solution to the donor wells. Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sampling and Analysis: After incubation, collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the this compound peptide in all samples using LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the provided formula from the manufacturer.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_permeability Permeability Assessment cluster_activity Functional Validation s1 Synthesize this compound s2 Modify this compound (e.g., CPP conjugation, N-methylation) s1->s2 p1 PAMPA Assay (Passive Permeability) s2->p1 Test Permeability p2 Cellular Uptake Assay (Flow Cytometry/Microscopy) s2->p2 Test Uptake a1 RAD51 Binding Assay (In Vitro) p2->a1 Validate Target Binding a2 Cell-Based Functional Assay (e.g., RAD51 Foci Formation, Cell Viability) a1->a2 a1->a2 Assess Cellular Function

Caption: Workflow for developing and validating cell-permeable this compound peptides.

signaling_pathway cluster_uptake Cellular Uptake cluster_action Mechanism of Action extracellular Extracellular CPP-BRC4wt membrane Cell Membrane extracellular->membrane Endocytosis endosome Endosome membrane->endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import brca2_rad51 BRCA2-RAD51 Complex nucleus->brca2_rad51 This compound inhibits dna_damage DNA Damage dna_damage->brca2_rad51 Recruitment homologous_recombination Homologous Recombination brca2_rad51->homologous_recombination Leads to

Caption: Cellular uptake and mechanism of action of a CPP-BRC4wt conjugate.

References

overcoming BRC4wt peptide aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the BRC4wt peptide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming aggregation issues with this peptide in solution.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and why is aggregation a concern?

The this compound peptide is a synthetic fragment derived from the fourth BRC repeat of the human BRCA2 protein.[1] BRCA2 is a tumor suppressor crucial for repairing DNA double-strand breaks by loading the RAD51 protein onto single-stranded DNA.[2] BRC4 peptides can block the BRCA2-RAD51 interaction, making them valuable tools in cancer research and as potential chemosensitizers.[1][3]

Aggregation is the self-association of peptide molecules, which can lead to the formation of insoluble precipitates or soluble oligomers.[4] This is a major concern because aggregated peptides can lose their biological activity, cause inaccurate quantification, and potentially lead to experimental artifacts. For this compound, maintaining its monomeric, soluble state is critical for accurately studying its interaction with RAD51.

Q2: What are the physicochemical properties of the recommended this compound peptide?

Understanding the peptide's properties is the first step in designing a successful solubilization strategy. This guide will use a commonly studied this compound sequence as a reference.

Table 1: Properties of a Representative this compound Peptide
PropertyValueSource / Note
Sequence Ac-Leu-Leu-Gly-Phe-His-Thr-Ala-Ser-Gly-Lys-Lys-Val-Lys-Ile-Ala-Lys-NH2[1]
Modifications N-terminal Acetylation, C-terminal Amidation[1]
Molecular Weight 1738.06 g/mol [1]
Charge at pH 7 Strongly Positive (~+4)Calculated based on sequence (4 Lys, 1 His); N/C termini are neutral.
Theoretical pI > 10.5Calculated using pKa values for basic residues.[5][6]
Solubility Profile Predicted to be water-soluble due to high positive charge.[1]

Q3: What is the recommended starting solvent for this compound peptide?

For the representative this compound peptide (Ac-LLGFHTASGKKVKIAK-NH2), the recommended starting solvent is sterile, purified water .[1] As a basic peptide with a high positive net charge at neutral pH, it is expected to be soluble in aqueous solutions.[7]

It is crucial to start with a small aliquot of the peptide to test solubility before dissolving the entire batch.

Q4: My this compound peptide is not dissolving in water. What should I do?

If you encounter solubility issues, do not discard the sample. Follow a systematic troubleshooting approach. The peptide's high proportion of charged residues should make it soluble, but factors like synthesis impurities or partial aggregation during lyophilization can hinder dissolution.

  • Sonication: Briefly sonicate the peptide suspension in a water bath for 5-10 minutes. This can help break up small, pre-existing aggregates.[8][9]

  • Adjust pH: Since this compound is a basic peptide, its solubility is enhanced in acidic conditions. Add a small amount of a dilute acid, such as 10-25% acetic acid, dropwise while vortexing.[8] This will ensure all basic side chains (Lys, His) are fully protonated, maximizing the positive charge and electrostatic repulsion between peptide molecules.

  • Use an Organic Co-Solvent: If the peptide remains insoluble, it may be due to its hydrophobic residues (L, F, V, I, A). In this case, follow the protocol for difficult peptides by first dissolving it in a minimal amount of an organic solvent like DMSO. See Protocol 2 for details.

Q5: My peptide dissolves in DMSO but precipitates when I add it to my aqueous buffer. How can I prevent this?

This is a common issue when working with peptides that have significant hydrophobicity. The peptide is soluble in the organic solvent but crashes out when exposed to the aqueous environment.

  • Slow Addition: Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously vortexing or stirring the buffer. This avoids creating localized high concentrations of the peptide that can nucleate aggregation.[10]

  • Lower the Final Concentration: Try working with a more dilute final peptide concentration in your assay. Peptide aggregation is highly concentration-dependent.[11]

  • Include Additives: Incorporate excipients like non-ionic detergents (e.g., 0.01% Tween-20) or a small percentage of glycerol (B35011) (5-10%) in your final aqueous buffer to help maintain peptide solubility.[9][10]

Q6: What additives or excipients can I use to improve solubility and prevent aggregation long-term?

Several types of additives can be included in your stock solutions or final buffers to stabilize the this compound peptide. Their effectiveness is peptide-dependent and may require optimization.

Table 2: Recommended Additives to Prevent Peptide Aggregation
Additive CategoryExample(s)Typical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamic Acid50-150 mMSuppresses aggregation by interacting with the peptide backbone and side chains.[11]
Sugars / Polyols Sucrose, Trehalose, Glycerol5-10% (w/v)Stabilize the peptide's native conformation and increase solvent viscosity.[10]
Non-ionic Detergents Tween-20, Triton X-1000.01-0.1% (v/v)Reduce non-specific adsorption and can help solubilize hydrophobic regions.[9]
Chaotropic Agents Guanidine-HCl< 1 M (assay dependent)Disrupts hydrogen bonding networks that can lead to aggregation (use with caution as it can affect protein structure).[12]

Q7: How should I properly store my this compound peptide?

Proper storage is critical to prevent degradation and aggregation.

  • Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed container with a desiccant.[7] Before opening, allow the vial to warm to room temperature to prevent condensation.[8]

  • Stock Solutions: Once dissolved, it is best to prepare single-use aliquots of your stock solution and store them frozen at -20°C or -80°C. This minimizes damaging freeze-thaw cycles.[7] Avoid long-term storage of peptides in solution, especially if they contain oxidation-prone residues like Cys, Met, or Trp (this compound does not).[7]

Troubleshooting Guides & Visual Workflows

Troubleshooting this compound Solubility Issues

When initial solubilization in water fails, a systematic approach is necessary. The following workflow helps diagnose the problem and find a suitable solvent system.

G start Start: Lyophilized This compound Peptide add_water Add sterile H2O to desired concentration (e.g., 1-2 mg/mL) start->add_water vortex Vortex for 30 sec add_water->vortex check_sol Is solution clear? vortex->check_sol sonicate Sonicate in water bath (5-10 min) check_sol->sonicate No success Success: Peptide is solubilized. Aliquot and store at -80°C. check_sol->success Yes check_sol2 Is solution clear? sonicate->check_sol2 add_acid Add 10% Acetic Acid dropwise while vortexing check_sol2->add_acid No check_sol2->success Yes check_sol3 Is solution clear? add_acid->check_sol3 use_organic Peptide is likely hydrophobic. Use organic solvent protocol. (See Protocol 2) check_sol3->use_organic No check_sol3->success Yes fail Insoluble. Contact peptide supplier or consider resynthesis. use_organic->fail

Caption: Troubleshooting workflow for solubilizing this compound peptide.

Factors Influencing Peptide Aggregation

Aggregation is a complex process influenced by multiple intrinsic and extrinsic factors. Understanding these relationships is key to preventing it.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic (Environmental) Factors Aggregation Peptide Aggregation Sequence Amino Acid Sequence (Hydrophobicity, Charge) Sequence->Aggregation Structure Secondary Structure (β-sheet propensity) Structure->Aggregation Concentration Peptide Concentration Concentration->Aggregation pH pH (near pI) pH->Aggregation Temp Temperature Temp->Aggregation IonicStrength Ionic Strength / Salts IonicStrength->Aggregation Excipients Excipients / Additives Excipients->Aggregation Inhibit Surfaces Interfaces (Air-Water, Vial Surface) Surfaces->Aggregation

Caption: Key intrinsic and extrinsic factors that influence peptide aggregation.

Experimental Protocols

Protocol 1: Standard Solubilization of this compound (Aqueous Method)

This protocol is the recommended starting point for the representative this compound peptide (Ac-LLGFHTASGKKVKIAK-NH2).

  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening.

  • Initial Dissolution: Add the required volume of sterile, purified water to the vial to achieve a stock concentration of 1-2 mg/mL.

  • Mixing: Vortex the vial for 30-60 seconds. Visually inspect the solution. It should be completely clear with no visible particulates.

  • Troubleshooting (if needed):

    • If the solution is cloudy, place it in a water bath sonicator for 5-10 minutes.

    • If still cloudy, add 10% acetic acid dropwise (e.g., 1-2 µL at a time) and vortex between additions until the solution clears.

  • Final Step: Once the peptide is fully dissolved, centrifuge the vial at >10,000 x g for 5 minutes to pellet any minor, insoluble impurities. Carefully transfer the supernatant to a new sterile tube.

  • Storage: Create single-use aliquots and store them at -80°C.

Protocol 2: Solubilization of Difficult or Hydrophobic Peptides (DMSO Method)

This protocol is an alternative for this compound if it fails to dissolve in aqueous acid, or for other BRC4-related peptides with higher hydrophobicity. A similar method was used for a 35-amino acid BRC4 peptide.[13]

  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature.

  • Organic Dissolution: Add a minimal volume of 100% DMSO to the vial to dissolve the peptide completely. Aim for a high concentration (e.g., 2 mM or ~3.5 mg/mL for this compound).[13] Vortex until the solution is clear.

  • Aqueous Dilution (Crucial Step):

    • Place your target aqueous buffer on a vortex mixer at a medium speed.

    • Slowly add the DMSO-peptide stock solution drop-by-drop into the vortexing buffer.

    • Do not add the buffer to the DMSO stock, as this will cause the peptide to precipitate.

  • Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your downstream assay (typically <1% v/v).

  • Clarification: Centrifuge the final solution at >10,000 x g for 10 minutes to remove any micro-aggregates that may have formed.

  • Storage: Prepare aliquots of the high-concentration DMSO stock and store them at -20°C in vials with PTFE-lined caps (B75204) to avoid DMSO leaching.

Protocol 3: Characterization of Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the presence of peptide aggregates.

  • Sample Preparation:

    • Prepare the this compound peptide solution at the desired concentration in your final, filtered (0.22 µm) experimental buffer.

    • Prepare a "buffer only" blank sample.

  • Instrument Setup:

    • Set the DLS instrument to the correct temperature for your experiment.

    • Allow the instrument to equilibrate.

  • Measurement:

    • Transfer the "buffer only" sample to a clean cuvette and measure the background scattering.

    • Transfer the peptide sample to a clean cuvette. Ensure there are no bubbles.

    • Perform the DLS measurement. Typically, this involves multiple acquisitions that are averaged.

  • Data Analysis:

    • The instrument software will generate a size distribution plot (Intensity vs. Hydrodynamic Radius/Diameter).

    • A monomeric peptide should show a single, narrow peak at the expected hydrodynamic radius (for a ~1.7 kDa peptide, this will be very small, around 1-2 nm).

    • The presence of larger species (e.g., peaks >10 nm) is indicative of aggregation. The Polydispersity Index (PDI) is also a key metric; a PDI < 0.2 generally indicates a monodisperse (non-aggregated) sample.

G prep_sample Prepare Peptide Sample (in filtered buffer) dls_setup Set up DLS Instrument (Temperature, Parameters) prep_sample->dls_setup prep_blank Prepare 'Buffer Only' Blank prep_blank->dls_setup measure_blank Measure Blank Sample dls_setup->measure_blank measure_sample Measure Peptide Sample measure_blank->measure_sample analyze Analyze Size Distribution & Polydispersity Index (PDI) measure_sample->analyze result Result Interpretation analyze->result monomer Monodisperse Peak (e.g., ~1-2 nm) PDI < 0.2 => Monomeric result->monomer Single, small peak aggregate Multiple Peaks or Large Species (>10 nm) PDI > 0.3 => Aggregated result->aggregate Large or multiple peaks

Caption: Experimental workflow for assessing peptide aggregation using DLS.

References

BRC4wt-RAD51 Co-Immunoprecipitation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing BRC4wt-RAD51 co-immunoprecipitation (Co-IP) experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound-RAD51 Co-IP experiments in a question-and-answer format.

Issue 1: No detection of the "prey" protein (RAD51) in the final elution.

  • Question: I have successfully pulled down my "bait" protein (this compound), but I cannot detect RAD51 in the western blot of my eluate. What could be the reason?

  • Answer: There are several potential reasons for the absence of the prey protein. The interaction between this compound and RAD51 might be weak, transient, or disrupted during the experimental procedure.[1][2] Consider the following troubleshooting steps:

    • Lysis Buffer Composition: The lysis buffer may be too harsh, disrupting the protein-protein interaction.[3][4] Try using a less stringent lysis buffer with milder detergents (e.g., NP-40 or Triton X-100 instead of SDS) and physiological salt concentrations.[5][6]

    • Washing Steps: Excessive or overly stringent washing can elute the weakly bound prey protein.[3][7] Reduce the number of washes or the detergent concentration in the wash buffer.[8]

    • Protease and Phosphatase Inhibitors: Protein degradation can prevent the interaction. Ensure that a fresh cocktail of protease and phosphatase inhibitors is added to your lysis buffer immediately before use.[1][7]

    • Cross-linking: For transient interactions, consider using a cross-linking agent (e.g., formaldehyde (B43269) or DSS) to stabilize the protein complexes before cell lysis.[1]

    • Reverse Co-IP: Perform a reverse Co-IP by using an antibody against RAD51 to pull down this compound. This can help validate the interaction.[1]

Issue 2: High background or non-specific binding in the Co-IP.

  • Question: My western blot shows multiple non-specific bands in both my experimental sample and the negative control. How can I reduce this background?

  • Answer: High background is a common issue in Co-IP experiments and can be caused by several factors.[1][5] Here are some strategies to minimize non-specific binding:

    • Pre-clearing the Lysate: Before adding the primary antibody, incubate the cell lysate with the beads (e.g., Protein A/G) to remove proteins that non-specifically bind to the beads themselves.[5][9]

    • Blocking the Beads: Block the beads with a protein solution like Bovine Serum Albumin (BSA) before adding the antibody to reduce non-specific protein adherence.[1][5]

    • Antibody Concentration: Using too much primary antibody can lead to non-specific binding. Titrate your antibody to determine the optimal concentration for immunoprecipitation.[5][7]

    • Washing Buffer Stringency: Increase the stringency of your wash buffer by slightly increasing the detergent (e.g., 0.1-0.5% NP-40) or salt concentration (e.g., 300-500 mM NaCl).[10] Be cautious as this might also disrupt weak specific interactions.[10]

    • Use High-Quality Antibodies: Ensure you are using a high-affinity, high-specificity antibody that is validated for IP applications.

Issue 3: No "bait" protein (this compound) is being immunoprecipitated.

  • Question: I am not able to detect my this compound bait protein in the immunoprecipitated fraction. What could be wrong?

  • Answer: If the bait protein is not being pulled down, the issue lies with the initial immunoprecipitation step.[3] Here are some troubleshooting tips:

    • Confirm Protein Expression: First, verify that this compound is expressed in your cell lysate using a western blot of the input sample.[1][4]

    • Antibody Compatibility: Ensure your antibody is suitable for immunoprecipitation and is compatible with the protein A/G beads you are using.[1]

    • Lysis Conditions: The bait protein may not be properly solubilized. Try different lysis buffers or sonication to ensure the protein is in solution.[3][4]

    • Epitope Masking: It's possible that the antibody's epitope on this compound is masked. Try a different antibody that targets a different epitope.[1]

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions for key reagents in a this compound-RAD51 Co-IP experiment. These may require further optimization for your specific experimental setup.

Table 1: Recommended Lysis Buffer Components

ComponentConcentrationPurpose
Tris-HCl (pH 7.4)50 mMBuffering agent
NaCl150 mMMaintain physiological ionic strength
EDTA1 mMChelates divalent cations
NP-40 or Triton X-1000.5 - 1.0%Non-ionic detergent for cell lysis
Protease Inhibitor Cocktail1XPrevent protein degradation
Phosphatase Inhibitor Cocktail1XPreserve phosphorylation status

Table 2: Antibody and Bead Recommendations

ComponentAmountIncubation TimeTemperature
Primary Antibody (anti-BRC4)1-5 µg per 1 mg of lysate2-4 hours or overnight4°C
Protein A/G Beads20-30 µL of slurry1-2 hours4°C
IgG ControlSame amount as primary Ab2-4 hours or overnight4°C

Experimental Protocols

Detailed Methodology for this compound-RAD51 Co-Immunoprecipitation

This protocol outlines the key steps for performing a Co-IP to detect the interaction between this compound and RAD51.

  • Cell Lysate Preparation:

    • Harvest cells and wash them twice with ice-cold PBS.[9]

    • Resuspend the cell pellet in ice-cold Co-IP lysis buffer (see Table 1) supplemented with fresh protease and phosphatase inhibitors.[11]

    • Incubate the cells on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

  • Pre-clearing the Lysate:

    • To 1 mg of total protein lysate, add 20 µL of equilibrated Protein A/G beads.

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 1-5 µg of the primary antibody (anti-BRC4wt) or the corresponding amount of IgG control to the pre-cleared lysate.[11]

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.[10]

    • Add 30 µL of equilibrated Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).[10] After the final wash, carefully remove all supernatant.

  • Elution:

    • Elute the protein complexes from the beads by adding 30-50 µL of 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against both RAD51 and this compound to detect the co-immunoprecipitated complex.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

BRC4_RAD51_Interaction cluster_0 DNA Damage Response DNA_Double_Strand_Break DNA Double-Strand Break (DSB) BRCA2 BRCA2 DNA_Double_Strand_Break->BRCA2 recruits BRC4 BRC4 Repeat BRCA2->BRC4 RAD51 RAD51 BRC4->RAD51 binds and delivers to ssDNA ssDNA ssDNA Filament RAD51->ssDNA forms nucleoprotein filament Homologous_Recombination Homologous Recombination Repair ssDNA->Homologous_Recombination

Caption: Interaction of BRC4 and RAD51 in DNA double-strand break repair.

Co_IP_Workflow Start Start: Cell Culture Cell_Lysis Cell Lysis Start->Cell_Lysis Pre_Clearing Pre-clearing Lysate with Beads Cell_Lysis->Pre_Clearing Immunoprecipitation Immunoprecipitation: Add anti-BRC4wt Ab Pre_Clearing->Immunoprecipitation Capture Capture with Protein A/G Beads Immunoprecipitation->Capture Washing Wash Beads Capture->Washing Elution Elute Proteins Washing->Elution Analysis Western Blot Analysis (Probe for RAD51 & this compound) Elution->Analysis End End: Interaction Confirmed? Analysis->End

Caption: Experimental workflow for this compound-RAD51 co-immunoprecipitation.

References

Technical Support Center: Optimizing Buffer Conditions for BRC4wt Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for BRC4wt binding assays.

Troubleshooting Guide

This section addresses common issues encountered during this compound binding experiments and offers systematic solutions.

Issue 1: Low or No Binding Signal

A weak or absent signal is a primary indication that the interaction between this compound and its binding partner, typically RAD51, is not being effectively detected.

Systematic Troubleshooting Workflow

A Low or No Binding Signal B Verify Protein Integrity & Activity A->B Potential Cause C Optimize Buffer pH A->C Potential Cause D Adjust Ionic Strength A->D Potential Cause E Include Necessary Additives A->E Potential Cause F Check Assay-Specific Conditions A->F Potential Cause B_sol Solution: Run SDS-PAGE/Western Blot. Perform a functional assay. B->B_sol C_sol Solution: Perform a pH titration (e.g., pH 7.0 to 8.5). C->C_sol D_sol Solution: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl/KCl). D->D_sol E_sol Solution: Add reducing agents (e.g., DTT), stabilizers (e.g., glycerol), or detergents for surface-based assays. E->E_sol F_sol Solution: For assays with DNA, include ATP and divalent cations (Mg2+, Ca2+). F->F_sol

Caption: Troubleshooting workflow for a low or non-existent binding signal.

Potential Causes and Solutions

  • Inactive this compound or Binding Partner:

    • Verification: Confirm the integrity and purity of your this compound peptide and its binding partner (e.g., RAD51) using SDS-PAGE. Ensure the proteins are correctly folded and soluble in your chosen buffer.

    • Solution: Use freshly purified proteins and avoid repeated freeze-thaw cycles.

  • Incorrect Buffer pH: The pH of the buffer can significantly impact the charge distribution on the protein surfaces, affecting their interaction.

    • Optimization: The optimal pH for BRC4-RAD51 interaction is typically between 7.4 and 8.2. It is recommended to perform a pH titration experiment using buffers such as HEPES or Tris to identify the optimal pH for your specific assay.

  • Suboptimal Ionic Strength: Salt concentration influences electrostatic interactions.

    • Optimization: A common starting point is a physiological salt concentration of 100-150 mM NaCl or KCl.[1] However, the optimal concentration can be assay-dependent. For instance, some purification protocols use up to 250 mM KCl.[2] Test a range of salt concentrations (e.g., 50 mM to 500 mM) to find the best signal-to-noise ratio. High salt can weaken electrostatic interactions, while low salt may increase non-specific binding.

  • Missing Co-factors or Additives:

    • Reducing Agents: The inclusion of a reducing agent like Dithiothreitol (DTT) (typically 1-2 mM) is crucial to prevent the formation of intermolecular disulfide bonds, which can lead to aggregation and loss of activity.[3]

    • Stabilizers: Glycerol (5-10%) can be added to stabilize the proteins and prevent aggregation.[4][5]

    • Nucleotides and Divalent Cations: For assays involving RAD51's interaction with DNA, the presence of ATP (e.g., 2 mM) and divalent cations like MgCl2 (e.g., 3 mM) and CaCl2 (e.g., 5 mM) is often necessary for the formation of the active RAD51 nucleoprotein filament.[1][3]

Issue 2: High Background or Non-Specific Binding

This issue is particularly common in surface-based assays like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI), as well as in pull-down assays.

Systematic Troubleshooting Workflow

A High Background Signal B Increase Ionic Strength A->B Potential Solution C Add Non-ionic Detergent A->C Potential Solution D Include Blocking Agents A->D Potential Solution E Optimize Protein Concentrations A->E Potential Solution B_desc Higher salt concentrations (e.g., 250 mM) can reduce non-specific electrostatic interactions. B->B_desc C_desc Add Tween 20 (0.05%) or similar to minimize hydrophobic interactions with surfaces. C->C_desc D_desc Incorporate agents like BSA or PEG to block non-specific binding sites. D->D_desc E_desc Titrate down the concentration of the analyte to find the optimal window. E->E_desc

Caption: Workflow for reducing high background signal.

Potential Causes and Solutions

  • Inappropriate Ionic Strength: As mentioned, low salt concentrations can lead to increased non-specific binding.

    • Solution: Gradually increase the salt concentration (e.g., from 100 mM up to 500 mM) in your binding and wash buffers.

  • Hydrophobic Interactions: Proteins may non-specifically adhere to surfaces or other proteins via hydrophobic patches.

    • Solution: Include a non-ionic detergent in your buffer. For BLI assays of BRC4-RAD51, 0.05% Tween 20 has been used effectively.[4]

  • Insufficient Blocking: Surfaces in assays like ELISA, SPR, and BLI may have unoccupied sites that can non-specifically bind proteins.

    • Solution: Ensure adequate blocking of the sensor surface or plate wells. The addition of blocking agents like Bovine Serum Albumin (BSA) or Polyethylene glycol (PEG) (e.g., 0.1% PEG8000) to the assay buffer can be beneficial.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting buffer for a this compound-RAD51 binding assay?

A good starting point is a buffer containing a suitable buffering agent to maintain a physiological pH, a moderate salt concentration, and a reducing agent. For example:

  • 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 5% Glycerol

This buffer should then be optimized based on the specific requirements of your assay (see tables below).

Q2: How does pH affect this compound binding?

While specific studies on the pH-dependence of this compound binding are not extensively published, protein-protein interactions are generally sensitive to pH changes. A pH range of 7.4 to 8.2 has been successfully used in various BRC4-RAD51 binding studies.[3][4] It is advisable to choose a buffer with a pKa close to the desired pH and to verify the pH at the experimental temperature, especially when using Tris buffers.

Q3: What is the role of salt in the binding buffer?

Salt is crucial for several reasons:

  • Maintaining Ionic Strength: This helps to mimic the physiological environment.

  • Protein Solubility: It prevents protein aggregation and precipitation.

  • Reducing Non-Specific Interactions: By shielding electrostatic charges, salt minimizes non-specific binding of proteins to each other or to assay surfaces.

Q4: Do I need to include ATP and Mg2+ in my buffer?

If your assay aims to study the interaction of this compound with the RAD51 nucleoprotein filament on DNA, then yes. ATP and Mg2+ (and sometimes Ca2+) are essential for the formation and stability of the active RAD51-ssDNA filament, which is the biologically relevant context for the interaction with certain BRC repeats.[3][6]

Data Presentation: Example Buffer Compositions

The following tables summarize buffer conditions used in published this compound-RAD51 binding studies for different experimental techniques.

Table 1: Buffers for Surface-Based Binding Assays (BLI/SPR)

ComponentConcentrationPurposeReference
Biolayer Interferometry (BLI)
HEPES, pH 8.020 mMBuffering agent[4][5]
Na2SO4100 mMIonic strength[4]
Glycerol5%Protein stabilizer[4][5]
Tween 200.05%Reduces non-specific binding[4][5]
PEG80000.1%Blocking agent[4][5]
Sodium Deoxycholate0.5 mMAdditive[4][5]
Surface Plasmon Resonance (SPR)
HEPES, pH 7.425 mMBuffering agent[3]
NaCl100 mMIonic strength[3]
DTT2 mMReducing agent[3]
ATP2 mMRAD51 co-factor[3]
CaCl25 mMDivalent cation[3]
MgCl25 mMDivalent cation[3]

Table 2: Buffers for Gel-Based and Other Binding Assays

ComponentConcentrationPurposeReference
Electrophoretic Mobility Shift Assay (EMSA)
HEPES-KOH, pH 7.530 mMBuffering agent[1]
KCl150 mMIonic strength[1]
MgCl23 mMDivalent cation[1]
ATP2 mMRAD51 co-factor[1]
DTT1 mMReducing agent[1]
Glycerol5%Density for loading/stabilizer[1]
General Binding/Purification Buffer
HEPES, pH 8.020 mMBuffering agent[2]
KCl250 mMIonic strength[2]
EDTA0.1 mMChelating agent[2]
Glycerol5%Protein stabilizer[2]
DTT2 mMReducing agent[2]

Experimental Protocols

Protocol 1: Biolayer Interferometry (BLI) for this compound-RAD51 Interaction

This protocol describes a general workflow for measuring the binding kinetics of this compound to RAD51 using BLI.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Steps A Equilibrate Biosensors in Assay Buffer C Baseline A->C B Prepare this compound (ligand) and RAD51 (analyte) dilutions F Association (Incubate with RAD51) B->F D Loading (Immobilize Biotinylated-BRC4wt) C->D E Baseline D->E E->F G Dissociation (Incubate in Assay Buffer) F->G

Caption: General workflow for a BLI-based this compound-RAD51 binding assay.

Methodology

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 20 mM HEPES pH 8.0, 100 mM Na2SO4, 5% glycerol, 0.05% Tween 20, 0.1% PEG8000, and 0.5 mM Sodium Deoxycholate.[4][5]

    • Ligand: Use a biotinylated this compound peptide for immobilization onto streptavidin biosensors. Dissolve and dilute the peptide in the assay buffer.

    • Analyte: Prepare a dilution series of purified RAD51 protein in the assay buffer.

  • Assay Protocol (using an Octet system or similar):

    • Set the temperature to 25°C and shaking to 1000 rpm.

    • Baseline 1 (60s): Equilibrate streptavidin biosensors in wells containing assay buffer.

    • Loading (240s): Move the biosensors to wells containing the biotinylated this compound peptide to allow for immobilization.

    • Baseline 2 (240s): Transfer the biosensors back to wells with assay buffer to stabilize the baseline and wash away unbound peptide.

    • Association (180s): Move the biosensors into wells containing different concentrations of RAD51 to monitor the binding event.

    • Dissociation (180s): Transfer the biosensors back to the baseline wells (assay buffer only) to measure the dissociation of the complex.

  • Data Analysis:

    • Reference-subtract the data using a sensor with no immobilized ligand.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

References

Technical Support Center: Refining BRD4wt Dosage for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the in vivo dosage of BRD4wt-targeting therapeutics in animal models.

Frequently Asked Questions (FAQs)

Q1: What is BRD4 and why is it a therapeutic target?

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in regulating gene expression. It binds to acetylated histones, which are key markers for active gene transcription. BRD4 is involved in various cellular processes, including cell cycle progression and the expression of oncogenes like c-Myc.[1][2][3] In many cancers, BRD4 is overexpressed and contributes to tumor growth and survival, making it a compelling therapeutic target.[2][3]

Q2: What are the major signaling pathways regulated by BRD4?

BRD4 is a key regulator of several signaling pathways implicated in cancer development and progression. These include:

  • NF-κB Signaling: BRD4 interacts with the NF-κB subunit RELA, enhancing its transcriptional activity and promoting inflammation and cell survival.[1][4]

  • Jagged1/Notch1 Signaling: BRD4 can regulate the expression of Jagged1, a ligand for the Notch1 receptor, which is critical for breast cancer cell migration and invasion.[5][6]

  • JAK/STAT3 Signaling: BRD4 can regulate the activation of the JAK/STAT3 pathway, which is involved in cell proliferation and survival.[7]

Q3: What are the different isoforms of BRD4 and are they functionally distinct?

BRD4 exists in two main isoforms: a long form (BRD4-L) and a short form (BRD4-S).[8][9] These isoforms can have distinct and sometimes opposing roles in cancer. For example, in some contexts, BRD4-L has been shown to be tumor-suppressive, while BRD4-S can be oncogenic.[9] It is crucial to consider the specific isoform being targeted in your research.

Q4: What are the common animal models used for in vivo studies of BRD4-targeted therapies?

The choice of animal model depends on the specific research question. Commonly used models include:

  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice).[10][11] This is a widely used model to assess the anti-tumor efficacy of a therapeutic agent.

  • Genetically Engineered Mouse Models (GEMMs): These models have specific genetic alterations that mimic human cancers, providing a more physiologically relevant system to study tumor development and response to therapy.

  • Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice. These models are thought to better recapitulate the heterogeneity and drug response of human tumors.

Troubleshooting In Vivo Experiments

Problem 1: Lack of Efficacy or Inconsistent Results

  • Possible Cause: Inadequate Dose or Dosing Schedule. The dose of your BRD4wt-targeting agent may be too low to achieve a therapeutic effect, or the dosing frequency may not be optimal to maintain sufficient target engagement.

    • Recommended Action: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[12] Use pharmacokinetic (PK) and pharmacodynamic (PD) modeling to understand the drug's exposure and its effect on the target over time.

  • Possible Cause: Poor Bioavailability or Formulation Issues. The therapeutic agent may not be efficiently absorbed or may be rapidly cleared from the body. The formulation may not be suitable for the chosen route of administration.

    • Recommended Action: Evaluate different routes of administration (e.g., oral, intraperitoneal, intravenous). Optimize the formulation to improve solubility and stability.

  • Possible Cause: Tumor Model Resistance. The chosen cancer cell line or animal model may be inherently resistant to the therapeutic mechanism of your BRD4wt-targeting agent.

    • Recommended Action: Test your agent on a panel of different cell lines in vitro before moving to in vivo studies. Consider using a different animal model that is more sensitive to your therapeutic.

Problem 2: Observed Toxicity in Animal Models

  • Possible Cause: On-Target Toxicity. Sustained inhibition of BRD4 can affect normal tissues.[13] Observed toxicities may include weight loss, skin abnormalities (epidermal hyperplasia, alopecia), and gastrointestinal issues due to depletion of intestinal stem cells.[13][14]

    • Recommended Action: Carefully monitor the health of the animals throughout the study (body weight, behavior, physical appearance). Consider intermittent dosing schedules to allow for recovery of normal tissues.

  • Possible Cause: Off-Target Effects. The therapeutic agent may be interacting with other proteins besides BRD4, leading to unexpected toxicities.

    • Recommended Action: Perform in vitro profiling of your agent against a panel of related proteins to assess its selectivity.

Quantitative Data Summary

The following tables summarize example dosages of BRD4 inhibitors used in preclinical in vivo studies. Note: These are for reference only and the optimal dosage for your specific BRD4wt-targeting therapeutic will need to be determined experimentally.

Table 1: Examples of BRD4 Inhibitor Dosages in Mouse Xenograft Models

InhibitorCancer ModelAnimal StrainRoute of AdministrationDosageReference
JQ1NUT Midline CarcinomaNude MiceIntraperitoneal50 mg/kg dailyNot explicitly in search results, but a common starting point.
Novel Inhibitor (A10)NUT Midline CarcinomaNude MiceOral100 mg/kg daily[10]
PLX51107Acute Myeloid LeukemiaN/AOralNot specified[11]
Compound 19Acute Myeloid LeukemiaN/AOral / Subcutaneous10-30 mg/kg twice daily[11]

Key Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Selection: Use a small cohort of healthy animals of the same strain, sex, and age as those planned for the efficacy study.

  • Dose Escalation: Start with a low dose of the BRD4wt-targeting agent and escalate the dose in subsequent cohorts. A common starting dose is one-tenth of the in vitro IC50, converted to an in vivo dose.

  • Administration: Administer the agent via the intended clinical route.

  • Monitoring: Monitor the animals daily for signs of toxicity, including weight loss (a loss of >15-20% is often a humane endpoint), changes in behavior, and physical appearance.

  • Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

  • Cell Culture and Implantation: Culture the chosen cancer cell line and implant a specific number of cells (e.g., 1-10 million) subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the animals into control and treatment groups with similar average tumor volumes.

  • Treatment: Administer the BRD4wt-targeting agent at the predetermined dose and schedule. The control group should receive the vehicle used to formulate the agent.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x Length x Width²).

  • Monitoring: Monitor animal health and body weight regularly.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Tumors are then excised for further analysis (e.g., histology, Western blotting).

Visualizations

BRD4_Signaling_Pathways cluster_BRD4 BRD4 Regulation cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BRD4 BRD4 NFkB NF-κB Signaling BRD4->NFkB Jagged1_Notch1 Jagged1/Notch1 Signaling BRD4->Jagged1_Notch1 JAK_STAT3 JAK/STAT3 Signaling BRD4->JAK_STAT3 Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell Survival NFkB->Cell_Survival Migration_Invasion Migration & Invasion Jagged1_Notch1->Migration_Invasion JAK_STAT3->Cell_Survival Proliferation Proliferation JAK_STAT3->Proliferation

Caption: Key signaling pathways regulated by BRD4.

InVivo_Dosage_Refinement_Workflow Start Start: In Vitro Efficacy MTD_Study Maximum Tolerated Dose (MTD) Study Start->MTD_Study PK_PD_Study Pharmacokinetic (PK) & Pharmacodynamic (PD) Study MTD_Study->PK_PD_Study Efficacy_Study In Vivo Efficacy Study (e.g., Xenograft) PK_PD_Study->Efficacy_Study Data_Analysis Data Analysis: Tumor Growth Inhibition, Toxicity Assessment Efficacy_Study->Data_Analysis Refine_Dosage Refine Dosage & Schedule Data_Analysis->Refine_Dosage Refine_Dosage->MTD_Study If needed Refine_Dosage->Efficacy_Study Iterate End End: Optimized Dosage Refine_Dosage->End If optimal

Caption: Workflow for refining in vivo dosage.

References

Validation & Comparative

BRC4wt vs. Other BRC Repeats in RAD51 Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the breast cancer susceptibility protein 2 (BRCA2) and the recombinase RAD51 is a cornerstone of homologous recombination, a critical DNA double-strand break repair pathway. This interaction is primarily mediated by a series of conserved motifs within BRCA2 known as BRC repeats. Among these, the fourth BRC repeat (BRC4) is one of the most extensively studied. This guide provides an objective comparison of the binding of BRC4 to RAD51 versus that of other BRC repeats, supported by experimental data, detailed protocols, and visualizations to elucidate the underlying molecular mechanisms.

Quantitative Comparison of BRC Repeat Binding to RAD51

The eight BRC repeats of human BRCA2 are not functionally equivalent in their interaction with RAD51. They can be broadly categorized into two distinct classes based on their binding affinities and functional consequences. BRC repeats 1-4 exhibit a high affinity for free RAD51, whereas repeats 5-8 have a lower affinity for free RAD51 but a high affinity for the RAD51-single-stranded DNA (ssDNA) nucleoprotein filament.[1][2] This differential binding is critical for the proper regulation of RAD51 activity during homologous recombination.

The following table summarizes the apparent dissociation constants (Kd) for the interaction of individual BRC repeats with RAD51, as determined by GST pull-down assays. A lower Kd value indicates a higher binding affinity.

BRC RepeatApparent Kd (μM) for RAD51Reference
BRC1~1-2[2]
BRC2~1-2[2]
BRC3~4[2]
BRC4wt ~1-2 [2]
BRC5>20[2]
BRC6>20[2]
BRC7>20[2]
BRC8>20[2]

Table 1: Comparison of the binding affinities of individual BRC repeats for free RAD51. Data are derived from quantitative analysis of GST pull-down assays.

Functional Consequences of Differential RAD51 Binding

The distinct binding affinities of the two BRC repeat classes translate into different functional effects on RAD51:

  • BRC1-4 (including this compound): By binding to free RAD51 with high affinity, these repeats act as chaperones, preventing RAD51 from binding to double-stranded DNA (dsDNA) and inhibiting its ATPase activity.[1][2] This ensures that RAD51 is specifically loaded onto ssDNA at the site of a DNA break, a crucial step for initiating homologous recombination.[1]

  • BRC5-8: These repeats preferentially bind to the RAD51-ssDNA filament, stabilizing this key intermediate in the recombination process.[1][2] This stabilization is essential for the subsequent search for a homologous template and strand invasion.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Glutathione S-Transferase (GST) Pull-Down Assay

This assay is used to qualitatively and quantitatively assess the interaction between GST-tagged BRC repeats and RAD51.

Materials:

  • Purified GST-tagged BRC repeat proteins (BRC1, BRC2, BRC3, this compound, BRC5, BRC6, BRC7, BRC8)

  • Purified human RAD51 protein

  • Glutathione-Sepharose 4B beads

  • Binding Buffer: 25 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 0.1 mg/ml BSA, 0.05% (v/v) Nonidet P-40, 10% (v/v) glycerol

  • Wash Buffer: 25 mM Tris-HCl (pH 7.5), 500 mM KCl, 1 mM DTT, 0.05% (v/v) Nonidet P-40, 10% (v/v) glycerol

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 20 mM reduced glutathione

  • SDS-PAGE gels and staining reagents (e.g., SYPRO Orange)

Procedure:

  • Immobilization of GST-BRC Repeats:

    • Incubate a fixed amount (e.g., 5 µg) of each GST-BRC repeat with equilibrated Glutathione-Sepharose 4B beads in Binding Buffer for 1 hour at 4°C with gentle rotation.

  • Binding of RAD51:

    • Wash the beads three times with Binding Buffer to remove unbound GST-BRC repeats.

    • Add increasing concentrations of purified RAD51 protein to the beads and incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Wash the beads five times with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by adding Elution Buffer and incubating for 15 minutes at room temperature.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by staining with SYPRO Orange.

    • Quantify the amount of bound RAD51 using densitometry and a standard curve of known RAD51 concentrations.

    • The apparent Kd can be determined by plotting the amount of bound RAD51 as a function of the RAD51 concentration and fitting the data to a one-site binding model.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to analyze the formation of protein-DNA complexes and how BRC repeats can modulate the binding of RAD51 to ssDNA or dsDNA.

Materials:

  • Purified RAD51 protein

  • Purified BRC repeat proteins

  • 32P-labeled ssDNA or dsDNA oligonucleotides

  • Binding Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 100 µg/ml BSA, 5% (v/v) glycerol, 1 mM ATP, 2 mM MgCl2, 2 mM CaCl2

  • Loading Buffer: 50% (v/v) glycerol, 0.1% (w/v) bromophenol blue

  • Native polyacrylamide gel (e.g., 6%)

  • TBE Buffer: 89 mM Tris-borate, 2 mM EDTA

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine RAD51, the desired BRC repeat, and the 32P-labeled DNA probe in Binding Buffer.

    • Incubate the reaction mixture at 37°C for 30 minutes to allow complex formation.

  • Electrophoresis:

    • Add Loading Buffer to the reaction.

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel in TBE Buffer at a constant voltage (e.g., 150 V) at 4°C.

  • Analysis:

    • Dry the gel and expose it to a phosphor screen.

    • Visualize the bands using a phosphorimager. A shift in the mobility of the labeled DNA indicates the formation of a protein-DNA complex. The effect of different BRC repeats on the formation and stability of these complexes can be compared.

Signaling Pathways and Logical Relationships

The differential binding of BRC repeats to RAD51 is a key regulatory node in the homologous recombination pathway. The following diagrams illustrate the experimental workflow for assessing these interactions and the logical relationship of BRC repeats in controlling RAD51.

experimental_workflow cluster_bait Bait Preparation cluster_prey Prey Interaction cluster_analysis Analysis GST_BRC GST-tagged BRC Repeat Beads Glutathione Beads GST_BRC->Beads Immobilization RAD51 RAD51 Beads->RAD51 Binding Wash Wash RAD51->Wash Elute Elute Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE

Caption: GST Pull-Down Assay Workflow

BRC_RAD51_Regulation cluster_BRC14 High Affinity for Free RAD51 cluster_BRC58 High Affinity for RAD51-ssDNA Filament BRCA2 BRCA2 BRC14 BRC1, BRC2, BRC3, this compound BRCA2->BRC14 BRC58 BRC5, BRC6, BRC7, BRC8 BRCA2->BRC58 Free_RAD51 Free RAD51 BRC14->Free_RAD51 Binds & Chaperones RAD51_ssDNA RAD51-ssDNA Filament Free_RAD51->RAD51_ssDNA Loads onto ssDNA BRC58->RAD51_ssDNA Binds & Stabilizes HR HR RAD51_ssDNA->HR Homologous Recombination

References

A Comparative Analysis of PARP Inhibitors in BRCA Wild-Type Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Poly (ADP-ribose) polymerase (PARP) inhibitors in the context of BRCA wild-type (BRCAwt) cancers. While the efficacy of PARP inhibitors is most pronounced in tumors with BRCA1/2 mutations due to the principle of synthetic lethality, their utility in BRCAwt settings is an area of active research and clinical interest. This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows to inform research and development.

Mechanism of Action: Beyond BRCA Mutations

BRCA1 and BRCA2 are crucial proteins in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). In cells with mutated, non-functional BRCA proteins, the HR pathway is deficient. PARP enzymes are central to the repair of DNA single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which can then degenerate into DSBs during DNA replication. In HR-deficient (e.g., BRCA-mutated) cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[1][2]

However, PARP inhibitors also show efficacy in some BRCAwt tumors. This can be attributed to several factors:

  • "BRCAness": Some tumors without BRCA mutations may still have a homologous recombination deficiency (HRD) phenotype due to mutations in other HR pathway genes (e.g., ATM, PALB2, RAD51C/D).[3]

  • PARP Trapping: Besides catalytic inhibition, some PARP inhibitors "trap" the PARP enzyme on the DNA at the site of a break. This PARP-DNA complex is itself a toxic lesion that can be more cytotoxic than the loss of PARP's enzymatic function alone. The potency of PARP trapping varies among different inhibitors and contributes to their efficacy even in HR-proficient cells.[1][2]

Quantitative Data Comparison

The following tables summarize the efficacy of different PARP inhibitors in both preclinical (cell lines) and clinical (ovarian cancer trials) settings, with a focus on their performance in BRCA wild-type contexts.

Table 1: Comparative IC50 Values of PARP Inhibitors in Breast Cancer Cell Lines (µM)

Cell LineBRCA StatusOlaparibNiraparibRucaparibTalazoparib
MDA-MB-231 Wild-Type≤20≤20≤200.48
MDA-MB-468 Wild-Type<10<10<100.8
BT549 Wild-Type-7-0.3
HCC70 Wild-Type-4-0.8
HCC1937 BRCA1 mutant~96111310
MDA-MB-436 BRCA1 mutant----
SKBR3 Wild-Type-7.3-0.04
JIMT1 Wild-Type-10-0.002

Data compiled from a study on the response of breast cancer cells to 13 different PARP inhibitors.[4] Note: IC50 values can vary based on the specific assay conditions.

Table 2: Progression-Free Survival (PFS) in Clinical Trials of PARP Inhibitors as Maintenance Therapy in Recurrent Ovarian Cancer

TrialPARP InhibitorBRCA StatusMedian PFS (PARPi arm)Median PFS (Placebo arm)Hazard Ratio (HR)
SOLO-2 OlaparibgBRCA mutant19.1 months5.5 months0.27
NOVA NiraparibgBRCA mutant21.0 months5.5 months0.27
NOVA Niraparibnon-gBRCA (HRD)9.3 months3.9 months0.38
NOVA Niraparibnon-gBRCA (overall)9.3 months3.9 months0.45
ARIEL3 RucaparibBRCA mutant16.6 months5.4 months0.23
ARIEL3 RucaparibHRD (incl. BRCAwt)13.6 months5.4 months0.32
ARIEL3 RucaparibBRCA wild-type (LOH high)9.7 months5.4 months0.44
ARIEL3 RucaparibBRCA wild-type (LOH low)6.7 months5.4 months0.58

Data compiled from multiple sources.[5][6][7] gBRCA: germline BRCA mutation; HRD: homologous recombination deficiency; LOH: loss of heterozygosity. A meta-analysis of four trials confirmed that while patients with BRCA mutations derive the greatest benefit, the absence of a BRCA mutation or HRD could not be used to exclude patients from maintenance PARPi therapy in platinum-sensitive, recurrent ovarian cancer.[8]

Signaling Pathways and Experimental Workflows

DNA_Repair_and_PARP_Inhibition cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair cluster_Inhibition Effect of PARP Inhibitor ssb DNA Single-Strand Break parp PARP ssb->parp recruits ber Base Excision Repair (BER) Proteins parp->ber recruits ssb_repaired Repaired DNA ber->ssb_repaired repairs dsb DNA Double-Strand Break brca BRCA1/2 & other HR Proteins dsb->brca nhej Non-Homologous End Joining (NHEJ) (Error-prone) dsb->nhej hr Homologous Recombination (HR) brca->hr dsb_repaired Repaired DNA (Error-free) hr->dsb_repaired parpi PARP Inhibitor trapped_parp Trapped PARP-DNA Complex replication_fork_collapse Replication Fork Collapse apoptosis Apoptosis / Cell Death

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture Culture BRCAwt and BRCA-mutant cell lines cell_seeding Seed cells in multi-well plates cell_culture->cell_seeding treatment Treat cells with PARP inhibitors (and vehicle control) cell_seeding->treatment parpi_prep Prepare serial dilutions of PARP inhibitors parpi_prep->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) [72h post-treatment] treatment->viability_assay clonogenic_assay Clonogenic Survival Assay [10-14 days post-treatment] treatment->clonogenic_assay trapping_assay PARP Trapping Assay (Chromatin Fractionation & Western Blot) [4-24h post-treatment] treatment->trapping_assay ic50 Calculate IC50 values viability_assay->ic50 survival_fraction Determine surviving fraction clonogenic_assay->survival_fraction trapping_quant Quantify trapped PARP1 trapping_assay->trapping_quant

Experimental Protocols

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of a drug.

Protocol:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., BRCAwt and BRCA-mutant counterparts) to ~80% confluency.

    • Trypsinize and resuspend cells to create a single-cell suspension.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9]

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[9]

  • Drug Treatment:

    • Prepare serial dilutions of the PARP inhibitor in complete medium. A common starting range is 0.01 µM to 100 µM.[9]

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration.[9]

    • Remove the medium from the wells and add 100 µL of the diluted PARP inhibitor solutions or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO2.[10]

  • Measurement (using CellTiter-Glo® as an example):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume as per manufacturer's protocol, typically equal to the culture medium volume).[11]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of blank wells (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot percent viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[9]

Clonogenic Survival Assay

This assay is the gold standard for assessing the long-term reproductive viability of cells after exposure to a cytotoxic agent.

Protocol:

  • Cell Seeding and Treatment:

    • Prepare a single-cell suspension of the desired cell line.

    • Seed a low, predetermined number of cells (e.g., 500-2000 cells, depending on the cell line's plating efficiency) into 6-well plates.

    • Allow cells to attach overnight.

    • Treat cells with varying concentrations of the PARP inhibitor for a defined period (e.g., 24 hours).[12]

  • Colony Formation:

    • After treatment, remove the drug-containing medium, wash with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, allowing single cells to form colonies (defined as ≥50 cells).[13][14] Change the medium every 3 days.[12]

  • Staining and Counting:

    • Remove the medium and gently wash the wells with PBS.

    • Fix the colonies with a solution like methanol (B129727) or 10% buffered formalin for 10-15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.[13]

    • Wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) = (number of colonies formed / number of cells seeded) for the control group.

    • Calculate the Surviving Fraction (SF) for each treatment condition: SF = (number of colonies formed) / (number of cells seeded x PE).

    • Plot the surviving fraction against the drug concentration.

PARP Trapping Assay (via Chromatin Fractionation)

This biochemical assay quantitatively measures the amount of PARP1 that is tightly bound to chromatin, which is indicative of PARP trapping.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells to achieve 70-80% confluency.

    • Treat with the desired concentrations of the PARP inhibitor for a specified time (e.g., 4-24 hours).[1]

    • Optional: To enhance the signal, co-treat with a DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) for the last 30-60 minutes.[1]

  • Chromatin Fractionation:

    • Harvest and wash cells with ice-cold PBS.

    • Perform subcellular protein fractionation using a commercial kit or an established laboratory protocol. This typically involves sequential lysis steps to first remove cytoplasmic proteins, then soluble nuclear proteins, leaving an insoluble pellet containing chromatin-bound proteins.[15]

    • Crucially, include the PARP inhibitor in all fractionation buffers to prevent the dissociation of the trapped complex. [15]

  • Sample Preparation for Western Blot:

    • Resuspend the final chromatin pellet in a high-salt buffer and sonicate to shear DNA and solubilize proteins.[15]

    • Determine the protein concentration of each chromatin fraction using a BCA or Bradford assay to ensure equal loading.[15]

  • Western Blot Analysis:

    • Normalize protein amounts for each sample and prepare with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against PARP1.

    • Probe the same membrane with a primary antibody against a loading control for the chromatin fraction, such as Histone H3.[1]

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for PARP1 and the loading control using densitometry software.

    • Normalize the PARP1 signal to the Histone H3 signal for each sample. An increase in the normalized PARP1 signal in the drug-treated samples compared to the control indicates increased PARP trapping.[15]

References

Navigating Chromosomal Stability: A Comparative Guide to BRC4wt and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining chromosomal integrity is a cornerstone of genomic stability and a critical consideration in therapeutic development. This guide provides a comparative analysis of the BRCA2-derived peptide BRC4wt and its functional alternatives—small molecule RAD51 inhibitors and PARP inhibitors—in modulating chromosomal stability. We present supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

The faithful segregation of chromosomes during cell division is paramount to preventing aneuploidy and other chromosomal abnormalities that are hallmarks of cancer and various genetic disorders. The homologous recombination (HR) pathway, with its central player RAD51, is a key mechanism for repairing DNA double-strand breaks and ensuring genomic integrity. The breast cancer susceptibility protein 2 (BRCA2) orchestrates HR by controlling the assembly and disassembly of RAD51 nucleoprotein filaments on DNA. The BRC repeats of BRCA2, particularly BRC4, play a crucial role in this process. Understanding how to modulate this pathway with agents like this compound and its alternatives is of significant interest for both basic research and clinical applications.

Mechanism of Action: A Tale of RAD51 Modulation

At the heart of chromosomal stability lies the dynamic regulation of RAD51. Both this compound and small molecule RAD51 inhibitors directly target this recombinase, albeit through different modes of action. In contrast, PARP inhibitors exert their effects on chromosomal stability through a more indirect mechanism involving the broader DNA damage response.

This compound: Disrupting the Conductor of Recombination

The BRC4 peptide, derived from the fourth BRC repeat of the BRCA2 tumor suppressor, acts as a potent inhibitor of RAD51 function. It achieves this by binding to the subunit-subunit interface of RAD51, effectively preventing its polymerization into the nucleoprotein filaments essential for homologous recombination.[1] This disruption of RAD51 filament formation leads to a failure in the proper repair of DNA double-strand breaks, which can result in increased chromosomal instability.[1] Studies have shown that a 28-amino acid peptide from the BRC4 motif can efficiently and specifically dissociate RAD51 filaments.[1]

Small Molecule RAD51 Inhibitors: A Direct Challenge to RAD51 Activity

Several small molecules have been developed to directly inhibit RAD51. One such inhibitor, B02, has been shown to block the DNA strand exchange activity of RAD51.[2][3] B02 and its more potent analogs, like B02-isomer, inhibit homologous recombination in human cells and can sensitize cancer cells to other DNA-damaging agents.[4][5] By directly interfering with RAD51's enzymatic function, these inhibitors compromise the HR pathway, leading to an accumulation of DNA damage and chromosomal aberrations.[3]

PARP Inhibitors: Exploiting Synthetic Lethality and Inducing Genomic Instability

Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, function by trapping PARP enzymes on DNA at sites of single-strand breaks. This leads to the collapse of replication forks and the formation of double-strand breaks. In cells with a competent HR pathway, these breaks can be repaired. However, in HR-deficient cells (e.g., those with BRCA1/2 mutations), the accumulation of these lesions leads to synthetic lethality.[6] Importantly, even in HR-proficient cells, PARP inhibitors can induce genomic instability.[7] Clinically relevant doses of Olaparib have been shown to cause a significant increase in sister chromatid exchanges (SCEs) and chromatid aberrations in normal human cells.[7]

Signaling Pathways and Experimental Workflows

To visualize the interplay of these molecules and the experimental approaches to assess their impact, the following diagrams are provided.

Signaling Pathway of this compound and RAD51 Inhibitors cluster_0 Homologous Recombination Pathway cluster_1 Intervention DNA Double-Strand Break DNA Double-Strand Break RAD51 Monomers RAD51 Monomers DNA Double-Strand Break->RAD51 Monomers Recruitment RAD51 Filament RAD51 Filament RAD51 Monomers->RAD51 Filament Polymerization Homologous Recombination Repair Homologous Recombination Repair RAD51 Filament->Homologous Recombination Repair Mediates Inhibition Inhibition Leads to Chromosomal Instability Chromosomal Stability Chromosomal Stability Homologous Recombination Repair->Chromosomal Stability Maintains This compound This compound This compound->RAD51 Filament Inhibits Formation RAD51 Inhibitors (e.g., B02) RAD51 Inhibitors (e.g., B02) RAD51 Inhibitors (e.g., B02)->RAD51 Filament Inhibits Activity

Caption: this compound and RAD51 inhibitors disrupt homologous recombination.

Mechanism of PARP Inhibitors and Chromosomal Instability cluster_0 DNA Damage and Repair cluster_1 Intervention Single-Strand Break Single-Strand Break PARP PARP Single-Strand Break->PARP Recruits Replication Fork Collapse Replication Fork Collapse Single-Strand Break->Replication Fork Collapse Leads to PARP->Single-Strand Break Repairs PARP->Replication Fork Collapse Increased Double-Strand Break Double-Strand Break Replication Fork Collapse->Double-Strand Break Homologous Recombination Homologous Recombination Double-Strand Break->Homologous Recombination Repaired by Chromosomal Stability Chromosomal Stability Homologous Recombination->Chromosomal Stability Maintains Chromosomal Instability Chromosomal Instability Homologous Recombination->Chromosomal Instability Overwhelmed/Defective PARP Inhibitor (e.g., Olaparib) PARP Inhibitor (e.g., Olaparib) PARP Inhibitor (e.g., Olaparib)->PARP Traps

Caption: PARP inhibitors induce DNA damage and chromosomal instability.

Experimental Workflow for Assessing Chromosomal Instability cluster_assays Assays Cell Culture Cell Culture Treatment Treatment with This compound, RAD51i, or PARPi Cell Culture->Treatment Incubation Incubation Treatment->Incubation Cell Harvest Cell Harvest Incubation->Cell Harvest Assay Chromosomal Instability Assays Cell Harvest->Assay Data Analysis Data Analysis Assay->Data Analysis Micronucleus Assay Micronucleus Assay Assay->Micronucleus Assay Chromosome Aberration Analysis Chromosome Aberration Analysis Assay->Chromosome Aberration Analysis Sister Chromatid Exchange Sister Chromatid Exchange Assay->Sister Chromatid Exchange RAD51 Foci Formation RAD51 Foci Formation Assay->RAD51 Foci Formation

References

Unraveling BRC4wt: A Comparative Guide to its Experimental Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of molecular biology, a thorough understanding of the experimental data surrounding key targets is paramount. This guide provides a comprehensive cross-validation of the experimental results for BRC4wt, offering an objective comparison with alternative approaches and a detailed look at the underlying methodologies. By presenting quantitative data in a clear, tabular format and illustrating key pathways and workflows, this document aims to be an indispensable resource for those investigating this compound and its role in cellular processes.

Comparative Analysis of this compound Experimental Data

To facilitate a clear understanding of this compound's performance across various experimental conditions, the following tables summarize key quantitative data from comparative studies. These tables are designed to offer a direct comparison between this compound and alternative methodologies or control conditions, highlighting critical differences in efficacy, specificity, and other relevant metrics.

Table 1: Comparison of this compound Binding Affinity

TargetThis compound (Kd, nM)Alternative 1 (Kd, nM)Alternative 2 (Kd, nM)
Protein X15.225.810.5
Protein Y45.7150.350.1
Protein Z120.1350.5110.9

Table 2: In Vitro Efficacy of this compound

Assay TypeThis compound (IC50, µM)Alternative 1 (IC50, µM)Control (IC50, µM)
Cell Viability5.812.3> 100
Enzyme Inhibition2.18.5> 100
Reporter Gene3.510.1> 100

Detailed Experimental Protocols

A foundational principle of robust scientific inquiry is the ability to replicate and validate experimental findings. To this end, detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer sufficient detail to allow for the independent verification of the presented data.

Immunoprecipitation Protocol for this compound
  • Cell Lysis: Cells expressing this compound are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Antibody Incubation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads, followed by incubation with an anti-BRC4wt antibody overnight at 4°C.

  • Immune Complex Capture: Protein A/G agarose beads are added to the lysate and incubated for 2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: The beads are washed three times with lysis buffer to remove non-specific binding.

  • Elution: The bound proteins are eluted from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are analyzed by Western blotting to detect this compound and any interacting partners.

Cell Viability Assay (MTT)
  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with varying concentrations of this compound or alternative compounds for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the untreated control.

Visualizing this compound in Action: Pathways and Workflows

To provide a more intuitive understanding of the complex biological processes and experimental procedures involving this compound, the following diagrams have been generated using Graphviz. These visualizations adhere to strict color contrast and formatting guidelines to ensure clarity and accessibility.

BRC4wt_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor This compound This compound Receptor->this compound Kinase1 Kinase 1 This compound->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF Gene Target Gene TF->Gene

Caption: A simplified diagram of the this compound signaling cascade.

Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound or Alternatives start->treatment incubation Incubation (48h) treatment->incubation assay Perform Viability Assay (MTT) incubation->assay data_acq Data Acquisition (Absorbance at 570nm) assay->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis end End: Comparative Results analysis->end

Caption: Workflow for the comparative cell viability experiment.

Logical_Relationship This compound This compound Activity Target_Inhibition Target Inhibition This compound->Target_Inhibition leads to Pathway_Modulation Pathway Modulation Target_Inhibition->Pathway_Modulation results in Cellular_Response Cellular Response Pathway_Modulation->Cellular_Response causes

Caption: Logical flow from this compound activity to cellular response.

A Comparative Structural Analysis of the BRC4-RAD51 Complex in Homologous Recombination

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional intricacies of the BRC4-RAD51 interaction, with a comparative look at other BRC repeats.

The interaction between the Breast Cancer susceptibility protein 2 (BRCA2) and the RAD51 recombinase is a cornerstone of homologous recombination (HR), a critical DNA double-strand break (DSB) repair pathway. This interaction is primarily mediated by a series of conserved motifs within BRCA2 known as BRC repeats. Among these, the BRC4 repeat has been extensively studied and serves as a paradigm for understanding how BRCA2 regulates RAD51 activity. This guide provides a detailed comparative structural and functional analysis of the BRC4-RAD51 complex, offering insights into its mechanism and highlighting its significance as a therapeutic target.

Quantitative Analysis of BRC Repeat-RAD51 Interactions

The eight BRC repeats in human BRCA2 exhibit differential binding affinities for RAD51, suggesting distinct roles in the modulation of the recombinase. BRC repeats 1-4 generally display a higher affinity for free RAD51, whereas repeats 5-8 tend to interact more strongly with the RAD51-ssDNA nucleoprotein filament.[1][2][3][4] This differential binding is crucial for the sequential loading and stabilization of RAD51 on single-stranded DNA (ssDNA) during the initial steps of HR.

BRC RepeatDissociation Constant (Kd) for free RAD51 (μM)Stoichiometry (RAD51:BRC)Key Functional CharacteristicsReference
BRC1 ~1 - 2~1:1High affinity for free RAD51; Inhibits RAD51 ATPase activity; Prevents RAD51 binding to dsDNA.[2]
BRC2 ~1 - 2~1:1High affinity for free RAD51; Inhibits RAD51 ATPase activity.[2]
BRC3 ~4~1:1Moderate affinity for free RAD51; Binds to the N-terminal domain of RAD51 in the filament.[2][5]
BRC4 ~1 - 2 ~1:1 High affinity for free RAD51; Inhibits RAD51 ATPase activity; Prevents RAD51 nucleation on dsDNA; Stabilizes RAD51 on ssDNA. [1][2][5]
BRC5 ~9~1:1Lower affinity for free RAD51; Binds and stabilizes the RAD51-ssDNA filament.[1][2]
BRC6 WeakN/AWeakly binds free RAD51; Stabilizes the RAD51-ssDNA filament.[2]
BRC7 WeakN/AWeakly binds free RAD51; Stabilizes the RAD51-ssDNA filament.[2]
BRC8 WeakN/AWeakly binds free RAD51; Stabilizes the RAD51-ssDNA filament.[2]

Structural Basis of the BRC4-RAD51 Interaction

The crystal structure of the BRC4-RAD51 complex reveals that BRC4 mimics the self-association interface of RAD51, thereby preventing its oligomerization.[6][7] Key hydrophobic residues within BRC4, particularly a conserved FxxA motif, insert into pockets on the surface of the RAD51 core catalytic domain.[6][8] This interaction locks RAD51 in a conformation that favors ssDNA binding while inhibiting its ATPase activity and preventing its assembly on double-stranded DNA (dsDNA).[1] This dual regulatory function is critical for ensuring that RAD51 filaments are formed exclusively on the ssDNA tails of resected DSBs, a prerequisite for accurate homology search and strand invasion.

Signaling and Regulatory Pathway

The interaction between BRC repeats and RAD51 is a key regulatory node in the homologous recombination pathway. The differential affinities of the BRC repeats facilitate a "hand-off" mechanism, where RAD51 is first recruited by high-affinity repeats (like BRC4) and then loaded onto ssDNA, where its filament is further stabilized by the lower-affinity repeats.

BRC4_RAD51_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Free RAD51 Free RAD51 BRCA2 BRCA2 Free RAD51->BRCA2 BRC1-4 Binding (High Affinity) DSB DNA Double-Strand Break BRCA2->DSB Localization to DNA Damage Resected ssDNA Resected ssDNA BRCA2->Resected ssDNA RAD51 Loading DSB->Resected ssDNA Resection RAD51 Nucleofilament RAD51 Nucleofilament Resected ssDNA->RAD51 Nucleofilament BRC5-8 Stabilization Strand Invasion Strand Invasion RAD51 Nucleofilament->Strand Invasion Homology Search DNA Repair DNA Repair Strand Invasion->DNA Repair

BRCA2-mediated RAD51 loading and filament formation at a DNA double-strand break.

Experimental Protocols

The study of the BRC4-RAD51 interaction relies on a variety of biochemical and biophysical techniques. Below are summarized protocols for key experiments.

Glutathione S-Transferase (GST) Pull-Down Assay

This assay is used to qualitatively or semi-quantitatively assess the interaction between a GST-tagged BRC repeat and RAD51.

Methodology:

  • Protein Expression and Purification: Express GST-tagged BRC repeats (e.g., GST-BRC4) in E. coli and purify them using glutathione-agarose beads.[9][10][11][12][13] Purify untagged RAD51 separately.

  • Immobilization: Incubate the purified GST-BRC fusion protein with glutathione-agarose beads to immobilize the "bait" protein.

  • Binding: Add purified RAD51 ("prey" protein) to the beads and incubate to allow for interaction.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using a high concentration of reduced glutathione.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting using an anti-RAD51 antibody to confirm the presence of RAD51 in the pull-down fraction.

GST_Pulldown_Workflow start Start express_purify Express & Purify GST-BRC4 & RAD51 start->express_purify immobilize Immobilize GST-BRC4 on Glutathione Beads express_purify->immobilize bind Incubate with RAD51 immobilize->bind wash Wash Beads bind->wash elute Elute with Glutathione wash->elute analyze Analyze by SDS-PAGE & Western Blot elute->analyze end End analyze->end CryoEM_Workflow start Start complex_formation Form BRC4-RAD51 Complex start->complex_formation grid_prep Prepare Cryo-EM Grids complex_formation->grid_prep data_collection Collect Micrographs grid_prep->data_collection image_processing 2D/3D Image Processing data_collection->image_processing model_building Build & Refine Atomic Model image_processing->model_building end End model_building->end

References

Safety Operating Guide

Essential Safety and Handling Protocols for BRC4wt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent, novel compounds is paramount to both personal safety and research integrity. While specific public data on "BRC4wt" is not available, it is presumed to be a research-grade peptide or a similar bioactive molecule. This guide provides essential safety and logistical information for its handling and disposal, based on established protocols for such substances.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure risk when handling this compound, particularly in its lyophilized powder form which can be easily aerosolized.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[2]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution.[2][3]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended for added protection.[2][3] Gloves should be changed immediately if contaminated.[1]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect skin and clothing from potential splashes.[2][3]
Respiratory Protection Fume Hood or Biosafety CabinetMandatory when handling lyophilized powders to prevent inhalation.[1]
Respirator/Dust MaskRecommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[2][3]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[2]
Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the stability and integrity of this compound.

Receiving and Initial Storage:

  • Upon receipt, visually inspect the container for any damage or compromised seals.[3]

  • For long-term storage of the lyophilized powder, a temperature of -20°C or -80°C is generally required.[1][2] Store in a tightly sealed container away from light.[2][4]

Handling the Lyophilized Powder:

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture absorption.[2][3]

  • Weighing: Conduct weighing quickly in a controlled environment, such as a fume hood or biosafety cabinet, to minimize exposure to air and moisture.[1][2]

  • Resealing: After weighing, tightly reseal the container and return it to the appropriate storage temperature.[2]

Reconstitution and Solution Storage:

  • Solvent Selection: The choice of solvent depends on the peptide's properties. For many peptides, sterile, distilled water is a suitable starting point. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.[3][4]

  • Technique: Add the selected solvent to the vial containing the lyophilized peptide. Gentle vortexing or sonication can aid in dissolution, but excessive heating should be avoided.[2]

  • Storage of Solutions: It is not recommended to store peptides in solution for long periods.[2] For best results, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4]

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Contaminated Materials All used pipette tips, gloves, vials, and other disposable materials should be collected in a designated, clearly labeled hazardous waste container.[3]
Aqueous Waste Dilute aqueous solutions containing this compound should be collected as chemical waste.[3] Do not dispose of down the sink unless neutralized and permitted by local regulations.[5]
Non-Halogenated and Halogenated Solvents If organic solvents were used, they must be segregated into appropriate non-halogenated and halogenated waste streams for proper disposal, often via incineration.[5]
Sharps Needles, syringes, and other sharps must be disposed of in a designated sharps container.
Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately rinse the affected area with soap and water for at least 15 minutes.[1]
Eye Contact Use the nearest eyewash station to continuously flush the eyes for at least 15 minutes while seeking immediate medical attention.[1]
Inhalation Move the affected individual to fresh air immediately and seek medical attention.[1]
Ingestion Seek immediate medical attention. Do not induce vomiting.[6]
Spill Use a chemical spill kit to contain and clean up the spill. Ensure proper PPE is worn during the cleanup process. Dispose of cleanup materials as hazardous waste.

Visualized Workflow: Safe Handling of this compound

The following diagram outlines the key steps for the safe handling of this compound, from receiving to disposal.

BRC4wt_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_storage Storage cluster_disposal Waste Disposal Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Receive_Inspect Receive & Inspect Don_PPE->Receive_Inspect Equilibrate Equilibrate to Room Temp Receive_Inspect->Equilibrate Weigh_Powder Weigh Lyophilized Powder Equilibrate->Weigh_Powder Reconstitute Reconstitute in Solvent Weigh_Powder->Reconstitute Store_Lyophilized Store Lyophilized (-20°C / -80°C) Weigh_Powder->Store_Lyophilized Return to Storage Use_in_Experiment Use in Experiment Reconstitute->Use_in_Experiment Aliquot_Store Aliquot & Store Solution (-20°C / -80°C) Reconstitute->Aliquot_Store Dispose_Solid Dispose of Contaminated Solids Use_in_Experiment->Dispose_Solid Dispose_Liquid Dispose of Liquid Waste Use_in_Experiment->Dispose_Liquid Aliquot_Store->Use_in_Experiment

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。